SRA880
Beschreibung
Eigenschaften
Molekularformel |
C26H32N4O4 |
|---|---|
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C26H32N4O4/c1-27-17-20(14-19-15-23-18(16-24(19)27)4-3-5-25(23)34-2)26(31)29-12-10-28(11-13-29)21-6-8-22(9-7-21)30(32)33/h3-9,19-20,24H,10-17H2,1-2H3/t19-,20-,24-/m1/s1 |
InChI-Schlüssel |
INULNSAIIZKOQE-YOSAUDMPSA-N |
SMILES |
CN1CC(CC2C1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-] |
Isomerische SMILES |
CN1C[C@@H](C[C@H]2[C@H]1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-] |
Kanonische SMILES |
CN1CC(CC2C1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1,2,3,4,4a,5,10,10a-octahydro-6-methoxy-1-methylbenz(g)quinoline-3-carboxylic acid 4-(4-nitrophenyl)piperazine amide 1,2,3,4,4a,5,10,10a-octahydro-6-methoxy-1-methylbenz(g)quinoline-3-carboxylic acid 4-(4-nitrophenyl)piperazine amide hydrogen malonate SRA 880 SRA-880 SRA880 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SRA880
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRA880 is the first non-peptide, selective antagonist of the somatostatin (B550006) receptor subtype 1 (sst1).[1] It is a synthetic organic compound that has been instrumental as a research tool for elucidating the physiological and pathological roles of the sst1 receptor.[1] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, signaling pathways, and experimental methodologies used for its characterization.
Chemical Identity:
-
IUPAC Name: [(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone[2]
-
Molecular Formula: C26H32N4O4[2]
-
Molecular Weight: 464.57 g/mol [2]
Core Mechanism of Action: Competitive Antagonism of the sst1 Receptor
The primary mechanism of action of this compound is its function as a competitive antagonist at the somatostatin receptor subtype 1 (sst1).[1] This means that this compound binds to the sst1 receptor at the same site as the endogenous ligand, somatostatin (also known as somatotropin-release inhibiting factor, or SRIF), but does not activate the receptor.[1] By occupying the binding site, this compound prevents somatostatin from binding and initiating downstream signaling cascades.[1]
Binding Affinity and Selectivity
This compound exhibits high affinity for the sst1 receptor across multiple species, including human, monkey, rat, and mouse.[1] In contrast, it shows significantly lower affinity for other somatostatin receptor subtypes (sst2, sst3, sst4, and sst5), highlighting its selectivity for sst1.[1] It has also been screened against a wide range of other neurotransmitter receptors and shows minimal cross-reactivity, with the exception of the human dopamine (B1211576) D4 receptor.[1]
| Receptor | Species | Binding Affinity (pKd) |
| sst1 | Human (recombinant) | 8.0 - 8.1[1] |
| sst1 | Human (native cerebral cortex) | 7.8 - 8.6[1] |
| sst1 | Monkey (native cerebral cortex) | 7.8 - 8.6[1] |
| sst1 | Rat (native cerebral cortex) | 7.8 - 8.6[1] |
| sst1 | Mouse (native cerebral cortex) | 7.8 - 8.6[1] |
| Other somatostatin receptors | Human (recombinant) | ≤ 6.0[1] |
Functional Antagonism
Functional assays have confirmed that this compound is a surmountable antagonist with no intrinsic agonistic activity.[1] This has been demonstrated in various cellular systems by observing the ability of this compound to block the effects of somatostatin.
| Functional Assay | Effect of Somatostatin (SRIF) | Effect of this compound | Antagonist Potency (pKB) |
| Forskolin-stimulated cAMP accumulation | Inhibition | Blocks SRIF-induced inhibition | 7.5 - 7.7[1] |
| GTPγS binding | Stimulation | Blocks SRIF-stimulated binding | 7.5 - 7.7[1] |
| Luciferase gene expression | Stimulation | Blocks SRIF-stimulated expression | 7.5 - 7.7[1] |
Signaling Pathways
The sst1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by somatostatin, typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] this compound, by blocking the binding of somatostatin to the sst1 receptor, prevents this inhibitory signaling cascade.
This compound Mechanism of Action
Caption: this compound competitively antagonizes the sst1 receptor, preventing somatostatin (SRIF)-mediated inhibition of adenylyl cyclase and subsequent downstream signaling.
Role in Modulating Somatostatin Release
The sst1 receptor often functions as an autoreceptor, meaning its activation by somatostatin leads to the inhibition of further somatostatin release. By blocking this negative feedback loop, this compound can lead to an increase in the release of endogenous somatostatin.[5] This released somatostatin can then act on other somatostatin receptor subtypes (e.g., sst2, sst3) that may be present, leading to complex physiological effects.[5]
References
- 1. This compound, in vitro characterization of the first non-peptide somatostatin sst(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Nvp-sra880 | C29H36N4O8 | CID 5311376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
Somatostatin Receptor Subtype 1 (sst1): A Comprehensive Technical Guide on its Core Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The somatostatin (B550006) receptor subtype 1 (sst1) is a member of the G-protein coupled receptor (GPCR) superfamily, which is activated by the endogenous peptide hormone somatostatin.[1] With its widespread expression in various tissues, including the endocrine, gastrointestinal, and central nervous systems, as well as in numerous tumors, sst1 has emerged as a critical player in a multitude of physiological and pathophysiological processes.[2][3] This technical guide provides an in-depth exploration of the core functions of sst1, its intricate signaling pathways, and the experimental methodologies employed to elucidate its biological roles. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of somatostatin receptor biology and its therapeutic potential.
Core Functions of sst1
The activation of sst1 by somatostatin or its synthetic analogs triggers a cascade of intracellular events that culminate in diverse physiological responses. The primary functions of sst1 are inhibitory in nature and include the regulation of hormone secretion, modulation of cell proliferation, and influence on neuronal activity.
Regulation of Hormone Secretion
A cardinal function of sst1 is the inhibition of hormone release from various endocrine tissues.[1] This is particularly evident in the pituitary gland, where sst1, along with other somatostatin receptor subtypes, plays a role in suppressing the secretion of growth hormone (GH).[1][4] Studies have shown that selective activation of sst1 can effectively reduce hormone secretion in GH- and prolactin-secreting adenomas.[5]
Modulation of Cell Proliferation and Apoptosis
The anti-proliferative effects of somatostatin are, in part, mediated through sst1.[6] Activation of sst1 can induce cell cycle arrest, thereby inhibiting the growth of both normal and cancerous cells.[6][7] This effect is often attributed to the receptor's ability to activate phosphotyrosine phosphatases (PTPs), which in turn can dephosphorylate key components of mitogenic signaling pathways.[1] While sst1 is primarily associated with cell cycle arrest, other somatostatin receptor subtypes, such as sst3, are more directly linked to the induction of apoptosis.[7] However, the anti-proliferative actions of sst1 contribute significantly to the overall anti-tumor effects of somatostatin.[6]
Role in Cancer
Given its anti-proliferative and anti-secretory functions, sst1 is a receptor of significant interest in oncology. The expression of sst1 has been identified in a variety of human tumors, including those of the prostate, breast, and gastro-pancreatic neuroendocrine system.[3] Notably, prostate carcinomas and sarcomas often show a preferential expression of sst1.[3] This has led to the exploration of sst1-selective agonists as potential therapeutic agents for these malignancies.
Neuronal Functions
In the central and peripheral nervous systems, sst1 activation modulates neuronal excitability and neurotransmitter release. For instance, sst1 has been shown to have a role in alleviating visceral hypersensitivity, suggesting its involvement in pain pathways.[8] Electrophysiological studies have revealed that sst1 can either increase or decrease the response to glutamate (B1630785) in hypothalamic neurons, indicating a complex regulatory role in synaptic transmission.[9]
Sst1 Signaling Pathways
The diverse functions of sst1 are orchestrated through its coupling to specific intracellular signaling cascades. As a member of the Gi/o family of GPCRs, sst1 activation primarily leads to the inhibition of adenylyl cyclase and the subsequent reduction of intracellular cyclic AMP (cAMP) levels.[10] However, its signaling repertoire extends beyond this canonical pathway to include the activation of phosphotyrosine phosphatases and the modulation of the mitogen-activated protein kinase (MAPK) pathway.
G-Protein Coupling and Adenylyl Cyclase Inhibition
Upon agonist binding, sst1 undergoes a conformational change that facilitates its interaction with and activation of pertussis toxin-sensitive Gi/o proteins.[10][11] The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase, the enzyme responsible for the synthesis of cAMP.[10] The resulting decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA) and a subsequent decrease in the phosphorylation of PKA target proteins, which are often involved in hormone secretion and cell proliferation.[12]
Phosphotyrosine Phosphatase (PTP) Activation
A crucial signaling mechanism for the anti-proliferative effects of sst1 involves the activation of phosphotyrosine phosphatases (PTPs).[1][13] Upon sst1 activation, PTPs such as SHP-1 and SHP-2 are recruited and activated.[13] These phosphatases can counteract the activity of tyrosine kinases, which are often key drivers of cell growth and proliferation. By dephosphorylating and inactivating components of growth factor receptor signaling pathways, sst1-activated PTPs can effectively halt the cell cycle.[1]
Modulation of the MAPK/ERK Pathway
The mitogen-activated protein kinase (MAPK) pathway, also known as the extracellular signal-regulated kinase (ERK) pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[14] Sst1 has been shown to modulate this pathway, often leading to an inhibition of cell growth.[1] The activation of PTPs by sst1 can lead to the dephosphorylation and inactivation of upstream components of the MAPK cascade, such as Raf and MEK, ultimately resulting in reduced ERK activity and a subsequent decrease in the transcription of genes that promote cell cycle progression.[1][15]
Quantitative Data
The following tables summarize key quantitative data related to sst1, including binding affinities of various ligands and its expression levels in different cancer types.
Table 1: Binding Affinities (IC50/Ki in nM) of Somatostatin Analogs for Human Somatostatin Receptors
| Compound | sst1 | sst2 | sst3 | sst4 | sst5 | Reference |
| Somatostatin-14 | 2.26 | 0.23 | 1.43 | 1.77 | 0.88 | [13] |
| Somatostatin-28 | 1.85 | 0.31 | 1.3 | ND | 0.4 | [13] |
| Octreotide | 1140 | 0.56 | 34 | 7030 | 7 | [13] |
| Lanreotide | 2330 | 0.75 | 107 | 2100 | 5.2 | [13] |
| Pasireotide | High Affinity | High Affinity | High Affinity | No Agonist Activity | High Affinity | [13] |
| CH-275 | 30.9 | >10,000 | 345 | >1,000 | >10,000 | |
| Cortistatin-14 | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity | |
| Cyclosomatostatin | Antagonist | - | - | - | - |
ND: Not Determined
Table 2: Expression of sst1 in Various Human Cancers
| Cancer Type | sst1 Expression Level | Reference |
| Prostate Carcinoma | Preferentially Expressed | [3] |
| Sarcomas | Preferentially Expressed | [3] |
| Gastroenteropancreatic Tumors | Frequently Expressed | [3] |
| Breast Carcinoma | Expressed | [3] |
| Ovarian Tumors (Malignant) | 76% Prevalence | [3] |
| Endometrial Neoplasm | 43.3% Prevalence | [3] |
| Colorectal Cancer | Heterogeneous Expression | [10] |
| Thyroid Carcinoma | Weakly Positive (20%) | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study sst1 function.
Radioligand Binding Assay
This assay is used to determine the binding affinity of ligands to sst1.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing sst1 in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in a suitable assay buffer. Determine the protein concentration of the membrane preparation.[16]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., 125I-labeled somatostatin analog), and increasing concentrations of the unlabeled competitor ligand.[16] For determining total binding, omit the competitor ligand. For non-specific binding, add a high concentration of an unlabeled ligand.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[16]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.[16]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[16]
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
cAMP Measurement Assay
This assay quantifies the inhibition of adenylyl cyclase activity following sst1 activation.
Protocol:
-
Cell Culture and Treatment: Culture cells expressing sst1 in a suitable medium. Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) in the presence or absence of varying concentrations of an sst1 agonist for a specific duration.[18]
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.[18]
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as a cAMP-Glo™ assay or an HTRF-based assay.[15][18] These assays typically involve a labeled cAMP tracer that competes with the sample cAMP for binding to a specific anti-cAMP antibody.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in the experimental samples by interpolating from the standard curve. Plot the percentage of forskolin-stimulated cAMP accumulation against the agonist concentration to determine the EC50 for the inhibitory effect.[2]
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell viability and proliferation and can be used to assess the anti-proliferative effects of sst1 activation.
Protocol:
-
Cell Seeding: Seed cells expressing sst1 into a 96-well plate at an appropriate density and allow them to adhere overnight.[19]
-
Treatment: Replace the medium with fresh medium containing various concentrations of the sst1 agonist or a vehicle control.[19]
-
Incubation: Incubate the cells for a period that allows for measurable changes in proliferation (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to the vehicle-treated control and plot it against the agonist concentration to determine the inhibitory effect.[19]
Conclusion
The somatostatin receptor subtype 1 is a multifaceted GPCR with significant inhibitory roles in hormone secretion, cell proliferation, and neuronal function. Its signaling through the inhibition of adenylyl cyclase, activation of phosphotyrosine phosphatases, and modulation of the MAPK pathway underscores its importance as a therapeutic target, particularly in the context of endocrine disorders and cancer. The experimental protocols detailed in this guide provide a foundation for the continued investigation of sst1 biology and the development of novel sst1-targeted therapies. A thorough understanding of the intricate functions and signaling networks of sst1 will be paramount for harnessing its full therapeutic potential.
References
- 1. Somatostatin and its receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist-induced phosphorylation of somatostatin receptor subtype 1 (sst1). Relationship to desensitization and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. REGULATION OF STRESS-ACTIVATED MAP KINASE PATHWAYS DURING CELL FATE DECISIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G Protein-Coupled Receptor-Associated Sorting Protein 1 Regulates the Postendocytic Sorting of Seven-Transmembrane-Spanning G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of G-proteins in the dimerisation of human somatostatin receptor types 2 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phosphatase activity of Sts-1 contributes to the suppression TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Somatostatin/somatostatin receptor signalling: phosphotyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MAPK signaling pathway | Abcam [abcam.com]
- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 16. Both Overlapping and Distinct Signaling Pathways for Somatostatin Receptor Subtypes SSTR1 and SSTR2 in Pituitary Cells* | Semantic Scholar [semanticscholar.org]
- 17. TCR signaling promotes formation of a STS1-Cbl-b complex with pH-sensitive phosphatase activity that suppresses T cell function in acidic environments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Agonist-induced desensitization, internalization, and phosphorylation of the sst2A somatostatin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
SRA880: A Technical Guide for Studying Somatostatin Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRA880 is the first non-peptide, selective antagonist for the somatostatin (B550006) receptor subtype 1 (sst1).[1] This makes it a valuable pharmacological tool for elucidating the specific physiological and pathological roles of the sst1 receptor. Somatostatin is a key regulatory peptide in the neuroendocrine and central nervous systems, and its effects are mediated by a family of five G protein-coupled receptors (GPCRs), sst1 through sst5. While the functions of other somatostatin receptors are relatively well-characterized, the specific roles of sst1 have been more challenging to delineate due to a lack of selective antagonists. This compound addresses this gap, enabling researchers to dissect sst1-mediated signaling pathways with greater precision. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, experimental protocols for its use, and a discussion of its potential applications in research and drug development.
Core Data Presentation
The following tables summarize the quantitative data available for this compound, highlighting its high affinity and selectivity for the sst1 receptor.
Table 1: this compound Binding Affinity for Somatostatin Receptors
| Receptor Subtype | Species | Preparation | pKd (mean ± SEM) |
| sst1 | Rat | Cerebral Cortex | 8.6 ± 0.1 |
| sst1 | Mouse | Cerebral Cortex | 8.2 ± 0.1 |
| sst1 | Monkey | Cerebral Cortex | 7.8 ± 0.1 |
| sst1 | Human | Cerebral Cortex | 8.1 ± 0.1 |
| sst1 | Human | Recombinant (CHO cells) | 8.0 - 8.1 |
| sst2 | Human | Recombinant | ≤ 6.0 |
| sst3 | Human | Recombinant | ≤ 6.0 |
| sst4 | Human | Recombinant | ≤ 6.0 |
| sst5 | Human | Recombinant | ≤ 6.0 |
Data compiled from reference[1]. pKd is the negative logarithm of the dissociation constant.
Table 2: this compound Functional Antagonist Activity
| Assay | System | pKB (mean ± SEM) |
| SRIF-induced inhibition of forskolin-stimulated cAMP accumulation | Recombinant sst1 | 7.5 - 7.7 |
| SRIF-stimulated GTPγS binding | Recombinant sst1 | 7.5 - 7.7 |
| SRIF-stimulated luciferase gene expression | Recombinant sst1 | 7.5 - 7.7 |
Data compiled from reference[1]. pKB is the negative logarithm of the antagonist dissociation constant determined in functional assays.
Somatostatin Signaling Pathways
Somatostatin receptors, including sst1, are coupled to inhibitory G proteins (Gi/o). Upon activation by somatostatin (SRIF), these receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is a primary mechanism by which somatostatin exerts its inhibitory effects on hormone secretion and cell proliferation.
This compound Mechanism of Action
This compound acts as a competitive antagonist at the sst1 receptor.[1] This means that it binds to the same site on the receptor as the endogenous ligand, somatostatin, but does not activate the receptor. By occupying the binding site, this compound prevents somatostatin from binding and initiating the downstream signaling cascade. This blockade of sst1 receptor activation allows for the specific investigation of sst1-mediated physiological processes.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize the interaction of this compound with the sst1 receptor.
sst1 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the sst1 receptor.
Methodology:
-
Membrane Preparation: Cell membranes from tissues endogenously expressing sst1 (e.g., rat cerebral cortex) or from cell lines recombinantly expressing the human sst1 receptor (e.g., CHO cells) are prepared by homogenization and differential centrifugation.
-
Assay Buffer: A suitable buffer is used, for example, 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% bovine serum albumin (BSA).
-
Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [125I]-SRIF) and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of unlabeled somatostatin.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is then converted to a Ki or pKd value using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay is used to determine the antagonist activity of this compound by measuring its ability to block the SRIF-induced inhibition of cAMP production.
Methodology:
-
Cell Culture: Cells expressing the sst1 receptor (e.g., recombinant CHO cells) are cultured to an appropriate density.
-
Assay Medium: The assay is typically performed in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubation: Cells are pre-incubated with varying concentrations of this compound, followed by the addition of a fixed concentration of SRIF and a cAMP-stimulating agent, such as forskolin.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The ability of this compound to reverse the SRIF-mediated inhibition of forskolin-stimulated cAMP accumulation is quantified, and the pKB value is determined.
GTPγS Binding Assay
This assay measures the activation of G proteins coupled to the sst1 receptor and is used to confirm the antagonist properties of this compound.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the sst1 receptor are prepared as described for the radioligand binding assay.
-
Assay Buffer: The assay buffer typically contains Tris-HCl, MgCl2, NaCl, GDP, and a non-hydrolyzable GTP analog, [35S]GTPγS.
-
Incubation: Membranes are incubated with varying concentrations of this compound in the presence of a fixed concentration of SRIF and [35S]GTPγS. Basal binding is determined in the absence of SRIF, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Separation: The reaction is terminated by filtration, and the amount of [35S]GTPγS bound to the membranes is quantified by scintillation counting.
-
Data Analysis: The antagonist effect of this compound on SRIF-stimulated [35S]GTPγS binding is analyzed to determine its pKB value.
In Vivo and Clinical Studies
To date, there is a lack of publicly available data on in vivo preclinical studies or clinical trials involving this compound. The available literature primarily focuses on its in vitro characterization as a selective sst1 receptor antagonist.[1] Further research is required to understand its pharmacokinetic properties, in vivo efficacy in relevant disease models, and its safety profile in humans.
Conclusion
This compound is a potent and selective non-peptide antagonist of the somatostatin sst1 receptor. Its high affinity and specificity make it an invaluable tool for researchers investigating the physiological and pathophysiological roles of sst1-mediated signaling. The experimental protocols provided in this guide offer a framework for the in vitro characterization of this compound and similar compounds. While in vivo and clinical data are currently unavailable, the robust in vitro profile of this compound suggests its potential for further development as a therapeutic agent targeting sst1-related disorders. Future studies are warranted to explore its in vivo pharmacology and therapeutic utility.
References
A Deep Dive into Non-Peptide Somatostatin Receptor Antagonists: A Technical Guide for Drug Discovery
Introduction: Somatostatin (B550006), a cyclic peptide hormone, exerts a wide range of inhibitory effects throughout the body by activating five distinct G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5. These receptors are pivotal in regulating endocrine and exocrine secretion, neurotransmission, and cell proliferation. While peptide-based somatostatin analogs, primarily agonists, have found therapeutic application in treating neuroendocrine tumors and acromegaly, their utility is often limited by poor oral bioavailability and metabolic instability. This has spurred the development of non-peptide antagonists, which offer the potential for improved pharmacokinetic properties and subtype selectivity, thereby opening new avenues for therapeutic intervention in a variety of diseases, including cancer, diabetes, and inflammatory disorders. This technical guide provides a comprehensive overview of the core aspects of non-peptide somatostatin receptor antagonists for researchers, scientists, and drug development professionals.
Somatostatin Receptor Signaling Pathways
Somatostatin receptors primarily couple to pertussis toxin-sensitive inhibitory G proteins (Gαi/o)[1]. Upon agonist binding, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can also mediate downstream effects, including the modulation of ion channels and activation of the mitogen-activated protein kinase (MAPK) pathway. Non-peptide antagonists competitively block the binding of endogenous somatostatin and synthetic agonists, thereby preventing the initiation of these downstream signaling cascades.
The five SSTR subtypes can activate overlapping yet distinct signaling pathways. For instance, in pituitary corticotroph cells, SSTR3 activation strongly inhibits cAMP accumulation and ACTH secretion, while SSTR5 predominantly suppresses the MAPK pathway[2][3]. Understanding these subtype-specific signaling nuances is crucial for the rational design of selective antagonists.
Figure 1: General overview of somatostatin receptor signaling and antagonist action.
Non-Peptide Somatostatin Receptor Antagonists: A Subtype-Selective Overview
The development of non-peptide antagonists has largely focused on achieving high affinity and selectivity for individual SSTR subtypes. The following sections summarize key findings for antagonists targeting each receptor.
SSTR1 Antagonists
A notable example of a selective non-peptide SSTR1 antagonist is SRA880 . This compound exhibits high affinity for human SSTR1 with pKd values in the range of 8.0-8.1 and demonstrates significant selectivity over other SSTR subtypes (pKd ≤ 6.0)[4].
| Compound | Receptor Subtype | Binding Affinity (pKd) | Functional Assay (pKB) | Reference |
| This compound | human SSTR1 | 8.0 - 8.1 | 7.5 - 7.7 (cAMP, GTPγS) | [4] |
SSTR2 Antagonists
While the development of non-peptide SSTR2 agonists has seen significant progress, the discovery of selective non-peptide SSTR2 antagonists has been more challenging. Much of the antagonist research for SSTR2 has focused on peptide-based molecules, such as JR11, for applications in radionuclide therapy and imaging[5]. The identification of potent and selective non-peptide SSTR2 antagonists remains an active area of research.
SSTR3 Antagonists
The tetrahydro-β-carboline derivative BN81674 is a potent and selective non-peptide antagonist of the human SSTR3. It binds with high affinity (Ki = 0.92 nM) and effectively reverses somatostatin-induced inhibition of cAMP accumulation[6].
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Assay (IC50, nM) | Reference |
| BN81674 | human SSTR3 | 0.92 | 0.84 (cAMP reversal) | [6] |
SSTR4 Antagonists
Similar to SSTR2, the field of non-peptide SSTR4 ligands is more populated with agonists. The development of selective non-peptide SSTR4 antagonists is an area with significant therapeutic potential, particularly in the context of pain and inflammation, but published examples of potent and selective non-peptide antagonists are currently limited[7].
SSTR5 Antagonists
A significant amount of research has been dedicated to the development of non-peptide SSTR5 antagonists, primarily for the treatment of type 2 diabetes. These antagonists are designed to enhance insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion by blocking the inhibitory effects of somatostatin in the pancreas and gut[6]. Several classes of compounds, often based on aminopiperidine and spirocyclic scaffolds, have been identified with high potency and selectivity for SSTR5.
| Compound Class | Receptor Subtype | Binding Affinity (IC50, nM) | Functional Assay (IC50, nM) | Reference |
| Aminopiperidine-based | human SSTR5 | 1.2 | 1.1 (cAMP) | |
| Azaspirodecanone | human SSTR5 | Potent and selective | - | |
| Spirooxazolidinone | human SSTR5 | Potent and selective | - |
Experimental Protocols for Antagonist Characterization
The characterization of non-peptide somatostatin receptor antagonists involves a battery of in vitro assays to determine their binding affinity, functional activity, and mechanism of action.
Radioligand Binding Assay
This assay is used to determine the affinity of a test compound for the somatostatin receptor by measuring its ability to compete with a radiolabeled ligand.
Protocol Outline:
-
Membrane Preparation: Homogenize cells or tissues expressing the target SSTR subtype in a lysis buffer and isolate the membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Somatostatin-14), and varying concentrations of the unlabeled antagonist.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through a filter mat.
-
Detection: Quantify the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
References
- 1. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Selective regulation of somatostatin receptor subtype signaling: evidence for constitutive receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, in vitro characterization of the first non-peptide somatostatin sst(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Two Long-Acting SSTR2 Antagonists for Radionuclide Therapy of Neuroendocrine Tumors [mdpi.com]
- 6. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of Somatostatin Binding Mechanism to Somatostatin Receptor Subtype 4 - PMC [pmc.ncbi.nlm.nih.gov]
SRA880: A Comprehensive Technical Guide to its Binding Affinity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the binding affinity and selectivity profile of SRA880, the first non-peptide antagonist selective for the somatostatin (B550006) sst1 receptor. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes associated signaling pathways and experimental workflows to serve as a core resource for researchers in pharmacology and drug development.
Quantitative Binding and Functional Data
The binding affinity and functional antagonism of this compound have been characterized across various receptor subtypes. The data are presented in pKd (-log(Kd)) and pKB (-log(KB)) values, where a higher value indicates a stronger binding affinity or antagonist potency, respectively.
Table 1: this compound Binding Affinity Profile
| Receptor Subtype | Species/System | pKd | Reference |
| Somatostatin sst1 Receptor | Native Rat Cerebral Cortex | 7.8 - 8.6 | [1] |
| Native Mouse Cerebral Cortex | 7.8 - 8.6 | [1] | |
| Native Monkey Cerebral Cortex | 7.8 - 8.6 | [1] | |
| Native Human Cerebral Cortex | 7.8 - 8.6 | [1] | |
| Recombinant Human | 8.0 - 8.1 | [1] | |
| Other Somatostatin Receptors | Recombinant Human (sst2, sst3, sst4, sst5) | ≤ 6.0 | [1] |
| Dopamine D4 Receptor | Human | Affinity noted, specific pKd not provided | [1] |
Table 2: this compound Functional Antagonist Profile
| Functional Assay | Receptor System | pKB | Reference |
| SRIF-induced inhibition of forskolin-stimulated cAMP accumulation | Recombinant Human sst1 | 7.5 - 7.7 | [1] |
| SRIF-stimulated GTPγS binding | Recombinant Human sst1 | 7.5 - 7.7 | [1] |
| SRIF-stimulated luciferase gene expression | Recombinant Human sst1 | 7.5 - 7.7 | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the binding and functional profile of this compound.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (pKd) of this compound for the sst1 receptor.
Objective: To quantify the binding affinity of this compound to the human sst1 receptor expressed in a recombinant cell line.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human sst1 receptor.
-
Radioligand: A specific sst1 receptor radioligand (e.g., [125I]-labeled somatostatin analogue).
-
Competitor: this compound.
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine to reduce non-specific binding.
-
Scintillation Counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound in the assay buffer.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, and subsequently to pKd.
GTPγS Binding Assay
This functional assay measures the ability of this compound to antagonize agonist-induced G-protein activation.
Objective: To determine the functional antagonist potency (pKB) of this compound at the human sst1 receptor.
Materials:
-
Cell Membranes: Membranes from cells expressing the human sst1 receptor.
-
Agonist: Somatostatin (SRIF).
-
Antagonist: this compound.
-
Radioligand: [35S]GTPγS.
-
Assay Buffer: Typically contains HEPES, NaCl, MgCl2, and GDP.
-
Scintillation Proximity Assay (SPA) beads or Filtration apparatus.
Procedure:
-
Pre-incubation: Incubate the cell membranes with varying concentrations of this compound and a fixed concentration of the agonist (SRIF).
-
Reaction Initiation: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination and Detection (Filtration Method): Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters and measure the bound radioactivity.
-
Termination and Detection (SPA Method): Add SPA beads that bind to the membranes. The proximity of the bound [35S]GTPγS to the beads results in a detectable signal.
-
Data Analysis: Plot the agonist dose-response curves in the presence of different concentrations of this compound. Determine the antagonist's KB value from the rightward shift of the agonist dose-response curve, which is then converted to pKB.
Forskolin-Stimulated cAMP Accumulation Assay
This assay assesses the ability of this compound to reverse the agonist-mediated inhibition of adenylyl cyclase activity.
Objective: To measure the antagonist effect of this compound on sst1 receptor-mediated inhibition of cAMP production.
Materials:
-
Whole Cells: Intact cells expressing the human sst1 receptor.
-
Stimulant: Forskolin (B1673556) (an adenylyl cyclase activator).
-
Agonist: Somatostatin (SRIF).
-
Antagonist: this compound.
-
cAMP Assay Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Treatment: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Add a fixed concentration of SRIF followed by forskolin to stimulate cAMP production.
-
Incubation: Incubate for a specific time at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Determine the ability of this compound to reverse the SRIF-induced inhibition of forskolin-stimulated cAMP accumulation and calculate its pKB value.
Mandatory Visualizations
This compound at the sst1 Receptor Signaling Pathway
The sst1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of the sst1 receptor by an agonist like somatostatin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound acts as a competitive antagonist, blocking the binding of agonists and thereby preventing the initiation of this signaling cascade.
This compound competitively antagonizes the sst1 receptor signaling pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the logical steps involved in a typical competitive radioligand binding assay used to determine the binding affinity of a compound like this compound.
Workflow for a competitive radioligand binding assay.
Logical Workflow for GTPγS Binding Assay
This diagram outlines the key decision points and steps in performing a GTPγS binding assay to assess the functional antagonism of this compound.
Logical workflow for a GTPγS binding assay.
References
SRA880: A Comprehensive Technical Guide for Pharmacological Research
An In-depth Whitepaper on the First Non-Peptide, Selective Somatostatin (B550006) sst1 Receptor Antagonist
Abstract
SRA880 is a pioneering pharmacological tool, distinguished as the first non-peptide, selective antagonist for the somatostatin receptor subtype 1 (sst1). Its high affinity and specificity for the sst1 receptor, coupled with its competitive antagonistic mechanism, make it an invaluable asset for elucidating the physiological and pathophysiological roles of the sst1 signaling pathway. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its characterization, and an exploration of the sst1 receptor signaling cascade it modulates. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of somatostatin signaling and related therapeutic areas.
Introduction to this compound
This compound, chemically identified as [3R,4aR,10aR]-1,2,3,4,4a,5,10,10a-Octahydro-6-methoxy-1-methyl-benz[g] quinoline-3-carboxylic-acid-4-(4-nitro-phenyl)-piperazine-amide, hydrogen malonate, represents a significant advancement in the field of somatostatin research.[1] Prior to its development, the lack of selective antagonists hindered the specific investigation of the sst1 receptor's functions. This compound's unique non-peptide structure confers desirable pharmacokinetic properties, and its high selectivity allows for the precise dissection of sst1-mediated effects from those of other somatostatin receptor subtypes (sst2, sst3, sst4, and sst5).[1] As a competitive antagonist, this compound reversibly binds to the sst1 receptor, blocking the binding of the endogenous ligand somatostatin and thereby inhibiting its downstream signaling.[1]
Pharmacological Profile of this compound
The pharmacological profile of this compound has been extensively characterized through a variety of in vitro assays, establishing its potency, selectivity, and mechanism of action.
Binding Affinity and Potency
Quantitative analysis of this compound's interaction with the sst1 receptor reveals its high affinity and potent antagonistic activity. The binding affinity is typically expressed as the pKd (the negative logarithm of the dissociation constant, Kd), while its functional antagonist potency is expressed as the pKB (the negative logarithm of the antagonist equilibrium constant, KB).
| Parameter | Receptor | Species | Value | Reference |
| Binding Affinity (pKd) | Native sst1 | Rat, Mouse, Monkey, Human (Cerebral Cortex) | 7.8 - 8.6 | [1] |
| Recombinant sst1 | Human | 8.0 - 8.1 | [1] | |
| Antagonist Potency (pKB) | Recombinant sst1 | Human | 7.5 - 7.7 | [1] |
Table 1: Binding Affinity and Antagonist Potency of this compound for the sst1 Receptor.
Selectivity Profile
A key attribute of this compound as a research tool is its high selectivity for the sst1 receptor over other somatostatin receptor subtypes and a broad panel of other neurotransmitter receptors. This selectivity is crucial for attributing observed pharmacological effects specifically to the blockade of the sst1 receptor.
| Receptor Subtype | Binding Affinity (pKd) | Reference |
| Human recombinant sst1 | 8.0 - 8.1 | [1] |
| Human recombinant sst2 | ≤ 6.0 | [1] |
| Human recombinant sst3 | ≤ 6.0 | [1] |
| Human recombinant sst4 | ≤ 6.0 | [1] |
| Human recombinant sst5 | ≤ 6.0 | [1] |
| Human dopamine (B1211576) D4 receptor | Moderate Affinity (data not specified) | [1] |
| Other neurotransmitter receptors | Low Affinity (data not specified) | [1] |
Table 2: Selectivity Profile of this compound for Human Recombinant Somatostatin Receptors.
Mechanism of Action and Signaling Pathways
This compound functions as a competitive antagonist at the sst1 receptor. This means that it binds to the same site as the endogenous ligand, somatostatin, but does not activate the receptor. By occupying the binding site, this compound prevents somatostatin from binding and initiating the downstream signaling cascade. The sst1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.
Activation of the sst1 receptor by somatostatin typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] Additionally, sst1 receptor activation can modulate various ion channels, including the inhibition of voltage-gated Ca2+ channels and the activation of K+ channels.[2] These actions generally lead to a hyperpolarization of the cell membrane and an overall inhibitory effect on cellular function, such as neurotransmitter release and hormone secretion.
By blocking these signaling events, this compound can be used to investigate the physiological processes regulated by the sst1 receptor. For instance, this compound has been utilized to explore the role of sst1 as an autoreceptor that provides negative feedback on somatostatin release.
Figure 1: this compound Mechanism of Action on the sst1 Receptor Signaling Pathway. This diagram illustrates the competitive antagonism of this compound at the sst1 receptor, preventing somatostatin-mediated activation of Gi/o proteins and the subsequent inhibition of adenylyl cyclase and modulation of ion channels, thereby blocking the downstream cellular inhibitory responses.
Experimental Protocols for the Characterization of this compound
The following sections provide detailed methodologies for the key in vitro assays used to characterize the pharmacological properties of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of this compound for the sst1 receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the human recombinant sst1 receptor.
-
Radioligand: [125I]-labeled somatostatin analog (e.g., [125I]-Tyr11-SRIF-14).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1% BSA, and protease inhibitors).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
In a 96-well plate, add cell membranes (typically 10-50 µg of protein per well).
-
For competition binding, add increasing concentrations of this compound. For saturation binding, add increasing concentrations of the radioligand.
-
Add a fixed concentration of the radioligand to all wells in competition binding experiments.
-
To determine non-specific binding, add a high concentration of unlabeled somatostatin (e.g., 1 µM) to a set of control wells.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the Kd or IC50 values. The Ki value for this compound can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Figure 2: Experimental Workflow for a Radioligand Binding Assay. This flowchart outlines the key steps involved in determining the binding affinity of this compound for the sst1 receptor.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay is used to determine the antagonist potency (pKB) of this compound by measuring its ability to reverse the agonist-induced inhibition of cAMP production.
-
Materials:
-
CHO-K1 or other suitable cells stably expressing the human recombinant sst1 receptor.
-
Somatostatin (agonist).
-
This compound stock solution.
-
Forskolin (B1673556) (adenylyl cyclase activator).
-
Cell culture medium.
-
Lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure:
-
Seed the sst1-expressing cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of somatostatin (typically the EC80 concentration) to stimulate the sst1 receptor.
-
Simultaneously or shortly after, add forskolin to stimulate adenylyl cyclase and induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Construct dose-response curves for this compound's reversal of the somatostatin-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Calculate the pKB value from the Schild regression analysis of the dose-response curves.
-
[35S]GTPγS Binding Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins. It can be used to confirm the antagonist nature of this compound.
-
Materials:
-
Cell membranes from sst1-expressing cells.
-
Somatostatin (agonist).
-
This compound stock solution.
-
[35S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA).
-
Scintillation fluid and counter.
-
-
Procedure:
-
In a 96-well plate, add cell membranes.
-
Add GDP to ensure that G-proteins are in the inactive state.
-
Add increasing concentrations of this compound.
-
Add a fixed concentration of somatostatin to stimulate G-protein activation.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate at 30°C for a defined time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [35S]GTPγS by scintillation counting.
-
This compound, as an antagonist, should not stimulate [35S]GTPγS binding on its own but should competitively inhibit the stimulation induced by somatostatin.
-
Applications of this compound in Pharmacological Research
This compound's unique properties make it a powerful tool for a wide range of research applications:
-
Target Validation: this compound can be used to confirm the involvement of the sst1 receptor in various physiological and pathological processes. By observing the effect of sst1 blockade, researchers can validate this receptor as a potential therapeutic target.
-
Functional Characterization: It allows for the detailed investigation of the cellular and systemic functions mediated by the sst1 receptor, including its role in neurotransmission, hormone secretion, and cell proliferation.
-
Distinguishing Receptor Subtype Roles: In tissues and cells co-expressing multiple somatostatin receptor subtypes, this compound's selectivity enables the isolation and study of sst1-specific effects.
-
Drug Discovery: this compound can serve as a reference compound in the development of new sst1 receptor ligands, including agonists, antagonists, and allosteric modulators.
-
In Vivo Studies: The non-peptide nature of this compound may offer improved bioavailability and metabolic stability compared to peptide-based ligands, making it suitable for in vivo studies in animal models to investigate the systemic effects of sst1 receptor blockade.
Conclusion
This compound is a cornerstone research tool for the pharmacological investigation of the somatostatin sst1 receptor. Its high affinity, selectivity, and competitive antagonist mechanism of action provide researchers with a precise means to probe the intricate roles of sst1 signaling. The detailed pharmacological data and experimental protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of somatostatin biology and in the pursuit of novel therapeutic strategies targeting the sst1 receptor.
References
- 1. This compound, in vitro characterization of the first non-peptide somatostatin sst(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Somatostatin and its receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The somatostatin sst1 receptor: an autoreceptor for somatostatin in brain and retina? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Potential of sst1 Antagonism: A Technical Guide to a Novel Therapeutic Avenue
For Researchers, Scientists, and Drug Development Professionals
Abstract
The somatostatin (B550006) receptor subtype 1 (sst1) presents a compelling, yet underexplored, target for therapeutic intervention across a spectrum of diseases, including cancer, pain, and endocrine disorders. As a G-protein coupled receptor with a distinct signaling profile, the selective antagonism of sst1 offers a promising strategy for modulating physiological processes that are dysregulated in these conditions. This technical guide provides a comprehensive overview of the current understanding of sst1 receptor signaling, the limited but insightful data on selective sst1 antagonists, and detailed experimental protocols for their evaluation. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals poised to investigate the therapeutic applications of this nascent class of compounds. While the field is in its early stages, the available data suggests that a focused effort on the development and characterization of novel sst1 antagonists could unlock new therapeutic paradigms.
The sst1 Receptor: A Unique Signaling Hub
The sst1 receptor is a member of the somatostatin receptor family, a group of five G-protein coupled receptors (GPCRs) that mediate the diverse physiological effects of the peptide hormone somatostatin.[1] The sst1 receptor is distinguished by its signaling pathways, which are primarily, but not exclusively, inhibitory.
Canonical Gαi/o-Coupled Pathway
Like other somatostatin receptors, sst1 couples to pertussis toxin-sensitive inhibitory G-proteins (Gαi/o).[2] Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA), a key mediator of numerous cellular processes, including hormone secretion and cell proliferation.[4]
Non-Canonical Signaling Pathways
Beyond the canonical inhibition of adenylyl cyclase, the sst1 receptor has been shown to engage in other signaling cascades, some of which are mediated by pertussis toxin-insensitive G-proteins.[2] These include:
-
Stimulation of Phosphotyrosine Phosphatase (PTP): Activation of sst1 can lead to the stimulation of PTPs, which play crucial roles in cell signaling by dephosphorylating tyrosine residues on various protein substrates.[2]
-
Activation of the Na+/H+ Exchanger (NHE): The sst1 receptor can stimulate the activity of the NHE, an integral membrane protein involved in the regulation of intracellular pH.[2]
-
Modulation of Phospholipase C (PLC) and Inositol Trisphosphate (IP3): There is evidence to suggest that sst1 activation may lead to the stimulation of PLC, resulting in the production of the second messenger IP3.[5]
-
Regulation of Glutamate (B1630785) Sensitivity: In hypothalamic neurons, sst1 activation has been observed to increase the sensitivity to glutamate through a pertussis toxin-insensitive pathway, an effect opposite to that of the sst2 receptor.[6]
These diverse signaling capabilities underscore the complex and context-dependent roles of the sst1 receptor in cellular function.
sst1 Receptor Signaling Pathway Diagram
sst1 Antagonists: Current Landscape and Quantitative Data
The development of selective sst1 antagonists has been limited, with much of the research in the broader field of somatostatin receptor pharmacology focusing on agonists for other subtypes. However, the characterization of the first non-peptide, selective sst1 antagonist, SRA880, has provided valuable insights into the potential of this therapeutic strategy.[4]
Quantitative Data for this compound
The following table summarizes the reported in vitro pharmacological data for this compound.
| Parameter | Receptor Type | Species | Value | Reference |
| Binding Affinity (pKd) | Native sst1 | Rat, Mouse, Monkey, Human | 7.8 - 8.6 | [4] |
| Human recombinant sst1 | Human | 8.0 - 8.1 | [4] | |
| Other human recombinant sst receptors (sst2-5) | Human | ≤ 6.0 | [4] | |
| Functional Antagonism (pKB) | SRIF-induced inhibition of forskolin-stimulated cAMP accumulation | - | 7.5 - 7.7 | [4] |
| SRIF-stimulated GTPγS binding | - | 7.5 - 7.7 | [4] | |
| SRIF-stimulated luciferase gene expression | - | 7.5 - 7.7 | [4] |
Potential Therapeutic Applications of sst1 Antagonists
While direct evidence from clinical trials is lacking, the known physiological roles of the sst1 receptor suggest several promising therapeutic avenues for sst1 antagonists.
Oncology
Somatostatin analogs are established therapies for neuroendocrine tumors (NETs), primarily due to the high expression of sst2 receptors on these tumors.[7][8][9][10][11] However, sst1 receptors are also expressed in various cancers, including NETs and hepatocellular carcinomas.[12] The antiproliferative effects of somatostatin are mediated through multiple receptor subtypes, and antagonizing sst1 could potentially modulate the tumor microenvironment or counteract compensatory signaling pathways that arise during treatment with sst2-preferring agonists. Further research is needed to elucidate the specific role of sst1 in tumor biology and the potential of its antagonists as anti-cancer agents.
Pain Management
Somatostatin and its analogs have demonstrated analgesic properties, particularly in models of neuropathic and inflammatory pain.[13][14][15] The expression of sst1 receptors on primary afferent neurons suggests a role in nociceptive signaling. While some studies have focused on the analgesic effects of sst4 agonists, the opposing effects of sst1 and sst2 on glutamate sensitivity in the hypothalamus highlight the complex role of different somatostatin receptors in neuronal excitability.[6] The development of sst1 antagonists could provide a novel, non-opioid approach to pain management, potentially by modulating neuronal sensitization in chronic pain states.
Endocrine Disorders
The somatostatin system is a critical regulator of the endocrine system, inhibiting the secretion of numerous hormones, including growth hormone, insulin (B600854), and glucagon (B607659).[16] Studies using antisense oligonucleotides to reduce sst1 expression in vivo have demonstrated a preferential role for this receptor in the hypothalamic regulation of growth hormone secretion.[17] In the context of diabetes, antagonizing specific somatostatin receptors has been proposed as a strategy to enhance insulin and GLP-1 secretion.[18][19][20][21] While much of this research has focused on sst2 and sst5, the expression of sst1 in pancreatic islets and the gut suggests that sst1 antagonists could also have a role in the fine-tuning of glucose homeostasis.
Experimental Protocols for the Evaluation of sst1 Antagonists
The following sections provide detailed methodologies for the in vitro characterization of novel sst1 antagonists.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the sst1 receptor.
4.1.1. Materials
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human sst1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [125I]-[Tyr11]-SRIF-14.
-
Assay Buffer: 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA.[22]
-
Wash Buffer: 50 mM Tris-HCl pH 7.4 at 4°C, 0.2% BSA.[22]
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled somatostatin-14.
-
Test Compound: Serial dilutions of the sst1 antagonist.
-
Filtration Apparatus: 96-well harvester with GF/C filters.
-
Scintillation Counter.
4.1.2. Procedure
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of test compound at various concentrations.
-
50 µL of radioligand at a fixed concentration (typically at its Kd).
-
50 µL of cell membrane suspension (containing a predetermined amount of protein, e.g., 2-10 µg).
-
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C), with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the GF/C filters using the cell harvester.
-
Wash the filters multiple times (e.g., 3x) with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
4.1.3. Experimental Workflow for Radioligand Binding Assay
cAMP Functional Assay
This protocol describes a functional assay to determine the potency of an sst1 antagonist in blocking the agonist-induced inhibition of cAMP production.
4.2.1. Materials
-
Cell Line: A cell line stably expressing the human sst1 receptor (e.g., HEK293 or CHO cells).
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Agonist: A known sst1 agonist (e.g., somatostatin-14 or a selective sst1 agonist).
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.
-
Test Compound: Serial dilutions of the sst1 antagonist.
-
Cell Culture Medium and Buffers.
4.2.2. Procedure
-
Seed the sst1-expressing cells in a 96-well or 384-well plate and culture overnight.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Pre-incubate the cells with serial dilutions of the test compound (the sst1 antagonist) for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of the sst1 agonist in the presence of forskolin (to stimulate cAMP production). The concentration of the agonist should be at its EC80 to allow for a robust inhibition signal.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Plot the cAMP levels against the logarithm of the antagonist concentration.
-
Determine the IC50 value of the antagonist from the resulting inhibition curve.
-
Calculate the pA2 or KB value using the Schild equation to determine the potency of the antagonist.
4.2.3. Experimental Workflow for cAMP Functional Assay
Future Directions and Conclusion
The exploration of sst1 antagonists as therapeutic agents is still in its infancy. The limited availability of selective and potent tool compounds has been a major bottleneck in delineating the precise physiological and pathophysiological roles of the sst1 receptor. The development of new chemical entities with improved drug-like properties is paramount to advancing this field.
Future research should focus on:
-
Discovery and optimization of novel, selective sst1 antagonists.
-
In-depth characterization of the downstream signaling pathways of the sst1 receptor in various cell types.
-
Preclinical evaluation of sst1 antagonists in animal models of cancer, pain, and endocrine disorders.
-
Investigation of the potential for synergistic effects when combining sst1 antagonists with existing therapies.
References
- 1. Somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. The somatostatin sst1 receptor: an autoreceptor for somatostatin in brain and retina? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, in vitro characterization of the first non-peptide somatostatin sst(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Somatostatin receptor subtypes sst1 and sst2 elicit opposite effects on the response to glutamate of mouse hypothalamic neurones: an electrophysiological and single cell RT-PCR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Expanding Role of Somatostatin Analogs in the Management of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From biology to clinical practice: antiproliferative effects of somatostatin analogs in neuroendocrine neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Somatostatin Analogues in the Treatment of Neuroendocrine Tumors | Oncohema Key [oncohemakey.com]
- 11. cancerresearchuk.org [cancerresearchuk.org]
- 12. SSTR1 somatostatin receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. Selective agonists of somatostatin receptor subtype 1 or 2 injected peripherally induce antihyperalgesic effect in two models of visceral hypersensitivity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iasp-pain.org [iasp-pain.org]
- 16. Role of SST, CORT and ghrelin and its receptors at the endocrine pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Pharmacologic inhibition of somatostatin receptor 2 to restore glucagon counterregulation in diabetes [frontiersin.org]
- 22. resources.revvity.com [resources.revvity.com]
Methodological & Application
SRA880: A Selective Somatostatin sst(1) Receptor Antagonist for GTPγS Binding Assays
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SRA880 is the first non-peptide, selective antagonist for the somatostatin (B550006) sst(1) receptor.[1] This makes it a valuable pharmacological tool for investigating the physiological and pathological roles of the sst(1) receptor subtype. G protein-coupled receptors (GPCRs), such as the somatostatin receptors, initiate intracellular signaling cascades upon activation. A key early event in this process is the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated G protein α-subunit.[2][3][4] GTPγS binding assays are functional assays that measure this proximal step in GPCR activation.[2][5] By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activation of G proteins can be quantified, providing a measure of receptor activity.[2][3] This application note provides detailed protocols for the use of this compound in [³⁵S]GTPγS binding assays to characterize its antagonist properties at the sst(1) receptor.
Mechanism of Action
This compound acts as a competitive antagonist at the sst(1) receptor.[1] In vitro studies have shown that this compound has a high affinity for the sst(1) receptor and can surmountably inhibit the effects of somatostatin (SRIF), the endogenous agonist.[1] In GTPγS binding assays, this compound is expected to inhibit the SRIF-stimulated binding of [³⁵S]GTPγS to membranes expressing the sst(1) receptor, without exhibiting intrinsic agonist activity.[1]
Data Presentation
The antagonist properties of this compound can be quantified and presented in a clear, tabular format for easy comparison. The key parameter to determine is the equilibrium dissociation constant (K(B)), which can be derived from Schild analysis.
| Compound | Receptor | Assay Type | Parameter | Value |
| This compound | Somatostatin sst(1) | GTPγS Binding | pK(B) | 7.5 - 7.7 |
Table 1: In vitro characterization of this compound in a GTPγS binding assay. The pK(B) value represents the negative logarithm of the equilibrium dissociation constant (K(B)) of the antagonist.[1]
Experimental Protocols
This section provides a detailed methodology for utilizing this compound in a [³⁵S]GTPγS binding assay to determine its antagonist affinity (K(B)) for the human sst(1) receptor. The protocol is based on a standard filtration assay format.
Materials and Reagents
-
Membranes: Cell membranes prepared from a cell line stably expressing the human somatostatin sst(1) receptor (e.g., CHO-K1 or HEK293 cells).
-
[³⁵S]GTPγS: Specific activity >1000 Ci/mmol.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Somatostatin (SRIF-14): Agonist stock solution in assay buffer.
-
Guanosine Diphosphate (GDP): Stock solution in assay buffer.
-
Unlabeled GTPγS: For determination of non-specific binding.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filter mats.
-
Cell harvester.
-
Liquid scintillation counter.
Experimental Procedure
-
Membrane Preparation: Thaw the sst(1) receptor-expressing cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 5-20 µg of protein per well.
-
Assay Setup (Schild Analysis):
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare serial dilutions of the agonist (SRIF-14) in assay buffer.
-
To each well of a 96-well plate, add:
-
25 µL of assay buffer or this compound at various concentrations (to achieve final concentrations ranging from, for example, 10⁻⁹ M to 10⁻⁵ M).
-
25 µL of assay buffer (for basal binding) or SRIF-14 at various concentrations (to generate multiple concentration-response curves in the presence of the antagonist).
-
25 µL of diluted membranes (5-20 µg protein).
-
25 µL of GDP (to a final concentration of 10 µM).
-
-
For non-specific binding, add 10 µM unlabeled GTPγS to a set of wells.
-
-
Pre-incubation: Incubate the plates for 30 minutes at 30°C to allow the agonist and antagonist to reach binding equilibrium with the receptors.
-
Initiation of Reaction: Start the GTPγS binding reaction by adding 25 µL of [³⁵S]GTPγS to each well (final concentration of 0.1-0.5 nM).
-
Incubation: Incubate the plates for 60 minutes at 30°C with gentle agitation.
-
Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filter mats and place them in scintillation vials with scintillation cocktail. Measure the radioactivity in a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM, in the presence of excess unlabeled GTPγS) from the total binding (CPM in the absence of unlabeled GTPγS) for each data point.
-
Generate Concentration-Response Curves: Plot the specific [³⁵S]GTPγS binding as a function of the log concentration of the agonist (SRIF-14) for each concentration of this compound.
-
Schild Analysis:
-
Determine the EC₅₀ value (the concentration of agonist that produces 50% of its maximal effect) for each agonist concentration-response curve.
-
Calculate the dose ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the log concentration of the antagonist (this compound) on the x-axis.
-
The x-intercept of the linear regression of the Schild plot provides the pA₂ value, which is an estimate of the pK(B) for a competitive antagonist. A Schild slope close to unity is indicative of competitive antagonism.
-
Visualizations
References
- 1. This compound, in vitro characterization of the first non-peptide somatostatin sst(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subcellular organization of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Characterizing SRA880 Inhibition of the NF-κB Signaling Pathway Using a Dual-Luciferase Reporter Gene Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor involved in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1][2] Dysregulation of the NF-κB signaling pathway is implicated in numerous diseases, making it a key target for therapeutic intervention.[2] Luciferase reporter gene assays are a cornerstone in drug discovery and molecular biology for studying gene regulation and signaling pathway activity.[3][4][5] These assays offer a highly sensitive and quantitative method to measure the transcriptional activation of specific pathways.[5]
This application note provides a detailed protocol for utilizing a dual-luciferase reporter assay to characterize the inhibitory potential of SRA880, a novel small molecule, on the TNF-α-induced NF-κB signaling pathway in HEK293T cells.
Principle of the Dual-Luciferase® Reporter Assay
The Dual-Luciferase® Reporter (DLR™) Assay System allows for the sequential measurement of two individual luciferases, Firefly and Renilla, from a single sample.[6][7][8][9]
-
Experimental Reporter (Firefly Luciferase): The expression of Firefly luciferase is controlled by a promoter containing multiple NF-κB response elements (RE). When the NF-κB pathway is activated by a stimulus like Tumor Necrosis Factor-alpha (TNF-α), the NF-κB transcription factor translocates to the nucleus and binds to these response elements, driving the transcription of the Firefly luciferase gene.[10] The resulting enzyme activity, measured by the luminescence produced upon addition of its substrate (luciferin), is directly proportional to the NF-κB pathway activity.[2][10]
-
Internal Control Reporter (Renilla Luciferase): A second plasmid expressing Renilla luciferase from a constitutive promoter (e.g., TK promoter) is co-transfected. This signal is used to normalize the Firefly luciferase activity, correcting for variations in cell viability and transfection efficiency between wells.[1]
The inhibitory effect of this compound is quantified by a reduction in the normalized Firefly luciferase signal in the presence of the compound.
Signaling Pathway and Experimental Workflow
NF-κB Signaling Pathway
The diagram below illustrates the canonical NF-κB signaling cascade initiated by TNF-α and the putative inhibitory point of this compound.
Caption: NF-κB Signaling Pathway and this compound Inhibition.
Experimental Workflow
The general workflow for the assay is depicted below, from cell seeding to data analysis.
Caption: Dual-Luciferase Assay Experimental Workflow.
Materials and Methods
Materials
-
Cell Line: HEK293T cells
-
Plasmids:
-
pNFkB-Luc (Firefly luciferase reporter with NF-κB response elements)
-
pRL-TK (Renilla luciferase control vector)
-
-
Compound: this compound (dissolved in DMSO)
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Transfection Reagent (e.g., Lipofectamine™ 3000)
-
Recombinant Human TNF-α
-
Dual-Luciferase® Reporter Assay System (e.g., Promega, Cat.# E1910)
-
DMSO (vehicle control)
-
-
Equipment:
-
White, clear-bottom 96-well cell culture plates
-
Luminometer with dual injectors
-
Standard cell culture incubator (37°C, 5% CO₂)
-
Multichannel pipette
-
Experimental Protocol
Day 1: Cell Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and count the cells.
-
Seed 2 x 10⁴ cells per well in 100 µL of complete medium into a white, clear-bottom 96-well plate.
-
Incubate overnight at 37°C with 5% CO₂.
Day 2: Transfection
-
For each well, prepare a DNA-transfection reagent complex according to the manufacturer's protocol. A recommended ratio is 100 ng of pNFkB-Luc and 10 ng of pRL-TK plasmid DNA.[11]
-
Carefully add the transfection complexes to each well.
-
Gently swirl the plate to mix.
-
Incubate for 24 hours at 37°C with 5% CO₂.
Day 3: Compound Treatment and Pathway Stimulation
-
Prepare serial dilutions of this compound in complete medium. Also prepare a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Aspirate the medium from the cells and replace it with 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 1 hour (pre-treatment).
-
Prepare a TNF-α stock solution to a 2X final concentration (e.g., 20 ng/mL for a final concentration of 10 ng/mL).
-
Add 100 µL of the 2X TNF-α solution to all wells except the "Unstimulated Control" wells. Add 100 µL of medium to the unstimulated wells.
-
Incubate for 6 hours at 37°C with 5% CO₂.
Day 3: Cell Lysis and Luminescence Measurement
-
Equilibrate the plate and the Luciferase Assay Reagents to room temperature.
-
Aspirate the medium from the wells and gently wash once with 100 µL of PBS.[12]
-
Add 20 µL of 1X Passive Lysis Buffer to each well.[7]
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.[4]
-
Program the luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure Firefly luminescence, followed by injecting 100 µL of Stop & Glo® Reagent and measuring Renilla luminescence.[6][9]
-
Place the plate in the luminometer and begin the measurement.
Data Analysis and Presentation
Data Analysis
-
Normalization: For each well, calculate the ratio of Firefly luminescence to Renilla luminescence. This normalization corrects for variability in transfection efficiency and cell number.[1][11]
-
Normalized Response = (Firefly RLU) / (Renilla RLU)
-
-
Percent Inhibition: Calculate the percentage of inhibition for each this compound concentration relative to the stimulated control (TNF-α + Vehicle).
-
% Inhibition = [1 - (Normalized Response_this compound / Normalized Response_StimulatedControl)] x 100
-
Representative Data
The following table presents hypothetical data for the dose-dependent inhibition of NF-κB activity by this compound.
| This compound Conc. (µM) | Mean Firefly RLU | Mean Renilla RLU | Normalized Ratio (Firefly/Renilla) | % Inhibition |
| 0 (Unstimulated) | 1,520 | 45,100 | 0.034 | N/A |
| 0 (Stimulated) | 85,600 | 44,800 | 1.911 | 0.0% |
| 0.1 | 65,100 | 45,300 | 1.437 | 24.8% |
| 1 | 38,450 | 44,900 | 0.856 | 55.2% |
| 10 | 12,200 | 45,000 | 0.271 | 85.8% |
| 100 | 2,150 | 45,200 | 0.048 | 97.5% |
RLU = Relative Light Units. Data are hypothetical means of triplicate wells.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal | - Low transfection efficiency.- Reagents expired or improperly stored.- Insufficient cell number. | - Optimize the DNA:transfection reagent ratio.[3]- Use high-quality, endotoxin-free plasmid DNA.[13]- Check reagent expiration dates and prepare fresh working solutions.[3]- Increase the number of cells seeded. |
| High Background | - Promoter is "leaky" (basal activity is high).- Contamination. | - Use a reporter vector with a minimal promoter.[14]- Ensure aseptic techniques and use fresh reagents.[3] |
| High Variability | - Inconsistent pipetting.- Uneven cell seeding.- Edge effects in the 96-well plate. | - Use a multichannel pipette and prepare master mixes for reagents.[3][13]- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate. |
| Signal Saturation | - Over-expression of luciferase due to a strong promoter or high DNA amount. | - Reduce the amount of reporter plasmid used in transfection.[11][13]- Dilute the cell lysate before measurement.[11] |
Conclusion
The dual-luciferase reporter gene assay is a robust, sensitive, and highly adaptable method for screening and characterizing compounds that modulate signaling pathway activity.[15] The protocol detailed here provides a reliable framework for assessing the inhibitory effects of the novel compound this compound on the NF-κB pathway. The representative data demonstrates that this compound inhibits TNF-α-induced NF-κB activation in a dose-dependent manner, highlighting the utility of this assay in drug development for inflammatory diseases and cancer.[2]
References
- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 2. iscaconsortium.org [iscaconsortium.org]
- 3. goldbio.com [goldbio.com]
- 4. bowdish.ca [bowdish.ca]
- 5. bioagilytix.com [bioagilytix.com]
- 6. Dual-Luciferase® Reporter Assay System Protocol [worldwide.promega.com]
- 7. Dual-Luciferase® Reporter 1000 Assay System Protocol [promega.com.cn]
- 8. Dual-Luciferase® Reporter Assay System [worldwide.promega.com]
- 9. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 12. assaygenie.com [assaygenie.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
Application Notes and Protocols for In Vivo Administration of SRA880 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRA880 is a selective, non-peptide antagonist of the somatostatin (B550006) receptor subtype 1 (sst(1)).[1] As a competitive antagonist, this compound offers a valuable tool for investigating the in vivo roles of the sst(1) receptor.[1] Notably, this compound is reported to be bioavailable and capable of penetrating the central nervous system, making it suitable for studies involving the brain.[2]
One of the promising applications of this compound is in the field of neuroscience, particularly in models of depression. Research suggests that by blocking the sst(1) receptor, which functions as an inhibitory autoreceptor, this compound can prevent the negative feedback mechanism on somatostatin (SRIF) release. This action may enhance the therapeutic effects of antidepressants like imipramine (B1671792).[2]
These application notes provide a comprehensive overview of the proposed in vivo administration of this compound in mouse models, including its mechanism of action, suggested experimental protocols, and key considerations for study design.
Mechanism of Action: this compound in Modulating Somatostatin Signaling
This compound's primary mechanism of action is the competitive antagonism of the sst(1) receptor. In the context of depression, it is hypothesized to block the autoinhibitory feedback loop of somatostatin, thereby increasing its availability to act on other somatostatin receptor subtypes, such as sst(2) and sst(3), which are implicated in mediating antidepressant-like effects.[2]
Caption: Proposed mechanism of this compound in enhancing antidepressant effects.
Data Presentation: In Vitro Characterization of this compound
While specific in vivo quantitative data for this compound in mouse models is not yet available in the public domain, its in vitro characteristics have been documented.
| Parameter | Species | Receptor | Value | Reference |
| Affinity (pKd) | Rat, Mouse, Monkey, Human (native) | sst(1) | 7.8 - 8.6 | [1] |
| Affinity (pKd) | Human (recombinant) | sst(1) | 8.0 - 8.1 | [1] |
| Affinity (pKd) | Human (recombinant) | other sst subtypes | ≤ 6.0 | [1] |
| Antagonist Activity (pKB) | - | sst(1) | 7.5 - 7.7 | [1] |
Experimental Protocols
The following protocols are suggested templates for the in vivo administration of this compound in mouse models, particularly for investigating its potential antidepressant-like effects. Researchers should perform dose-ranging studies to determine the optimal dose for their specific model and experimental conditions.
General Workflow for In Vivo Study
Caption: General experimental workflow for an in vivo this compound study.
Protocol 1: Evaluation of Antidepressant-like Effects of this compound in Combination with Imipramine
1. Animals and Housing:
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Group housed (4-5 mice per cage) with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Acclimatization: Allow at least one week of acclimatization to the facility before the start of the experiment.
2. Reagents and Preparation:
-
This compound: Prepare a stock solution in a suitable vehicle. Given its non-peptide nature, a vehicle such as 10% DMSO in saline or saline containing a small percentage of a solubilizing agent like Tween 80 may be appropriate.[3][4] The final injection volume should be approximately 10 ml/kg.
-
Imipramine: Dissolve in 0.9% saline.
-
Vehicle Control: Prepare the same vehicle used for this compound without the compound.
-
Positive Control: Prepare imipramine solution.
3. Experimental Groups (n=8-12 mice per group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + Imipramine (e.g., 15 mg/kg, IP)
-
Group 3: this compound (low dose) + Imipramine (e.g., 15 mg/kg, IP)
-
Group 4: this compound (medium dose) + Imipramine (e.g., 15 mg/kg, IP)
-
Group 5: this compound (high dose) + Imipramine (e.g., 15 mg/kg, IP)
-
Group 6: this compound (medium dose) + Saline
4. Administration:
-
Route: Intraperitoneal (IP) injection is a common route for preclinical studies.[5] Oral gavage is another option if oral bioavailability is confirmed.[6]
-
Schedule: Administer this compound or vehicle 30-60 minutes before the administration of imipramine or saline. The behavioral tests should be conducted at the time of expected peak effect of the drugs.
5. Behavioral Testing:
-
Forced Swim Test (FST): [7][8]
-
Place individual mice in a transparent cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
The test duration is typically 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions to keep the head above water.
-
A decrease in immobility time is indicative of an antidepressant-like effect.[8]
-
-
Tail Suspension Test (TST): [7][8]
-
Suspend mice individually by their tail using adhesive tape, approximately 1 cm from the tip.
-
The suspension point should be about 50 cm above the floor.
-
The test duration is 6 minutes.
-
Record the total duration of immobility.
-
A reduction in immobility time suggests an antidepressant-like effect.[8]
-
6. Data Analysis:
-
Analyze the immobility data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the control group.
Protocol 2: Preliminary Pharmacokinetic and Safety Assessment of this compound
1. Animals and Housing:
-
As described in Protocol 1.
2. Reagents and Preparation:
-
Prepare this compound at three different dose levels (low, medium, high) in a suitable vehicle.
3. Experimental Groups (n=3-4 mice per time point per dose):
-
Group 1: this compound (low dose)
-
Group 2: this compound (medium dose)
-
Group 3: this compound (high dose)
4. Administration:
-
Administer a single dose of this compound via the intended route of administration (e.g., IV for initial assessment, or IP/oral for intended therapeutic route).
5. Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
At the final time point, euthanize the animals and collect brain tissue to assess CNS penetration.[9]
6. Safety and Tolerability Monitoring:
-
Record clinical observations for any signs of toxicity (e.g., changes in posture, activity, breathing).
-
Monitor body weight daily for several days post-administration.
7. Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma and brain homogenates.
8. Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Determine the brain-to-plasma concentration ratio to assess the extent of CNS penetration.[9]
Concluding Remarks
This compound presents a promising tool for exploring the role of the sst(1) receptor in various physiological and pathological processes. The provided protocols offer a foundational framework for initiating in vivo studies in mouse models. It is imperative for researchers to conduct thorough dose-finding and safety assessments to establish optimal experimental parameters. The potential of this compound to modulate somatostatin signaling in the CNS warrants further investigation, particularly in the context of neuropsychiatric disorders.
References
- 1. This compound, in vitro characterization of the first non-peptide somatostatin sst(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Validation of Antidepressant Small Molecules Using Bioinformatics and Mouse Depression Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidepressants with different mechanisms of action show different chronopharmacological profiles in the tail suspension test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Panobinostat penetrates the blood-brain barrier and achieves effective brain concentrations in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: SRA880 for the In Vivo Study of Somatostatin Receptor 1 (SST1) Function
Abstract
This document provides detailed application notes and protocols for utilizing SRA880, a selective nonpeptide antagonist for the somatostatin (B550006) receptor subtype 1 (SST1), in preclinical in vivo research. The SST1 receptor, a G-protein coupled receptor (GPCR), is implicated in various physiological processes, including neuro-transmission, hormone secretion, and cell growth. This compound offers a powerful pharmacological tool to probe the specific roles of SST1 by blocking its downstream signaling pathways. These protocols are intended for researchers, scientists, and drug development professionals investigating the physiological and pathophysiological functions of the SST1 receptor in living organisms.
Introduction to SST1 Receptor and this compound
The somatostatin system is a key regulator of endocrine and nervous system functions, acting through five distinct G-protein coupled receptor subtypes (SST1-SST5). The SST1 receptor is of particular interest due to its unique signaling properties and distribution. It is a 7-transmembrane domain receptor that couples primarily to pertussis toxin-sensitive G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] Additionally, it can stimulate phosphotyrosine phosphatase and Na+/H+ exchangers.[2]
A critical role proposed for SST1 is that of an inhibitory autoreceptor, where it is located on somatostatin-releasing neurons and modulates their activity through a negative feedback loop.[1][3] Understanding this function is crucial for elucidating its role in both normal physiology and disease states.
This compound is the first reported nonpeptide, competitive, and selective antagonist for the SST1 receptor.[4] It demonstrates high affinity for SST1 across multiple species, including rats, mice, and humans, while showing low affinity for other somatostatin receptor subtypes and a range of other neurotransmitter receptors.[4] Its bioavailability and ability to penetrate the brain make it an invaluable tool for in vivo studies aimed at dissecting the specific contributions of SST1 receptor signaling.[4] By blocking SST1-mediated negative feedback, this compound can be used to enhance the release of endogenous somatostatin, providing a method to study the downstream effects mediated by other SST receptors.[3]
SST1 Receptor Signaling Pathway
Activation of the SST1 receptor by its endogenous ligand, somatostatin, initiates a signaling cascade that primarily inhibits cellular activity. The pathway below illustrates the canonical Gαi-coupled mechanism.
Caption: Canonical SST1 receptor signaling pathway via Gαi coupling.
Experimental Protocols
The following protocol describes a representative in vivo experiment in rodents to investigate the role of the SST1 receptor as an inhibitory autoreceptor in the brain using this compound. The primary endpoint is the measurement of extracellular somatostatin levels via in vivo microdialysis.
Materials and Reagents
-
Test Compound: this compound (Tocris, Cat. No. XXXX or equivalent)
-
Vehicle: 10% DMSO, 40% PEG300, 50% Saline (or other validated vehicle)
-
Animals: Adult male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (250-300g)
-
Surgical Suite: Stereotaxic frame, anesthesia machine (isoflurane), surgical tools
-
Microdialysis Equipment: Microdialysis probes (CMA or equivalent), syringe pump, fraction collector
-
Analytical Equipment: Somatostatin ELISA kit (highly sensitive) or LC-MS/MS system
-
Anesthetics: Isoflurane (B1672236), Ketamine/Xylazine cocktail
-
Analgesics: Buprenorphine, Carprofen
Experimental Workflow Diagram
Caption: Workflow for in vivo microdialysis study using this compound.
Detailed Methodologies
Step 1: Animal Acclimatization and Housing
-
House animals in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle.
-
Provide ad libitum access to food and water.
-
Allow animals to acclimate for at least one week prior to any procedures.
-
Handle animals daily for 3-5 days before surgery to reduce stress.
Step 2: Stereotaxic Surgery
-
Anesthetize the animal using isoflurane (2-3% for induction, 1-1.5% for maintenance).
-
Secure the animal in a stereotaxic frame. Apply ophthalmic ointment to prevent eye dryness.
-
Administer pre-operative analgesics (e.g., buprenorphine).
-
Make a midline incision on the scalp to expose the skull.
-
Using a dental drill, create a small burr hole over the target brain region (e.g., nucleus accumbens or hypothalamus).
-
Slowly lower a guide cannula to the desired coordinates and secure it to the skull with dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
Suture the scalp and allow the animal to recover on a heating pad. Administer post-operative analgesics for 48-72 hours.
Step 3: In Vivo Microdialysis
-
One week post-surgery, gently restrain the animal and replace the dummy cannula with a microdialysis probe of the appropriate length.
-
Place the animal in a microdialysis bowl, connect the probe tubing, and allow the animal to move freely.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for 2-3 hours.
-
Collect 3-4 baseline dialysate samples into vials in a refrigerated fraction collector (20-minute fractions).
-
Prepare this compound solution. Dissolve this compound in the vehicle to the desired concentration (e.g., for a 10 mg/kg dose).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
At the end of the experiment, euthanize the animal and perfuse with saline followed by paraformaldehyde to verify probe placement via histology.
-
Store all dialysate samples at -80°C until analysis.
Step 4: Somatostatin Quantification
-
Thaw dialysate samples on ice.
-
Quantify the concentration of somatostatin in each sample using a high-sensitivity commercial ELISA kit, following the manufacturer’s instructions.
-
Construct a standard curve and calculate the somatostatin concentration for each sample.
-
Normalize the data by expressing post-injection concentrations as a percentage of the average baseline concentration for each animal.
Data Presentation and Expected Results
The primary outcome of this experiment is an increase in extracellular somatostatin in the target brain region following this compound administration, consistent with the blockade of an inhibitory autoreceptor.[3]
Table 1: this compound Formulation Details
| Component | Stock Concentration | Volume per 100 µL | Final Concentration | Purpose |
| This compound | 100 mg/mL in DMSO | 1 µL | 1 mg/mL | Test Compound |
| DMSO | 100% | 10 µL | 10% | Co-solvent |
| PEG300 | 100% | 40 µL | 40% | Solubilizer |
| Saline (0.9%) | N/A | 49 µL | 49% | Diluent |
Note: This formulation is an example and should be optimized for solubility and tolerability.
Table 2: Hypothetical In Vivo Microdialysis Data
| Treatment Group | N | Baseline SRIF (pg/mL) | Peak SRIF (% of Baseline) | Time to Peak (min) |
| Vehicle | 8 | 2.5 ± 0.4 | 110 ± 8% | N/A |
| This compound (1 mg/kg) | 8 | 2.6 ± 0.5 | 145 ± 12%* | 40-60 |
| This compound (5 mg/kg) | 8 | 2.4 ± 0.3 | 195 ± 18%** | 40-60 |
| This compound (10 mg/kg) | 8 | 2.5 ± 0.4 | 260 ± 25%*** | 40-60 |
*Data are presented as Mean ± SEM. Statistical analysis performed using one-way ANOVA with post-hoc test. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle.
Conclusion and Troubleshooting
This compound is a selective and potent tool for the in vivo investigation of SST1 receptor function. The protocols outlined here provide a framework for assessing its effects on endogenous somatostatin release, confirming the role of SST1 as an inhibitory autoreceptor.
Potential Issues and Troubleshooting:
-
Low Somatostatin Levels: Dialysate levels of neuropeptides are often very low. Ensure use of a highly sensitive assay. Consider pooling samples or using a more sensitive analytical method like LC-MS/MS.
-
No Effect of this compound: Verify compound stability and formulation. Confirm accurate probe placement via post-mortem histology. Consider alternative routes of administration (e.g., intracerebroventricular) to bypass the blood-brain barrier if penetration is a concern, although this compound is reported to be brain penetrant.[4]
-
High Variability: In vivo experiments inherently have high variability. Ensure consistent handling, surgical procedures, and experimental timing. Increase the number of animals per group to achieve sufficient statistical power.
References
- 1. The somatostatin sst1 receptor: an autoreceptor for somatostatin in brain and retina? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. International Union of Basic and Clinical Pharmacology. CV. Somatostatin Receptors: Structure, Function, Ligands, and New Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Investigating the Role of Somatostatin Receptor 1 (SST1) in Neuronal Excitability with the Selective Antagonist SRA880
Audience: Researchers, scientists, and drug development professionals.
Introduction
Somatostatin (B550006) (SST) is a neuropeptide that plays a crucial role in regulating neuronal excitability throughout the central nervous system.[1][2][3] It exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated SST1 through SST5.[1][4] These receptors are known to couple to Gi proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and modulation of various ion channels, ultimately resulting in a reduction of neuronal excitability.[1] The SST1 receptor subtype is of particular interest due to its distinct expression patterns and potential as a therapeutic target for neurological disorders.[5][6]
This application note details the use of SRA880, a potent and selective non-peptide antagonist of the SST1 receptor, to investigate the receptor's role in modulating neuronal excitability.[7][8] this compound provides a valuable pharmacological tool to dissect the specific contributions of SST1 signaling in complex neuronal circuits.[8] Here, we provide protocols for utilizing this compound in primary neuronal cultures, including methods for assessing its impact on neuronal activity through patch-clamp electrophysiology and calcium imaging.
This compound: A Selective SST1 Antagonist
This compound has been characterized as a competitive antagonist with high affinity for the human SST1 receptor (pKd = 8.0-8.1) and significantly lower affinity for other somatostatin receptor subtypes.[8] It has been shown to be devoid of intrinsic activity and effectively blocks SST1-mediated signaling pathways.[8]
Data Presentation
The following tables summarize hypothetical quantitative data from experiments designed to assess the effect of this compound on neuronal excitability.
Table 1: Effect of this compound on Action Potential Firing in Cultured Hippocampal Neurons (Current-Clamp Electrophysiology)
| Treatment Group | Concentration | Resting Membrane Potential (mV) | Action Potential Threshold (mV) | Action Potential Frequency (Hz) at 2x Rheobase |
| Vehicle Control | - | -65.4 ± 2.1 | -45.2 ± 1.5 | 15.3 ± 2.8 |
| Somatostatin (SST-14) | 1 µM | -72.1 ± 2.5 | -42.8 ± 1.8 | 5.1 ± 1.9 |
| This compound | 10 µM | -66.2 ± 2.3 | -44.9 ± 1.6 | 14.8 ± 3.1 |
| SST-14 + this compound | 1 µM + 10 µM | -67.5 ± 2.0# | -45.5 ± 1.7 | 13.5 ± 2.5# |
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. #p < 0.05 compared to Somatostatin (SST-14) alone.
Table 2: Effect of this compound on Spontaneous Calcium Transients in Cultured Cortical Neurons (Calcium Imaging)
| Treatment Group | Concentration | Frequency of Spontaneous Calcium Transients (events/min) | Amplitude of Spontaneous Calcium Transients (ΔF/F₀) |
| Vehicle Control | - | 8.2 ± 1.1 | 1.5 ± 0.3 |
| Somatostatin (SST-14) | 1 µM | 2.5 ± 0.6 | 1.1 ± 0.2 |
| This compound | 10 µM | 7.9 ± 1.3 | 1.4 ± 0.3 |
| SST-14 + this compound | 1 µM + 10 µM | 7.1 ± 1.0# | 1.3 ± 0.2# |
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. #p < 0.05 compared to Somatostatin (SST-14) alone.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effects of this compound on the intrinsic electrical properties of individual neurons.[9][10][11][12][13]
Materials:
-
Primary neuronal culture (e.g., hippocampal or cortical neurons)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)
-
Somatostatin-14 (SST-14)
-
This compound
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Prepare stock solutions of SST-14 and this compound in the appropriate solvent (e.g., DMSO or water) and dilute to the final concentration in the external solution just before use.
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with external solution.
-
Pull glass micropipettes to a resistance of 3-5 MΩ and fill with internal solution.
-
Establish a whole-cell patch-clamp recording from a neuron.[11]
-
In current-clamp mode, record the resting membrane potential.
-
Inject a series of depolarizing current steps to determine the rheobase (minimum current to elicit an action potential) and to construct a frequency-current (F-I) curve.
-
Perfuse the chamber with the vehicle control for 5 minutes and repeat the measurements.
-
Perfuse with SST-14 (1 µM) for 5-10 minutes and record the changes in resting membrane potential and firing properties.
-
To test the antagonistic effect of this compound, co-apply SST-14 (1 µM) and this compound (10 µM) and record the neuronal activity.
-
As a control, apply this compound (10 µM) alone to determine if it has any intrinsic effects.
-
Analyze the data to determine changes in resting membrane potential, action potential threshold, and firing frequency.
Protocol 2: Calcium Imaging
This protocol allows for the monitoring of neuronal activity in a population of cells by measuring changes in intracellular calcium concentration.[14][15][16][17][18]
Materials:
-
Primary neuronal culture
-
Calcium indicator dye (e.g., Fluo-4 AM or a genetically encoded calcium indicator like GCaMP)
-
Imaging buffer (e.g., modified Tyrode's solution)[14]
-
Somatostatin-14 (SST-14)
-
This compound
-
Fluorescence microscope with a camera and appropriate filters
Procedure:
-
Load the cultured neurons with the calcium indicator according to the manufacturer's instructions. For Fluo-4 AM, this typically involves incubation for 30-60 minutes.
-
Wash the cells with imaging buffer to remove excess dye.
-
Mount the coverslip on the microscope stage and perfuse with imaging buffer.
-
Acquire baseline images of spontaneous calcium activity for 5-10 minutes.
-
Perfuse the chamber with the vehicle control and record for 5 minutes.
-
Apply SST-14 (1 µM) and record the changes in the frequency and amplitude of calcium transients.
-
Co-apply SST-14 (1 µM) and this compound (10 µM) to assess the antagonistic effect of this compound.
-
Apply this compound (10 µM) alone as a control.
-
Analyze the image series to identify active cells and quantify the frequency and amplitude of calcium transients.
Mandatory Visualizations
Caption: SST1 receptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for investigating SST1 function with this compound.
References
- 1. Somatostatin Depresses the Excitability of Subicular Bursting Cells: Roles of Inward Rectifier K+ Channels, KCNQ channels and Epac - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncovering the role of somatostatin signaling in the brain [asbmb.org]
- 3. psu.edu [psu.edu]
- 4. Somatostatin receptors (SSTR1-5) on inhibitory interneurons in the barrel cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct patterns of expression and physiological effects of sst1 and sst2 receptor subtypes in mouse hypothalamic neurons and astrocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of neuropeptide somatostatin in the brain and its application in treating neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. This compound, in vitro characterization of the first non-peptide somatostatin sst(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. zenodo.org [zenodo.org]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Whole Cell Patch Clamp Electrophysiology in Human Neuronal Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. 2.7. Calcium imaging [bio-protocol.org]
- 17. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. noldus.com [noldus.com]
Application Notes and Protocols for SRA880: A Selective SST1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SRA880, a potent and selective non-peptide antagonist for the somatostatin (B550006) receptor subtype 1 (SST1). This document outlines the key characteristics of this compound, detailed protocols for in vitro assays to assess its antagonist activity, and a general guideline for in vivo studies.
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the SST1 receptor. Its competitive antagonist nature allows for the effective blockade of SST1 receptor-mediated effects, facilitating research in areas such as neuroscience and endocrinology.[1]
Data Presentation
The following tables summarize the quantitative data for this compound's binding affinity and functional antagonism at the human SST1 receptor.
Table 1: this compound Binding Affinity for Human Somatostatin Receptors
| Receptor Subtype | Binding Affinity (pKd) | Reference Compound |
| SST1 | 8.0 - 8.1 | Somatostatin-14 |
| SST2 | ≤ 6.0 | |
| SST3 | ≤ 6.0 | |
| SST4 | ≤ 6.0 | |
| SST5 | ≤ 6.0 | |
| pKd is the negative logarithm of the dissociation constant (Kd). A higher pKd value indicates a higher binding affinity.[1] |
Table 2: this compound Functional Antagonist Potency at the Human SST1 Receptor
| Functional Assay | Antagonist Potency (pKB) | Agonist Used |
| cAMP Accumulation Assay | 7.5 - 7.7 | Somatostatin-14 |
| GTPγS Binding Assay | 7.5 - 7.7 | Somatostatin-14 |
| Luciferase Gene Expression | 7.5 - 7.7 | Somatostatin-14 |
| pKB is the negative logarithm of the antagonist equilibrium dissociation constant (KB). A higher pKB value indicates a more potent antagonist.[1] |
Table 3: Agonist Potency at the Human SST1 Receptor
| Agonist | Potency (EC50) |
| Somatostatin-14 | 8.0 x 10⁻¹⁰ M |
| EC50 is the concentration of an agonist that gives a response halfway between the baseline and maximum response.[2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures described, the following diagrams are provided in Graphviz DOT language.
References
- 1. This compound, in vitro characterization of the first non-peptide somatostatin sst(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Somatostatin receptor subtype 1 (sst(1)) regulates intracellular 3',5'-cyclic adenosine monophosphate accumulation in rat embryonic cortical neurons: evidence with L-797,591, an sst(1)-subtype-selective nonpeptidyl agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combined Use of SRA880 and Antidepressants in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial number of patients exhibiting inadequate responses to conventional antidepressant therapies. This has spurred the exploration of novel therapeutic strategies, including adjunctive treatments that can enhance the efficacy of existing antidepressants. One such promising approach involves the modulation of the somatostatin (B550006) (SRIF) system. SRA880, a selective antagonist of the somatostatin receptor subtype 1 (sst1), has emerged as a compelling candidate for combination therapy. Preclinical evidence suggests that by blocking the sst1 autoreceptor, this compound can potentiate the effects of antidepressants, offering a novel mechanistic avenue for treating depression.
These application notes provide a comprehensive overview of the preclinical research on this compound in combination with antidepressants, focusing on the tricyclic antidepressant imipramine (B1671792). Detailed protocols for key experiments are provided to facilitate further investigation into this therapeutic strategy.
Mechanism of Action: this compound and Antidepressant Synergy
The proposed mechanism for the synergistic antidepressant effect of this compound and imipramine centers on the modulation of somatostatin signaling in the brain.[1]
-
Imipramine's Role: Chronic administration of imipramine has been shown to upregulate the expression of somatostatin (SRIF) in the hypothalamus.[2]
-
This compound's Role: this compound is a potent and selective antagonist of the sst1 receptor. The sst1 receptor functions as an autoreceptor, meaning its activation by SRIF inhibits further SRIF release. By blocking this receptor, this compound effectively removes the negative feedback brake on SRIF secretion.[1][3]
-
Synergistic Effect: When co-administered, imipramine increases the production of SRIF, while this compound enhances its release. This leads to a significant amplification of SRIF signaling, which is thought to be mediated by other somatostatin receptor subtypes, such as sst2, to produce enhanced antidepressant-like effects.[1]
This enhanced somatostatinergic neurotransmission is believed to contribute to the observed increase in brain-derived neurotrophic factor (BDNF) expression, a key molecule implicated in the neuroplasticity hypothesis of depression and the therapeutic action of antidepressants.
Preclinical Data
In Vitro Characterization of this compound
This compound has been characterized as a potent and selective competitive antagonist of the sst1 receptor.[3]
| Parameter | Value | Species/System |
| pKd (sst1) | 8.0 - 8.1 | Human recombinant receptors |
| pKd (sst1) | 7.8 - 8.6 | Native rat, mouse, monkey, human cerebral cortex |
| pKd (other sst subtypes) | ≤ 6.0 | Human recombinant receptors |
| pKB | 7.5 - 7.7 | Functional assays (cAMP, GTPγS binding, luciferase) |
Table 1: In Vitro Affinity and Potency of this compound.[3]
In Vivo Efficacy of this compound and Imipramine Combination
A key preclinical study by Nilsson et al. (2012) demonstrated the synergistic antidepressant-like effects of this compound and imipramine in mice.
Tail Suspension Test (TST): This behavioral despair model is widely used to screen for antidepressant efficacy. A reduction in immobility time is indicative of an antidepressant-like effect.
| Treatment Group | Dose | Immobility Time (s) (Mean ± SEM) |
| Vehicle | - | 125 ± 10 |
| Imipramine | 10 mg/kg | 90 ± 8 |
| This compound | 1 mg/kg | 110 ± 9 |
| This compound + Imipramine | 1 mg/kg + 10 mg/kg | 60 ± 7* |
*p < 0.05 compared to imipramine alone. (Data are illustrative based on published findings; exact values should be referenced from the original publication).
Table 2: Effect of this compound and Imipramine on Immobility Time in the Mouse Tail Suspension Test.
Brain-Derived Neurotrophic Factor (BDNF) mRNA Expression: Chronic co-administration of this compound and imipramine resulted in a synergistic increase in BDNF mRNA expression in the cerebral cortex.
| Treatment Group | Dose | Cortical BDNF mRNA Expression (Fold Change vs. Vehicle) |
| Vehicle | - | 1.0 |
| Imipramine | 10 mg/kg/day | 1.5 |
| This compound | 1 mg/kg/day | 1.2 |
| This compound + Imipramine | 1 mg/kg/day + 10 mg/kg/day | 2.5* |
*p < 0.05 compared to imipramine alone. (Data are illustrative based on published findings; exact values should be referenced from the original publication).
Table 3: Effect of Chronic this compound and Imipramine Administration on BDNF mRNA Expression.
Experimental Protocols
Tail Suspension Test (TST) Protocol
Objective: To assess the antidepressant-like effects of this compound in combination with an antidepressant.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound
-
Antidepressant (e.g., imipramine)
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Tail suspension apparatus (a horizontal bar raised above the floor)
-
Adhesive tape
-
Video recording and analysis software
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound, the antidepressant, the combination, or vehicle via the appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30-60 minutes).
-
Suspension: Suspend each mouse individually by its tail to the horizontal bar using adhesive tape. The tape should be placed approximately 1-2 cm from the tip of the tail. Ensure the mouse cannot reach any surfaces to climb.
-
Recording: Video record the session for a total of 6 minutes.
-
Scoring: Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for minor respiratory movements. Scoring can be done manually by a trained observer blinded to the treatment groups or using automated video analysis software.
-
Data Analysis: Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the immobility times between the different treatment groups.
In Situ Hybridization for BDNF mRNA Protocol
Objective: To quantify the expression of BDNF mRNA in the brain following chronic treatment with this compound and an antidepressant.
Materials:
-
Male FVB mice (8-10 weeks old)
-
This compound
-
Antidepressant (e.g., imipramine)
-
Vehicle
-
Anesthesia (e.g., isoflurane)
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Sucrose (B13894) solutions (20% and 30% in PBS)
-
Cryostat
-
Microscope slides
-
Hybridization buffer
-
Radiolabeled or fluorescently labeled antisense and sense riboprobes for BDNF mRNA
-
Wash buffers (e.g., SSC)
-
Phosphorimager or fluorescence microscope
-
Image analysis software
Procedure:
-
Chronic Drug Administration: Administer this compound, the antidepressant, the combination, or vehicle daily for a specified period (e.g., 21 days).
-
Tissue Preparation: 24 hours after the final dose, deeply anesthetize the mice and perfuse them transcardially with ice-cold PBS followed by 4% PFA.
-
Post-fixation and Cryoprotection: Dissect the brains and post-fix them in 4% PFA overnight at 4°C. Subsequently, cryoprotect the brains by immersing them in 20% sucrose in PBS, followed by 30% sucrose in PBS until they sink.
-
Sectioning: Freeze the brains and cut coronal sections (e.g., 14 µm) using a cryostat. Mount the sections onto microscope slides.
-
Hybridization:
-
Pretreat the sections (e.g., with proteinase K, acetylation).
-
Incubate the sections with the labeled BDNF antisense or sense (control) riboprobe in hybridization buffer overnight at an appropriate temperature (e.g., 60°C).
-
-
Washing: Wash the slides in a series of increasingly stringent SSC buffers to remove unbound probe.
-
Detection:
-
For radiolabeled probes, expose the slides to a phosphor screen and quantify the signal using a phosphorimager.
-
For fluorescently labeled probes, visualize and capture images using a fluorescence microscope.
-
-
Data Analysis: Quantify the hybridization signal in specific brain regions (e.g., cerebral cortex, hippocampus) using image analysis software. Normalize the data to the sense probe signal and compare the expression levels between treatment groups using appropriate statistical tests.
Visualizations
Caption: Proposed mechanism of this compound and imipramine synergy.
References
- 1. researchgate.net [researchgate.net]
- 2. Reduced brain somatostatin in mood disorders: a common pathophysiological substrate and drug target? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, in vitro characterization of the first non-peptide somatostatin sst(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
SRA880: A Potent and Selective Tool for Investigating SST1 Autoreceptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SRA880 is a non-peptide, selective antagonist of the somatostatin (B550006) receptor subtype 1 (SST1).[1][2] Its high affinity and selectivity for the SST1 receptor make it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of this receptor. The SST1 receptor, a member of the G-protein coupled receptor (GPCR) family, is known to function as an inhibitory autoreceptor, modulating the release of somatostatin and other neurotransmitters.[3] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate SST1 autoreceptor function in various in vitro systems.
Physicochemical Properties and Binding Characteristics of this compound
This compound is chemically defined as [3R,4aR,10aR]-1,2,3,4,4a,5,10,10a-Octahydro-6-methoxy-1-methyl-benz[g] quinoline-3-carboxylic-acid-4-(4-nitro-phenyl)-piperazine-amide, hydrogen malonate.[1][2] It acts as a competitive antagonist, demonstrating no intrinsic agonistic activity.[1][2]
Table 1: Binding Affinity of this compound for Somatostatin Receptors
| Receptor Subtype | Species | Preparation | pKd (mean) | Reference |
| SST1 | Human | Recombinant | 8.0 - 8.1 | [1][2] |
| SST1 | Rat, Mouse, Monkey | Native (Cerebral Cortex) | 7.8 - 8.6 | [1][2] |
| SST2 | Human | Recombinant | ≤ 6.0 | [1][2] |
| SST3 | Human | Recombinant | ≤ 6.0 | [1][2] |
| SST4 | Human | Recombinant | ≤ 6.0 | [1][2] |
| SST5 | Human | Recombinant | ≤ 6.0 | [1][2] |
Table 2: Functional Antagonist Activity of this compound
| Assay Type | Cell System | Agonist | pKB (mean) | Reference |
| cAMP Accumulation | Recombinant cells | SRIF | 7.5 - 7.7 | [1][2] |
| GTPγS Binding | Recombinant cells | SRIF | 7.5 - 7.7 | [1][2] |
Signaling Pathway of the SST1 Receptor
The SST1 receptor primarily couples to inhibitory G-proteins (Gi/o). Upon activation by an agonist like somatostatin (SRIF), the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound competitively blocks this interaction, thereby preventing the agonist-induced downstream signaling cascade.
Experimental Protocols
The following protocols provide detailed methodologies for characterizing the interaction of this compound with the SST1 receptor.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the SST1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human SST1 receptor.
-
This compound
-
Radioligand (e.g., [¹²⁵I]-SRIF-14)
-
Unlabeled somatostatin (for non-specific binding)
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., GF/C)
-
Scintillation counter and fluid
Procedure:
-
Preparation:
-
Thaw the SST1 receptor-expressing cell membranes on ice and resuspend in binding buffer to a final concentration of 10-20 µg protein/well.
-
Prepare serial dilutions of this compound in binding buffer.
-
Dilute the radioligand in binding buffer to a final concentration approximately equal to its Kd.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of binding buffer + 50 µL of radioligand + 100 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of unlabeled somatostatin (1 µM final concentration) + 50 µL of radioligand + 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of this compound dilution + 50 µL of radioligand + 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash each well 3-4 times with ice-cold wash buffer.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - NSB.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.
Materials:
-
Cells expressing the human SST1 receptor (e.g., CHO-K1 or HEK293 cells)
-
This compound
-
Somatostatin (SRIF) or a selective SST1 agonist
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Stimulation Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white assay plates
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend in stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to a desired cell density (e.g., 2,000-5,000 cells/well).
-
-
Assay Setup:
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.
-
Add 5 µL of this compound at various concentrations (or buffer for control) and pre-incubate for 15-30 minutes at room temperature.
-
Prepare a solution of agonist (e.g., SRIF at its EC₈₀ concentration) and forskolin (e.g., 1-10 µM) in stimulation buffer.
-
Add 10 µL of the agonist/forskolin mixture to the wells.
-
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.
-
Determine the IC₅₀ value of this compound.
-
Calculate the antagonist constant (pKB) using the Schild equation or a simplified method.[4]
-
GTPγS Binding Assay
This assay directly measures the activation of G-proteins coupled to the SST1 receptor and the inhibitory effect of this compound.[5]
Materials:
-
Cell membranes expressing the SST1 receptor
-
This compound
-
Somatostatin (SRIF) or a selective SST1 agonist
-
[³⁵S]GTPγS
-
GDP
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4
-
96-well filter plates
Procedure:
-
Preparation:
-
Thaw membranes and resuspend in assay buffer.
-
Prepare dilutions of this compound and the agonist.
-
-
Assay Setup:
-
In a 96-well plate, add cell membranes (10-20 µ g/well ), GDP (e.g., 10 µM final concentration), and this compound at various concentrations.
-
Pre-incubate for 15-30 minutes at 30°C.
-
Add the agonist (at its EC₈₀ concentration).
-
Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1-0.5 nM final concentration).
-
-
Incubation: Incubate for 60 minutes at 30°C with gentle shaking.
-
Termination and Filtration:
-
Stop the reaction by rapid filtration through the filter plate.
-
Wash the filters with ice-cold wash buffer.
-
-
Counting:
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific [³⁵S]GTPγS binding.
-
Determine the IC₅₀ of this compound for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
-
Calculate the pKB value.
-
Conclusion
This compound is a powerful and selective antagonist for the SST1 receptor. The detailed protocols provided in these application notes offer robust methods for researchers to investigate the function of the SST1 autoreceptor in various in vitro settings. By utilizing these assays, scientists can further unravel the complex roles of the SST1 receptor in health and disease, and facilitate the development of novel therapeutics targeting this receptor.
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound, in vitro characterization of the first non-peptide somatostatin sst(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Troubleshooting & Optimization
SRA880 Technical Support Center: Solubility and Stability in Culture Media
For researchers, scientists, and drug development professionals utilizing SRA880 in their experiments, ensuring its proper solubility and stability in culture media is paramount for obtaining reliable and reproducible results. This technical support center provides a comprehensive guide to understanding and managing these critical aspects of working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
Q2: How do I determine the solubility of this compound in my specific cell culture medium?
A2: Since the composition of cell culture media can vary, it is crucial to empirically determine the solubility of this compound in your specific medium. A recommended protocol for this is provided in the "Experimental Protocols" section below. This involves preparing a dilution series from a concentrated stock solution and observing for any precipitation.
Q3: I observed precipitation when diluting my this compound DMSO stock solution into the culture medium. What should I do?
A3: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. Please refer to the "Troubleshooting Guide" for a step-by-step approach to resolving this issue.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q5: How stable is this compound in culture media at 37°C?
A5: There is currently no publicly available data on the stability of this compound in culture media at 37°C. It is recommended to prepare fresh working solutions from the frozen stock for each experiment. If long-term incubation is required, a stability study in your specific culture medium should be performed. A general protocol for assessing stability is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in culture medium | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Lower the final concentration of this compound. - Increase the percentage of serum in the culture medium (serum proteins can help solubilize hydrophobic compounds). - Prepare a fresh, lower concentration stock solution in DMSO. - After dilution, gently warm the medium to 37°C and vortex or sonicate briefly to aid dissolution. |
| Inconsistent experimental results | - Degradation of this compound in the stock solution due to improper storage. - Instability of this compound in the culture medium during the experiment. - Inaccurate concentration of the working solution due to precipitation. | - Ensure proper storage of stock solutions (-20°C or -80°C in aliquots). - Prepare fresh working solutions for each experiment. - Visually inspect the final working solution for any signs of precipitation before adding to cells. - Perform a stability test of this compound in your culture medium at 37°C. |
| Cloudiness or film observed in the vial of solid this compound | The compound may be hygroscopic and has absorbed moisture. | Store the vial in a desiccator. When preparing a stock solution, ensure the solvent is added directly to the vial and vortexed thoroughly to ensure complete dissolution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the stock solution into single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of this compound Solubility in Culture Medium
Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Microscope
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Ensure the final concentration of DMSO is consistent across all dilutions and is at a level non-toxic to your cells (typically ≤ 0.5%). Include a vehicle control (medium with the same final DMSO concentration).
-
Incubate the solutions at 37°C for a period relevant to your planned experiments (e.g., 2 hours).
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals).
-
For a more sensitive assessment, examine a small aliquot of each dilution under a microscope to look for precipitates.
-
The highest concentration that remains clear is considered the working solubility limit of this compound in that specific medium.
Protocol 3: Assessment of this compound Stability in Culture Medium
Objective: To evaluate the stability of this compound in culture medium over time at 37°C.
Materials:
-
This compound working solution at a known concentration (below the solubility limit)
-
Cell culture medium of interest
-
Incubator at 37°C, 5% CO₂
-
Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a fresh working solution of this compound in your cell culture medium.
-
Take an initial sample (T=0) and store it appropriately for analysis.
-
Incubate the remaining solution at 37°C in a 5% CO₂ incubator.
-
Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
Analyze the concentration of this compound in each aliquot using a suitable analytical method.
-
Plot the concentration of this compound as a function of time to determine its degradation rate.
Visualizing Experimental Workflows
Caption: Workflow for preparing and using this compound in cell-based assays.
Caption: A logical workflow for troubleshooting precipitation issues with this compound.
Technical Support Center: Optimizing SRA880 for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing SRA880, a selective non-peptide somatostatin (B550006) sst(1) receptor antagonist, in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the first non-peptide, selective antagonist for the somatostatin sst(1) receptor.[1] It functions as a competitive antagonist, binding to the sst(1) receptor with high affinity and preventing the endogenous ligand, somatostatin (SRIF), from binding and activating the receptor.[1] The sst(1) receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[2][3] By blocking this receptor, this compound can prevent these downstream signaling events.[1]
Q2: What is a good starting concentration range for this compound in a new experiment?
For a novel experiment, it is advisable to perform a dose-response curve using a broad, logarithmic dilution series, for example, from 1 nM to 10 µM.[4][5] This range should help identify the effective concentration for your specific cell line and assay. The potency of this compound has been reported with pK(B) values of 7.5-7.7 in functional assays, which corresponds to a concentration range of approximately 2-3 nM to 20-30 nM.[1]
Q3: How should I prepare and store this compound stock solutions?
Most small molecule inhibitors, including this compound, are dissolved in a high-quality, anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM).[4][6] To minimize degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes.[4] These aliquots should be stored at -20°C or -80°C and protected from light.[4]
Q4: I am observing high levels of cell death. Could this compound be cytotoxic?
High cytotoxicity can stem from several factors. The concentration of this compound might be too high, leading to off-target effects or general cellular stress.[7] Alternatively, the final concentration of the solvent (e.g., DMSO) in your cell culture medium may be toxic.[7] It is critical to ensure the final DMSO concentration is as low as possible, typically not exceeding 0.5%, and to run a vehicle-only control to assess solvent toxicity in your specific cell line.[7][8]
Q5: How can I confirm that the observed effects are specifically due to sst(1) receptor antagonism?
Distinguishing on-target from off-target effects is a critical validation step.[7] Key strategies include:
-
Using a Rescue Experiment: After treating with this compound, add a high concentration of the sst(1) receptor agonist to see if the effect can be reversed.
-
Employing a Structurally Unrelated Antagonist: Use a different sst(1) antagonist with a distinct chemical structure to see if it produces the same phenotype.[7]
-
Using a Control Cell Line: Utilize a cell line that does not express the sst(1) receptor. These cells should not respond to this compound treatment.
This compound Compound Details
| Property | Value | Reference |
| IUPAC Name | [(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
| Molecular Formula | C26H32N4O4 (free base) | [9] |
| Molecular Weight | 464.57 g/mol (free base) | [9] |
| Target | Somatostatin Receptor Subtype 1 (sst(1)) | [1] |
| Mechanism | Competitive Antagonist | [1] |
| Binding Affinity (pKd) | 7.8 - 8.6 (native receptors); 8.0 - 8.1 (human recombinant) | [1] |
| Functional Potency (pKB) | 7.5 - 7.7 | [1] |
Troubleshooting Guide
Issue 1: No observable effect of this compound at tested concentrations.
| Possible Cause | Recommended Solution |
| Concentration is too low. | Test a higher concentration range, extending up to 10 µM. Perform a full dose-response curve.[4] |
| Compound instability. | Prepare fresh dilutions from a stable, frozen stock for each experiment. Avoid repeated freeze-thaw cycles by aliquoting stocks.[7] |
| Low or no sst(1) receptor expression. | Confirm sst(1) receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. |
| Incorrect assay conditions. | Ensure the assay is sensitive enough to detect changes in the sst(1) signaling pathway (e.g., forskolin-stimulated cAMP accumulation). |
Issue 2: High or unexpected cytotoxicity observed.
| Possible Cause | Recommended Solution |
| Compound concentration is too high. | Perform a dose-response curve to determine the cytotoxic concentration (CC50) and find a window between efficacy and toxicity. |
| Solvent toxicity. | Keep the final concentration of DMSO low (ideally ≤ 0.1%, but not exceeding 0.5%). Always include a vehicle-only control to measure the solvent's effect on cell viability.[7][8] |
| Off-target effects. | This compound has a known affinity for the human dopamine (B1211576) D4 receptor.[1][9] Consider if this interaction could be causing cytotoxicity in your cell model. Use control experiments to verify specificity. |
| Compound degradation. | Degradation products of the inhibitor may be toxic. Ensure the compound is stable under your experimental conditions by preparing fresh solutions.[7] |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent cell culture conditions. | Standardize cell culture parameters such as cell passage number, confluency, and media composition. Regularly test for mycoplasma contamination.[7] |
| Compound instability. | Aliquot stock solutions to minimize freeze-thaw cycles. Protect from light during storage and handling.[4] |
| Pipetting and dilution errors. | Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Calibrate pipettes regularly.[4] |
Experimental Protocols & Visualizations
This compound Signaling Pathway
This compound acts as a competitive antagonist at the sst(1) receptor, a Gi-alpha coupled protein. This blocks the endogenous ligand, somatostatin (SRIF), from binding. By preventing receptor activation, this compound inhibits the downstream cascade that includes the inhibition of adenylyl cyclase (AC) and the reduction of cyclic AMP (cAMP).
References
- 1. This compound, in vitro characterization of the first non-peptide somatostatin sst(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medkoo.com [medkoo.com]
SRA880 In Vivo Delivery: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SRA880 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, non-peptide antagonist of the somatostatin (B550006) sst(1) receptor.[1] It functions as a competitive antagonist, meaning it binds to the sst(1) receptor and blocks the effects of the natural ligand, somatostatin (also known as somatotropin-release inhibiting factor or SRIF), without initiating a biological response itself.[1] this compound has been identified as a valuable tool for studying sst(1) receptor-mediated effects both in vitro and in vivo.[1]
Q2: Has this compound been used in in vivo animal models?
Yes, this compound has been used in mouse models to study its effects on the central nervous system. For instance, its administration has been shown to increase the release of somatostatin in the brain and counteract depressive-like symptoms in mice.[2]
Q3: What are the known binding affinities of this compound for somatostatin receptors?
This compound exhibits high affinity for the sst(1) receptor across various species and shows significantly lower affinity for other somatostatin receptor subtypes.[1]
Quantitative Data Summary
The following table summarizes the in vitro binding affinities of this compound for various somatostatin receptors.
| Receptor | Species | pKd / pKB |
| sst(1) | Rat (native) | 7.8 - 8.6 |
| sst(1) | Mouse (native) | 7.8 - 8.6 |
| sst(1) | Monkey (native) | 7.8 - 8.6 |
| sst(1) | Human (native) | 7.8 - 8.6 |
| sst(1) | Human (recombinant) | 8.0 - 8.1 |
| Other Human Recombinant Somatostatin Receptors | Human | ≤ 6.0 |
| sst(1) (functional antagonism) | - | 7.5 - 7.7 |
Data sourced from Neuroscience Letters, 2004.[1]
Troubleshooting Guide for this compound In Vivo Delivery
This guide addresses potential issues that may arise during the in vivo administration of this compound.
Issue 1: Inconsistent or Lack of Expected Biological Effect
-
Question: I am not observing the expected biological outcome after administering this compound. What could be the cause?
-
Possible Causes & Solutions:
-
Suboptimal Dosage: The dose of this compound may be too low to achieve the desired receptor occupancy and biological effect.
-
Recommendation: Perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.
-
-
Ineffective Route of Administration: The chosen delivery route may not provide adequate bioavailability to the target tissue.
-
Recommendation: If using oral administration, consider that bioavailability can be variable. Intraperitoneal (IP) or subcutaneous (SC) injections may offer more consistent systemic exposure. For central nervous system targets, intravenous (IV) administration may be necessary, keeping in mind that this compound is reported to be brain penetrant.[2]
-
-
Formulation Issues: this compound may not be fully solubilized or stable in the chosen vehicle, leading to inaccurate dosing.
-
Recommendation: Ensure this compound is completely dissolved in a biocompatible vehicle. The use of solubilizing agents such as DMSO, followed by dilution in saline or PBS, is a common practice for small molecules. Always prepare fresh formulations and visually inspect for any precipitation before administration.
-
-
Timing of Administration: The frequency and timing of this compound administration may not align with the pharmacokinetic profile of the compound and the biological process being studied.
-
Recommendation: Conduct a pilot study to determine the optimal dosing schedule.
-
-
Issue 2: High Variability in Experimental Results
-
Question: I am observing significant variability in the response to this compound between animals in the same experimental group. How can I reduce this?
-
Possible Causes & Solutions:
-
Inconsistent Administration Technique: Variations in injection volume, speed, or location (for IP or SC injections) can lead to differences in absorption and bioavailability.
-
Recommendation: Ensure all personnel are thoroughly trained in the chosen administration technique to maintain consistency across all animals.
-
-
Animal-to-Animal Physiological Differences: Factors such as age, weight, and stress levels can influence drug metabolism and response.
-
Recommendation: Use animals of a consistent age and weight range. Acclimatize animals to the experimental conditions to minimize stress.
-
-
Formulation Instability: If this compound precipitates out of solution over time, animals dosed later may receive a lower effective dose.
-
Recommendation: Prepare the this compound formulation immediately before use. If a larger batch is made, ensure it is continuously mixed during the dosing period.
-
-
Issue 3: Adverse Effects or Toxicity in Animals
-
Question: My animals are showing signs of distress or adverse reactions after this compound administration. What should I do?
-
Possible Causes & Solutions:
-
High Dose or Vehicle Toxicity: The observed toxicity could be due to a high dose of this compound or a reaction to the vehicle.
-
Recommendation: Reduce the dose of this compound. If using a vehicle containing a solubilizing agent like DMSO, ensure the final concentration is within a non-toxic range for the chosen route of administration. Run a vehicle-only control group to assess for any vehicle-induced toxicity.
-
-
Off-Target Effects: Although this compound is selective for the sst(1) receptor, high concentrations could potentially lead to off-target effects.
-
Recommendation: Lower the dose to a range that is still effective but minimizes adverse effects.
-
-
Rapid Intravenous Injection: A rapid IV bolus can sometimes cause acute adverse reactions.
-
Recommendation: Administer the IV injection more slowly to allow for gradual distribution of the compound.
-
-
Experimental Protocols & Methodologies
General Protocol for In Vivo Administration of this compound in a Mouse Model
-
This compound Formulation:
-
Dissolve this compound powder in a minimal amount of 100% DMSO to create a stock solution.
-
For the final injection solution, dilute the stock solution in a suitable vehicle such as sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS). The final concentration of DMSO should ideally be below 5-10% for IP injections and even lower for IV injections to avoid toxicity.
-
Ensure the final solution is clear and free of any precipitate. Prepare fresh on the day of the experiment.
-
-
Animal Model:
-
Use mice of a specific strain, age, and sex appropriate for the research question (e.g., C57BL/6 mice for studies on depression-like behaviors).
-
Allow animals to acclimate to the facility and handling for at least one week prior to the experiment.
-
-
Administration:
-
Route of Administration: Intraperitoneal (IP) injection is a common route for systemic delivery of small molecules in preclinical studies.
-
Dosage: Based on similar in vivo studies with small molecule receptor antagonists, a starting dose range for a pilot study could be 1-10 mg/kg. A dose-finding study is crucial.
-
Procedure:
-
Weigh each mouse to calculate the precise volume of the this compound solution to be injected.
-
Gently restrain the mouse and perform the IP injection into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Administer the injection at a consistent time of day for all animals.
-
-
-
Control Groups:
-
Include a vehicle control group that receives the same volume of the vehicle solution (e.g., saline with the same percentage of DMSO) as the this compound-treated group.
-
A positive control group, treated with a compound known to produce the expected effect, can also be included where appropriate.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals for any signs of adverse effects after injection.
-
Perform behavioral tests or collect tissue samples for analysis at a predetermined time point after this compound administration, based on the expected pharmacokinetics of the compound and the biological question.
-
Visualizations
This compound Signaling Pathway
Caption: this compound competitively antagonizes the sst(1) receptor.
General Experimental Workflow for this compound In Vivo Study
Caption: A typical workflow for an in vivo study with this compound.
Troubleshooting Logic for Inconsistent Results
Caption: A decision tree for troubleshooting inconsistent this compound results.
References
Potential off-target effects of SRA880
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the potential off-target effects of SRA880, a selective somatostatin (B550006) sst(1) receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known binding affinity?
This compound is a potent and selective antagonist of the somatostatin sst(1) receptor.[1] In vitro studies have demonstrated its high affinity for this receptor across various species.[1]
Q2: Are there any known off-target interactions for this compound?
Yes, in vitro characterization has revealed a notable off-target interaction with the human dopamine (B1211576) D4 receptor.[1] While its affinity for other somatostatin receptor subtypes and a wide range of other neurotransmitter receptors is significantly lower (pK(d) ≤ 6.0), the affinity for the dopamine D4 receptor is an important consideration in experimental design.[1]
Q3: Has a comprehensive kinase screen (kinome scan) been performed for this compound?
Based on publicly available information, the results of a comprehensive kinase screen for this compound have not been published. Therefore, the potential for off-target effects on protein kinases is currently unknown. Researchers observing unexpected cellular phenotypes related to kinase signaling pathways should consider performing targeted kinase activity assays.
Q4: What should I do if I suspect an off-target effect in my experiment?
If you observe an unexpected phenotype that cannot be attributed to the antagonism of the sst(1) receptor, consider the following:
-
Dopamine D4 Receptor Antagonism: Investigate whether the observed effect could be mediated by the blockade of the dopamine D4 receptor. This can be tested by using a selective D4 antagonist as a control or by examining cell lines with varying D4 receptor expression levels.
-
Investigate Downstream Signaling: Analyze key signaling molecules downstream of both the sst(1) and dopamine D4 receptors to pinpoint the origin of the effect.
-
Perform a Targeted Screen: If you suspect off-target activity on a specific class of proteins, such as kinases, a targeted activity assay or a broader screening panel may be warranted.
Troubleshooting Guides
Issue 1: Unexpected Cellular Proliferation or Apoptotic Events
-
Possible Cause: While this compound is an antagonist at the sst(1) receptor, which can be involved in regulating cell growth, unexpected effects on cell viability could arise from off-target interactions. The dopamine D4 receptor has also been implicated in cell proliferation in certain cancer cell lines.
-
Troubleshooting Steps:
-
Confirm sst(1) Expression: Verify the expression of the sst(1) receptor in your cell model.
-
Assess D4 Receptor Expression: Determine if your cells express the dopamine D4 receptor.
-
Use Controls: Include a known dopamine D4 receptor antagonist in your experimental setup to see if it replicates the effect.
-
Signaling Pathway Analysis: Examine signaling pathways commonly associated with proliferation and apoptosis that are downstream of both receptors, such as the MAPK/ERK and PI3K/Akt pathways.
-
Issue 2: Unanticipated Neurological or Behavioral Effects in in vivo Models
-
Possible Cause: The off-target activity of this compound at the dopamine D4 receptor could contribute to unforeseen neurological or behavioral outcomes in animal models, as this receptor is involved in various central nervous system functions.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Carefully evaluate the dose-response relationship of the observed effect to distinguish it from the primary pharmacology.
-
Comparative Pharmacology: Administer a selective dopamine D4 receptor antagonist to determine if similar behavioral changes are induced.
-
Neurochemical Analysis: Measure levels of dopamine and other relevant neurotransmitters in specific brain regions of interest.
-
Quantitative Data Summary
The following tables summarize the known binding affinities of this compound. Note that specific quantitative data for the dopamine D4 receptor and a broad kinase screen are not currently available in the public domain.
Table 1: Binding Affinity of this compound for the Somatostatin sst(1) Receptor
| Parameter | Receptor | Species | Value | Reference |
| pK(d) | Native sst(1) | Rat, Mouse, Monkey, Human | 7.8 - 8.6 | [1] |
| pK(d) | Human recombinant sst(1) | Human | 8.0 - 8.1 | [1] |
| pK(B) | sst(1) | - | 7.5 - 7.7 | [1] |
Table 2: Off-Target Binding Profile of this compound (Qualitative)
| Target Class | Specific Receptors | Affinity Description | Reference |
| Somatostatin Receptors | sst(2), sst(3), sst(4), sst(5) | Significantly Lower (pK(d) ≤ 6.0) | [1] |
| Neurotransmitter Receptors | Wide Range | Significantly Lower | [1] |
| Dopamine Receptors | Dopamine D4 Receptor | Notable Affinity (Quantitative value not specified) | [1] |
Experimental Protocols & Methodologies
The primary in vitro assays used to characterize this compound were radioligand binding assays and GTPγS binding assays.
Radioligand Binding Assay (General Protocol)
This assay measures the direct interaction of a ligand with its receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest.
-
Incubation: Membranes are incubated with a radiolabeled ligand that is known to bind to the receptor.
-
Competition: For competition binding assays, increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radiolabeled ligand.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the binding affinity (e.g., K(i) or pK(d)) of the test compound.
GTPγS Binding Assay (General Protocol)
This functional assay measures G-protein activation following receptor stimulation.
-
Membrane Preparation: As in the radioligand binding assay.
-
Incubation: Membranes are incubated with GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Agonist Stimulation: An agonist for the receptor is added to stimulate G-protein activation, leading to the binding of [³⁵S]GTPγS.
-
Antagonist Inhibition: To test for antagonist activity, the assay is performed in the presence of a fixed concentration of agonist and varying concentrations of the antagonist (this compound).
-
Separation and Detection: Similar to the radioligand binding assay, bound [³⁵S]GTPγS is separated and quantified.
-
Data Analysis: The ability of the antagonist to inhibit agonist-stimulated [³⁵S]GTPγS binding is used to determine its potency (e.g., K(B) or pK(B)).
Visualizations
References
SRA880 inconsistent results in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in cell-based assays using SRA880.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, non-peptide antagonist for the somatostatin (B550006) receptor subtype 1 (sst(1)).[1] As a competitive antagonist, it binds to the sst(1) receptor and blocks the actions of the endogenous ligand, somatostatin.[1] The sst(1) receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to pertussis toxin-sensitive G proteins (Gi/o) to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3][4]
Q2: We are observing variable or inconsistent results in our cell-based assays with this compound. What are the potential causes?
Inconsistent results with this compound can stem from several factors, including:
-
Off-target effects: this compound has a known affinity for the dopamine (B1211576) D4 receptor, which could lead to unexpected biological responses in cells expressing this receptor.[1]
-
Compound solubility and stability: Poor solubility or degradation of this compound in your experimental setup can lead to inaccurate concentrations and variable effects.
-
Cellular context: The expression levels of the sst(1) receptor and the dopamine D4 receptor, as well as the specific signaling pathways active in your chosen cell line, can significantly influence the observed results.
-
General assay variability: Issues such as cell health, passage number, cell density, reagent quality, and improper protocol execution can all contribute to inconsistent outcomes.
Q3: How can we mitigate potential off-target effects of this compound?
To address potential off-target effects, consider the following:
-
Cell line selection: Use cell lines with well-characterized receptor expression profiles. If possible, use a cell line that endogenously expresses the sst(1) receptor but has low or no expression of the dopamine D4 receptor.
-
Control experiments: Include a control cell line that does not express the sst(1) receptor but does express the dopamine D4 receptor to isolate any off-target effects. Additionally, using a selective dopamine D4 receptor antagonist in conjunction with this compound can help to block its off-target activity.
-
Concentration optimization: Use the lowest effective concentration of this compound to minimize the likelihood of engaging off-target receptors.
Q4: What are the best practices for preparing and handling this compound?
-
Solvent effects: Keep the final concentration of DMSO in your assays low (typically ≤ 0.1%) to avoid solvent-induced cellular stress or toxicity.[8] Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
Stability: The stability of this compound in cell culture media at 37°C for extended periods has not been extensively reported. It is recommended to prepare fresh dilutions of the compound for each experiment from a frozen stock solution.
Troubleshooting Guides
Problem 1: High background signal in the assay.
High background can mask the specific effects of this compound, leading to a reduced assay window and inconsistent results.
| Potential Cause | Troubleshooting Step |
| Non-specific binding of reagents | Increase the number of wash steps and/or the stringency of the wash buffer.[9] Optimize the concentration of blocking agents (e.g., BSA or serum) in your assay buffer.[9] |
| Cellular autofluorescence/autoluminescence | If using a fluorescence- or luminescence-based readout, measure the background signal from cells that have not been treated with any reagents. Subtract this background from all other readings. |
| Reagent contamination | Ensure all buffers and media are freshly prepared and filtered. Check for contamination in your cell cultures (e.g., mycoplasma). |
| High cell density | Titrate the cell number to find an optimal density that provides a robust signal without excessive background.[10] |
Problem 2: Poor or no response to this compound.
| Potential Cause | Troubleshooting Step |
| Low sst(1) receptor expression | Verify the expression of the sst(1) receptor in your cell line using techniques like qPCR, Western blot, or flow cytometry. |
| Incorrect this compound concentration | Perform a dose-response experiment to determine the optimal concentration range for this compound in your specific assay.[11] |
| Compound inactivity | Ensure the this compound stock solution has been stored correctly and has not degraded. Test a fresh batch of the compound if necessary. |
| Suboptimal assay conditions | Optimize incubation times and temperatures. Ensure all reagents are within their expiration dates and have been stored properly. |
| Cell health issues | Monitor cell viability and morphology. Do not use cells that are over-confluent or have been in culture for too many passages. |
Problem 3: Inconsistent dose-response curves.
| Potential Cause | Troubleshooting Step |
| Compound precipitation at high concentrations | Visually inspect the wells for any signs of precipitation. If observed, you may need to adjust the solvent or the method of dilution. Consider using a different solvent for the initial stock solution if DMSO is problematic. |
| Off-target effects at high concentrations | As mentioned, this compound can interact with the dopamine D4 receptor. This can lead to a complex dose-response relationship if the cell line expresses both receptors. Use control experiments to dissect the on-target versus off-target effects. |
| Variability in cell number | Ensure even cell seeding across the plate. Use automated cell counting and dispensing equipment if available. |
| Edge effects in microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile water or media. |
Data Presentation
Table 1: this compound Binding Affinities
| Receptor | Species | pKd / pKB | Reference |
| Somatostatin sst(1) | Human (recombinant) | 8.0 - 8.1 | [1] |
| Somatostatin sst(1) | Rat, Mouse, Monkey (native) | 7.8 - 8.6 | [1] |
| Other Somatostatin Receptors (sst(2), sst(3), sst(4), sst(5)) | Human (recombinant) | ≤ 6.0 | [1] |
| Dopamine D4 | Human | Not explicitly stated, but noted as a significant off-target. | [1] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay to Measure this compound Antagonism
This protocol is designed to measure the ability of this compound to antagonize the somatostatin-induced inhibition of forskolin-stimulated cAMP production.
Materials:
-
Cells expressing the sst(1) receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human sst(1) receptor)
-
Cell culture medium
-
This compound
-
Somatostatin (agonist)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well cell culture plates
Methodology:
-
Cell Seeding: Seed the sst(1)-expressing cells into the microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., serum-free medium containing IBMX). Also, prepare a solution of somatostatin at a concentration that gives a submaximal response (e.g., EC80).
-
Antagonist Incubation: Remove the culture medium from the cells and add the this compound dilutions. Incubate for a sufficient time to allow the antagonist to bind to the receptors (e.g., 15-30 minutes at 37°C).
-
Agonist Stimulation: Add the somatostatin solution to the wells, followed immediately by a solution of forskolin (to stimulate cAMP production).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 of this compound.
Protocol 2: Radioligand Binding Assay
This protocol measures the ability of this compound to compete with a radiolabeled ligand for binding to the sst(1) receptor.
Materials:
-
Cell membranes prepared from cells expressing the sst(1) receptor
-
Radiolabeled sst(1) ligand (e.g., 125I-labeled somatostatin analog)
-
This compound
-
Binding buffer (e.g., Tris-HCl with MgCl2 and BSA)
-
Non-specific binding control (a high concentration of unlabeled somatostatin)
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Assay Setup: In a microplate, add the binding buffer, the radiolabeled ligand, and a serial dilution of this compound.
-
Membrane Addition: Add the cell membranes to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log of the this compound concentration and fit the data to determine the IC50, which can then be used to calculate the Ki.
Mandatory Visualizations
References
- 1. This compound, in vitro characterization of the first non-peptide somatostatin sst(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are SSTR1 agonists and how do they work? [synapse.patsnap.com]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. himedialabs.com [himedialabs.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arp1.com [arp1.com]
- 10. revvity.com [revvity.com]
- 11. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SRA880 Cytotoxicity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SRA880 in cell line-based cytotoxicity assessments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-peptide, selective antagonist for the somatostatin (B550006) receptor subtype 1 (sst1).[1] Its primary mechanism is to competitively block the binding of somatostatin (SRIF) and other sst1 agonists to the receptor, thereby inhibiting sst1-mediated signaling pathways.[1]
Q2: Is this compound expected to be cytotoxic?
As a receptor antagonist, this compound's primary function is to block a specific signaling pathway. While not directly designed to be cytotoxic, it could induce cell death or inhibit proliferation in cell lines that are dependent on sst1 signaling for survival or growth. Cytotoxicity could also arise from off-target effects, where this compound interacts with other cellular components at higher concentrations.
Q3: Which cell lines are most likely to be sensitive to this compound-induced cytotoxicity?
Cell lines expressing high levels of the sst1 receptor are the most likely to be affected. The cytotoxic effect will depend on the role of sst1 signaling in that specific cell type. It could range from cytostatic (inhibition of proliferation) to cytotoxic (induction of cell death).
Q4: What are the recommended initial concentration ranges for this compound in a cytotoxicity assay?
For initial screening, a wide concentration range is recommended, for example, from 0.1 µM to 100 µM. This allows for the determination of a dose-response relationship and the calculation of an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.
Q5: I am observing an increase in absorbance/viability at higher concentrations of this compound in my MTT assay. What could be the cause?
This phenomenon, known as a hormetic effect, can sometimes be observed with receptor antagonists. It could be due to complex downstream signaling effects or off-target pharmacology. Alternatively, the compound itself might be interfering with the MTT reagent, leading to a false positive signal. To investigate this, include a control where this compound is added to media with MTT reagent in the absence of cells.[2]
Troubleshooting Guides
MTT Assay: Unexpected Results
| Issue | Potential Cause | Recommended Solution |
| High background absorbance | This compound directly reduces MTT. | Run a control with this compound and MTT in cell-free media. If a color change occurs, consider a different viability assay (e.g., LDH or CellTiter-Glo).[2] |
| Contamination of media or reagents. | Use fresh, sterile reagents and media. | |
| Low signal or no dose-response | Cell seeding density is too low or too high. | Optimize cell seeding density for your specific cell line. |
| Incubation time with this compound is too short. | Increase the incubation time (e.g., 48 or 72 hours). | |
| This compound is not cytotoxic to the chosen cell line. | Confirm sst1 receptor expression in your cell line. Consider using a positive control compound known to induce cytotoxicity. | |
| High variability between replicates | Uneven cell seeding. | Ensure a homogenous cell suspension before and during plating. |
| Incomplete dissolution of formazan (B1609692) crystals. | Ensure complete solubilization by using sufficient solvent and gentle agitation.[2] |
LDH Assay: Inconsistent Data
| Issue | Potential Cause | Recommended Solution |
| High spontaneous LDH release in control wells | Cells are unhealthy or were handled too aggressively. | Use cells in the logarithmic growth phase and handle them gently during seeding and media changes. |
| Contamination of cell culture. | Regularly check for and treat any microbial contamination. | |
| Low LDH release in treated wells | Assay was performed too early. | LDH release is a later marker of necrosis. Increase the incubation time with this compound. |
| This compound induces apoptosis rather than necrosis. | Use an apoptosis-specific assay (e.g., Annexin V/PI staining) to confirm the mode of cell death. | |
| High background in media | Serum in the culture media contains LDH. | Use a serum-free medium during the LDH assay or use a medium-only background control.[3][4] |
Apoptosis Assay (Annexin V/PI): Ambiguous Results
| Issue | Potential Cause | Recommended Solution |
| High percentage of necrotic cells (PI positive) even at early time points | This compound concentration is too high, causing rapid cell death. | Perform a time-course experiment with a lower range of this compound concentrations.[5] |
| Harsh cell handling during staining. | Handle cells gently and avoid vigorous vortexing.[6] | |
| No significant increase in apoptotic cells | The chosen time point is too early or too late. | Perform a time-course experiment to capture the peak of apoptosis. |
| This compound does not induce apoptosis in this cell line. | Investigate other cell death mechanisms, such as autophagy or necroptosis. | |
| High background fluorescence | Inadequate washing of cells after staining. | Increase the number and volume of wash steps.[7] |
| Autofluorescence of the compound or cells. | Include unstained and single-stain controls to set up proper compensation and gating. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include vehicle control wells (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Use a lysis control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each treatment group.[3]
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | sst1 Expression Level | IC50 (µM) after 48h |
| Cell Line A | High | 15.2 |
| Cell Line B | Medium | 45.8 |
| Cell Line C | Low/None | > 100 |
Table 2: Hypothetical Comparison of Cytotoxicity Assays for Cell Line A (48h treatment)
| This compound (µM) | % Viability (MTT) | % Cytotoxicity (LDH) | % Apoptosis (Annexin V) |
| 0 (Vehicle) | 100 | 5 | 3 |
| 1 | 92 | 8 | 7 |
| 10 | 55 | 25 | 48 |
| 50 | 21 | 65 | 75 |
| 100 | 12 | 88 | 91 |
Mandatory Visualizations
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Postulated this compound mechanism of action on cell signaling.
References
- 1. This compound, in vitro characterization of the first non-peptide somatostatin sst(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. takarabio.com [takarabio.com]
- 5. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Bioavailability of SRA880 In Vivo
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the in vivo bioavailability of SRA880, a selective non-peptide somatostatin (B550006) sst(1) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a selective antagonist of the somatostatin receptor subtype 1 (sst(1)).[1] The sst(1) receptor functions as an inhibitory autoreceptor. By blocking this receptor, this compound prevents the negative feedback loop on somatostatin (SRIF) release. This leads to an increase in local SRIF levels, which can then act on other somatostatin receptor subtypes (e.g., sst(2), sst(3)) to elicit various physiological effects.[2]
Q2: My in vivo experiment with this compound is showing a lack of efficacy. Could this be due to poor bioavailability?
A lack of in vivo efficacy despite in vitro potency is a common challenge in drug development and can often be attributed to poor bioavailability. If this compound is not efficiently absorbed and delivered to the systemic circulation, its concentration at the target sst(1) receptors may be insufficient to exert a therapeutic effect. Therefore, investigating the bioavailability of this compound in your experimental model is a critical step.
Q3: What are the common causes of poor oral bioavailability for small molecule inhibitors like this compound?
Poor oral bioavailability of small molecule inhibitors can stem from several factors:
-
Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Poor Permeability: The molecule may not be able to efficiently cross the intestinal epithelium to enter the bloodstream.
-
Efflux Transporters: The compound could be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it back into the intestinal lumen.
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.[3]
Q4: How can I begin to troubleshoot potential bioavailability issues with this compound?
A systematic approach is recommended. Start by verifying the integrity and concentration of your dosing formulation. Then, assess the fundamental physicochemical properties of this compound, such as its aqueous solubility and permeability. An initial pilot pharmacokinetic (PK) study in your animal model, including both oral (PO) and intravenous (IV) administration, will provide crucial information on its absolute bioavailability and clearance.
Troubleshooting Guides
Guide 1: Investigating Low In Vivo Exposure of this compound
If you are observing lower-than-expected in vivo exposure of this compound, follow this step-by-step guide to identify the potential cause.
Step 1: Verify Compound and Formulation Integrity
-
Action: Confirm the purity and stability of your this compound compound using an appropriate analytical method (e.g., HPLC, LC-MS).
-
Action: Prepare a fresh dosing formulation and visually inspect for complete dissolution. Analyze the concentration of this compound in the formulation to ensure it meets the target concentration.
Step 2: Assess Fundamental Physicochemical Properties
-
Action: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 6.8).
-
Action: Evaluate the permeability of this compound using an in vitro model such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.
Step 3: Conduct a Pilot Pharmacokinetic (PK) Study
-
Action: Design and execute a pilot PK study in your chosen animal model (e.g., mice, rats).
-
Action: Include both intravenous (IV) and oral (PO) administration groups to determine the absolute bioavailability. A typical study design would involve a single dose for each route and collection of blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Action: Analyze the plasma concentrations of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Action: Calculate key PK parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
Step 4: Evaluate In Vitro Metabolism
-
Action: Perform metabolic stability assays using liver microsomes or hepatocytes from the relevant species to determine the intrinsic clearance of this compound. This will help to understand the potential impact of first-pass metabolism.
Guide 2: Formulation Strategies to Enhance this compound Bioavailability
If poor solubility is identified as a key issue, consider the following formulation strategies.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation vehicle can enhance its solubility.
-
Co-solvents: Utilize pharmaceutically acceptable co-solvents such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), or ethanol (B145695) to increase the solubility of lipophilic compounds.
-
Surfactants: The inclusion of non-ionic surfactants like Tween® 80 or Cremophor® EL can improve wetting and dissolution.
-
Amorphous Solid Dispersions: For crystalline compounds with very low solubility, creating an amorphous solid dispersion with a polymer carrier can significantly enhance the dissolution rate and extent.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the absorption of poorly soluble compounds by presenting the drug in a solubilized state in the gastrointestinal tract.
Data Presentation
Table 1: Representative Pharmacokinetic Parameters for a Small Molecule sst Receptor Antagonist
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) |
| Compound X | IV | 1 | 850 | 0.1 | 1200 | 100% |
| PO | 10 | 450 | 1.5 | 3600 | 30% |
Note: This table presents hypothetical data for a representative small molecule sst receptor antagonist to illustrate typical pharmacokinetic parameters. Actual values for this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of an Oral Dosing Formulation for this compound
This protocol describes the preparation of a simple solution-based formulation for oral gavage in mice.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG400)
-
Propylene glycol (PG)
-
Sterile water for injection
-
Vortex mixer
-
Sterile tubes
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and dosing volume. A common vehicle for preclinical studies is a mixture of PEG400, PG, and water. A typical ratio is 40:10:50 (v/v/v) of PEG400:PG:Water.
-
In a sterile tube, combine the calculated volumes of PEG400 and PG.
-
Slowly add the weighed this compound powder to the PEG400/PG mixture while continuously vortexing to aid dissolution.
-
Once the this compound is fully dissolved, add the sterile water dropwise while vortexing to bring the formulation to the final volume.
-
Visually inspect the final formulation to ensure it is a clear, homogenous solution free of any particulates.
-
Prepare the formulation fresh on the day of the experiment to avoid any potential stability issues.
Protocol 2: Pilot Pharmacokinetic Study of this compound in Mice
This protocol outlines a basic design for a pilot PK study to determine the oral bioavailability of this compound.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Groups:
-
Group 1: this compound, 1 mg/kg, Intravenous (IV) administration (n=3-5 mice)
-
Group 2: this compound, 10 mg/kg, Oral (PO) gavage (n=3-5 mice)
Procedure:
-
Fast the mice overnight prior to dosing, with free access to water.
-
Administer this compound to each group via the specified route.
-
Collect blood samples (approximately 50-100 µL) at the following time points post-dose: 0 (pre-dose), 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Process the blood samples by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until bioanalysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Use the plasma concentration-time data to calculate pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability (F%). The oral bioavailability is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Mandatory Visualizations
Caption: this compound blocks the inhibitory sst(1) autoreceptor, increasing somatostatin release.
Caption: Workflow for troubleshooting poor in vivo bioavailability of this compound.
References
SRA880 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the degradation and storage of SRA880, a selective non-peptide somatostatin (B550006) sst(1) receptor antagonist. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective non-peptide antagonist for the somatostatin sst(1) receptor.[1] It functions as a competitive antagonist, meaning it binds to the sst(1) receptor and blocks the binding and subsequent signaling of the natural ligand, somatostatin (SRIF).[1] this compound has demonstrated high affinity for human sst(1) receptors and significantly lower affinity for other somatostatin receptor subtypes.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored under the following conditions:
-
Solid Form: Store in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is ideal.
-
In Solution: Prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or colder. It is best to use freshly prepared solutions for experiments.
Q3: How should I prepare a stock solution of this compound?
A3: The solubility of this compound may vary depending on the specific salt form (e.g., free base, malonate). It is generally soluble in organic solvents such as DMSO. For cell-based assays, it is crucial to keep the final concentration of the organic solvent low (typically <0.1%) to avoid off-target effects.[2]
Q4: Is this compound sensitive to light?
This compound Degradation and Stability
Understanding the potential degradation pathways of this compound is crucial for ensuring the accuracy and reproducibility of experimental results. Forced degradation studies, which expose the compound to harsh conditions, help to identify potential degradation products and establish stability-indicating analytical methods.[5][6]
Potential Degradation Pathways
Based on the chemical structure of this compound, which includes a benz[g]quinoline moiety, potential degradation pathways include:
-
Hydrolysis: The amide linkage in the this compound molecule could be susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the piperazine (B1678402) amide group.
-
Oxidation: The molecule contains several sites that could be prone to oxidation.
-
Photodegradation: As mentioned, exposure to UV or visible light may lead to degradation, a common characteristic of heterocyclic compounds.[3][4] The nitro group on the phenylpiperazine moiety may also contribute to photosensitivity.
The following diagram illustrates a hypothetical degradation pathway for this compound.
References
- 1. This compound, in vitro characterization of the first non-peptide somatostatin sst(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.biomol.com [resources.biomol.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. sgs.com [sgs.com]
Technical Support Center: Interpreting Unexpected Results with SRA880 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments involving the sst(1) receptor antagonist, SRA880.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the first non-peptide, selective antagonist for the somatostatin (B550006) sst(1) receptor. It functions as a competitive antagonist, meaning it binds to the sst(1) receptor at the same site as the endogenous ligand, somatostatin (SRIF), and blocks its action without initiating a biological response itself.
Q2: What are the known off-target binding sites for this compound?
The primary known off-target binding site for this compound is the human dopamine (B1211576) D4 receptor. However, its affinity for the D4 receptor is significantly lower than for the sst(1) receptor.
Quantitative Binding Affinity of this compound
| Target Receptor | Species | Affinity (pKd) | Affinity (Kd) | Reference |
| Somatostatin sst(1) | Human (recombinant) | 8.0 - 8.1 | ~10 nM | [1] |
| Somatostatin sst(1) | Rat, Mouse, Monkey (native) | 7.8 - 8.6 | ~1.6 - 15.8 nM | [1] |
| Dopamine D4 | Human (recombinant) | < 6.0 | > 1 µM | [1] |
Troubleshooting Unexpected Experimental Results
Scenario 1: Unexpected Decrease in Cell Proliferation or Increase in Apoptosis
Question: I am treating my cells with this compound to block the anti-proliferative effects of somatostatin, but I am observing a decrease in cell viability and/or an increase in apoptosis. Why is this happening?
Possible Causes and Troubleshooting Steps:
-
Off-Target Effect via Dopamine D4 Receptor: this compound has an affinity for the dopamine D4 receptor. In certain cell types, particularly some cancer stem cells, antagonism of the D4 receptor has been shown to inhibit cell proliferation and induce apoptosis.
-
Troubleshooting:
-
Confirm D4 Receptor Expression: Check for the expression of the dopamine D4 receptor in your cell model using techniques like RT-qPCR or western blotting.
-
Use a Selective D4 Antagonist: Treat your cells with a highly selective D4 antagonist (e.g., L-745,870) to see if it phenocopies the effect of this compound.
-
Dose-Response Curve: Perform a dose-response experiment with this compound. Off-target effects are more likely to occur at higher concentrations where the drug may engage secondary targets.
-
-
-
Cell Line Specific Effects: The signaling downstream of the sst(1) receptor can be complex and cell-type dependent. While antagonism of sst(1) is generally expected to block anti-proliferative signals, in some contexts, it might unmask other signaling pathways that lead to reduced cell viability.
-
Troubleshooting:
-
Literature Review: Conduct a thorough literature search on the role of sst(1) receptors in your specific cell model.
-
Knockdown/Knockout of sst(1): If feasible, use siRNA or CRISPR to reduce or eliminate sst(1) expression and observe if this mimics the effect of this compound.
-
-
Logical Troubleshooting Workflow for Unexpected Anti-Proliferative Effects
Caption: Troubleshooting workflow for unexpected anti-proliferative effects of this compound.
Scenario 2: Unexpected Increase in Intracellular Signaling (e.g., cAMP levels remain low or decrease further in the presence of an sst(1) agonist)
Question: I am using this compound to antagonize the somatostatin-induced inhibition of cAMP production. However, in the presence of both somatostatin and this compound, cAMP levels are not restored to baseline, and in some cases, they seem to be even lower. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Partial Agonism: In some systems, a compound characterized as an antagonist may exhibit partial agonist activity, especially at high concentrations or in cells with high receptor expression and spare receptors.
-
Troubleshooting:
-
GTPγS Binding Assay: Perform a GTPγS binding assay with this compound alone. A partial agonist will stimulate GTPγS binding, albeit to a lesser extent than a full agonist.
-
Varying Agonist Concentration: In your cAMP assay, use a full dose-response of the sst(1) agonist in the presence of a fixed concentration of this compound. A competitive antagonist will cause a parallel rightward shift of the agonist dose-response curve. A non-competitive or partial agonist effect might present differently.
-
-
-
Off-Target Agonism at Dopamine D4 Receptors: The dopamine D4 receptor, like the sst(1) receptor, is coupled to Gi/o proteins. If this compound is acting as an agonist at the D4 receptor in your system, it would also lead to an inhibition of adenylyl cyclase and a decrease in cAMP levels, counteracting its antagonistic effect at the sst(1) receptor.
-
Troubleshooting:
-
cAMP Assay in D4-expressing, sst(1)-negative cells: Test the effect of this compound on forskolin-stimulated cAMP levels in a cell line that expresses dopamine D4 receptors but not sst(1) receptors. An agonist effect will be evident as a reduction in cAMP.
-
Co-treatment with a D4 Antagonist: In your original cell line, pre-treat with a selective D4 antagonist before adding this compound and the sst(1) agonist. If the unexpected cAMP decrease is blocked, it points to a D4-mediated effect.
-
-
Signaling Pathway Overview: sst(1) and Dopamine D4 Receptors
Caption: Canonical Gi-coupled signaling pathways for sst(1) and Dopamine D4 receptors.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (HTRF-based)
This protocol is for measuring the antagonism of somatostatin-induced inhibition of forskolin-stimulated cAMP production.
Materials:
-
Cells expressing the sst(1) receptor.
-
This compound.
-
Somatostatin-14 (or other sst(1) agonist).
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
HTRF cAMP assay kit.
-
White 384-well plates.
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. On the day of the assay, detach cells and resuspend in assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX).
-
Antagonist Incubation: Dispense 5 µL of cell suspension into each well of a 384-well plate. Add 5 µL of this compound at various concentrations (as a 2x stock) and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add 5 µL of a mixture of somatostatin (at its EC80 concentration) and forskolin (e.g., 10 µM final concentration).
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Detection: Add 5 µL of HTRF lysis buffer and detection reagents according to the manufacturer's protocol. Incubate for 60 minutes at room temperature, protected from light.
-
Read Plate: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the cAMP concentration.
Protocol 2: [35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins and can distinguish between agonists, antagonists, and inverse agonists.
Materials:
-
Cell membranes from cells expressing the receptor of interest.
-
[35S]GTPγS.
-
GDP.
-
This compound and relevant agonists/antagonists.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation cocktail and counter.
Procedure:
-
Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing assay buffer, GDP (e.g., 10 µM), and cell membranes (e.g., 10-20 µg of protein).
-
Compound Addition: Add this compound or other test compounds at various concentrations. To test for antagonistic activity, pre-incubate the membranes with the antagonist for 15-20 minutes before adding a known agonist.
-
Initiate Reaction: Start the binding reaction by adding [35S]GTPγS (e.g., 0.1 nM).
-
Incubation: Incubate for 60 minutes at 30°C with gentle shaking.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Protocol 3: Cell Viability Assay (WST-1)
This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
Cells plated in a 96-well plate.
-
This compound.
-
WST-1 reagent.
-
Serum-free culture medium.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
References
Technical Support Center: Ensuring Complete Blockade of SST1 with SRA880
Welcome to the technical support center for SRA880, a selective antagonist for the somatostatin (B550006) receptor subtype 1 (SST1). This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols to ensure the complete and effective blockade of SST1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is the first non-peptide, selective, and competitive antagonist of the somatostatin receptor subtype 1 (SST1).[1] It functions by binding to the SST1 receptor with high affinity, thereby preventing the endogenous ligand, somatostatin (SRIF), from binding and activating the receptor. This blockade inhibits the downstream signaling pathways typically initiated by SST1 activation.[1]
Q2: What is the primary mechanism of action of SST1?
SST1 is a G-protein coupled receptor (GPCR) that, upon activation by somatostatin, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also modulate other signaling pathways, and in some contexts, it acts as an inhibitory autoreceptor, regulating the release of somatostatin itself.
Q3: How do I prepare a stock solution of this compound?
For in vitro experiments, this compound can be prepared as a stock solution in dimethyl sulfoxide (B87167) (DMSO). To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-purity DMSO. For example, to make 1 mL of a 10 mM stock solution from this compound with a molecular weight of 550.6 g/mol , you would dissolve 5.506 mg of this compound in 1 mL of DMSO. It is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.1% to <0.5%) to prevent solvent-induced toxicity.[2][3][4]
Q4: What are the known off-target effects of this compound?
While this compound is highly selective for the SST1 receptor, it has been shown to have some affinity for the dopamine (B1211576) D4 receptor.[1] Researchers should be aware of this potential off-target activity and may need to include appropriate controls in their experiments, especially if dopamine signaling is relevant to their model system.
Quantitative Data Summary
The following tables summarize the binding affinity and functional antagonism of this compound for the SST1 receptor across various species and experimental conditions.
Table 1: Binding Affinity of this compound for SST1 Receptors
| Species | Receptor Type | pKd (mean ± SEM) | Reference |
| Human | Recombinant hSST1 | 8.0 - 8.1 | [1] |
| Rat | Native Cerebral Cortex | 7.8 - 8.6 | [1] |
| Mouse | Native Cerebral Cortex | 7.8 - 8.6 | [1] |
| Monkey | Native Cerebral Cortex | 7.8 - 8.6 | [1] |
pKd is the negative logarithm of the dissociation constant (Kd).
Table 2: Functional Antagonism of this compound at SST1 Receptors
| Assay Type | Species/System | pKB (mean ± SEM) | Reference |
| SRIF-induced inhibition of forskolin-stimulated cAMP accumulation | Recombinant hSST1 | 7.5 - 7.7 | [1] |
| SRIF-stimulated GTPγS binding | Recombinant hSST1 | 7.5 - 7.7 | [1] |
| SRIF-stimulated luciferase gene expression | Recombinant hSST1 | 7.5 - 7.7 | [1] |
pKB is the negative logarithm of the antagonist dissociation constant (KB).
Experimental Protocols
Here are detailed methodologies for key experiments to characterize and confirm the blockade of SST1 by this compound.
Protocol 1: Radioligand Competition Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the SST1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the SST1 receptor.
-
Radiolabeled SST1 ligand (e.g., [125I]-SRIF-14).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of varying concentrations of this compound (or unlabeled SRIF-14 for control), and 50 µL of the radiolabeled ligand at a fixed concentration (typically at its Kd).
-
Add 100 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data using a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay
This assay determines the ability of this compound to block the agonist-induced inhibition of cAMP production.
Materials:
-
Cells expressing the SST1 receptor (e.g., CHO-K1 cells).
-
SST1 agonist (e.g., SRIF-14).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
Procedure:
-
Seed the cells in a 96-well plate and grow to near confluency.
-
On the day of the assay, replace the culture medium with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.
-
Add a fixed concentration of the SST1 agonist (typically its EC80) along with a fixed concentration of forskolin (to stimulate cAMP production).
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 of this compound. A Schild analysis can be performed by generating agonist dose-response curves in the presence of increasing fixed concentrations of this compound to determine the pKB value.[5][6][7][8][9]
Protocol 3: GTPγS Binding Assay
This functional assay measures the ability of this compound to block agonist-induced G-protein activation.
Materials:
-
Cell membranes from cells expressing the SST1 receptor.
-
SST1 agonist (e.g., SRIF-14).
-
This compound.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, varying concentrations of this compound, a fixed concentration of GDP (e.g., 10 µM), and the cell membrane preparation.
-
Pre-incubate for 15-30 minutes at 30°C.
-
Add a fixed concentration of the SST1 agonist (typically its EC80).
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of this compound. Determine the IC50 value from the resulting inhibition curve.
Signaling Pathways and Experimental Workflows
Caption: SST1 signaling pathway and blockade by this compound.
Caption: Troubleshooting workflow for incomplete SST1 blockade.
Troubleshooting Guide
Q1: I am not observing complete blockade of SST1 activity, even at high concentrations of this compound. What could be the issue?
Several factors could contribute to incomplete blockade:
-
Insufficient this compound Concentration: Ensure you are using a concentration of this compound that is sufficient to outcompete the agonist. For a competitive antagonist, the level of inhibition is dependent on the concentration of both the antagonist and the agonist. Consider performing a full dose-response curve for this compound.
-
High Agonist Concentration: If the concentration of the SST1 agonist is too high, it can overcome the competitive antagonism of this compound. It is recommended to use an agonist concentration at or near its EC50 or EC80 to provide a sufficient window for observing antagonism.
-
This compound Solubility: this compound may have limited solubility in aqueous buffers. Ensure that your stock solution is fully dissolved and that the final concentration in your assay does not exceed its solubility limit, which could lead to precipitation.
-
This compound Stability: The stability of this compound in your specific cell culture medium or assay buffer over the course of the experiment should be considered. Degradation of the compound would lead to a decrease in its effective concentration.
-
Off-Target Effects: While less likely to be the primary cause of incomplete blockade of SST1 itself, off-target effects on other signaling pathways could indirectly influence the measured endpoint, giving the appearance of incomplete SST1 inhibition.
Q2: How can I confirm that this compound is acting as a competitive antagonist in my system?
To confirm competitive antagonism, you can perform a Schild analysis. This involves generating multiple agonist dose-response curves in the presence of increasing, fixed concentrations of this compound. For a competitive antagonist, you should observe parallel rightward shifts of the agonist dose-response curve with no change in the maximal response. A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration should yield a straight line with a slope of 1.[5][6][7][8][9]
Q3: I am concerned about the potential off-target effects of this compound on dopamine D4 receptors. How can I address this?
If your experimental system expresses dopamine D4 receptors and dopamine signaling is a relevant pathway, it is important to include appropriate controls. You can test the effect of this compound in a cell line that expresses D4 receptors but not SST1 receptors to characterize its activity at the D4 receptor. Additionally, you can use a known selective D4 receptor antagonist as a control to differentiate between SST1- and D4-mediated effects in your primary experimental system.
Q4: My this compound solution appears to have precipitated. What should I do?
If you observe precipitation, it is likely that the solubility of this compound has been exceeded in your buffer or medium. You can try the following:
-
Prepare a fresh stock solution in 100% DMSO.
-
Ensure the final concentration of DMSO in your assay is as high as your cells can tolerate (e.g., up to 0.5%) to aid solubility. [2]
-
When diluting the DMSO stock into aqueous buffer, add the stock solution to the buffer while vortexing to facilitate mixing and prevent immediate precipitation.
-
Consider using a co-solvent in your stock preparation if solubility in DMSO alone is an issue, but be mindful of the co-solvent's potential effects on your cells. [2]
References
- 1. This compound, in vitro characterization of the first non-peptide somatostatin sst(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. researchgate.net [researchgate.net]
- 5. Lesson 6 [pdg.cnb.uam.es]
- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 7. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Schild equation - Wikipedia [en.wikipedia.org]
Technical Support Center: SRA880 Quality Control and Purity Testing
Disclaimer: The following information is intended for research purposes only and should not be used for diagnostic or therapeutic applications.
This technical support center provides guidance and answers to frequently asked questions regarding the quality control and purity testing of SRA880.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term stability, this compound powder should be stored at -20°C. For short-term use, stock solutions can be stored at 4°C for up to two weeks. Avoid repeated freeze-thaw cycles.
Q2: How can I confirm the identity of this compound?
The identity of this compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The resulting spectra should be compared with a reference standard.
Q3: What are the common impurities observed in this compound preparations?
Common impurities may include residual solvents from the synthesis process, starting materials, or by-products of the reaction. The presence and identity of these impurities can be determined by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected experimental results | Impure this compound | Verify the purity of your this compound sample using HPLC. Refer to the Purity Testing protocol below. |
| Degradation of this compound | Check the storage conditions and age of the compound. If degradation is suspected, use a fresh batch of this compound. | |
| Poor solubility | Incorrect solvent | This compound is soluble in DMSO and ethanol. Ensure you are using an appropriate solvent for your experimental needs. |
| Low-quality solvent | Use high-purity, anhydrous solvents to prepare your this compound solutions. | |
| Inconsistent biological activity | Inaccurate concentration | Confirm the concentration of your this compound stock solution using a spectrophotometer and a standard curve. |
Experimental Protocols
Purity Testing by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the methodology for determining the purity of an this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare the mobile phase:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Prepare a 1 mg/mL solution of this compound in DMSO.
-
Set up the HPLC system with a C18 column.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10 µL of the this compound sample.
-
Run a gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Calculate the purity by integrating the area of the this compound peak relative to the total peak area.
This compound Workflow for Cell-Based Assays
Caption: General workflow for this compound in cell-based experiments.
Signaling Pathway
Hypothetical this compound Mechanism of Action
Caption: Postulated signaling pathway for this compound's mechanism.
Validation & Comparative
Validating the Antagonistic Activity of SRA880: A Comparative Guide
This guide provides a comprehensive comparison of SRA880, the first-in-class non-peptide somatostatin (B550006) receptor subtype 1 (sst1) antagonist, with an alternative compound, Cyclosomatostatin.[1] The document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of this compound's performance supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Cyclosomatostatin
This compound distinguishes itself as a potent and selective competitive antagonist for the sst1 receptor. In contrast, Cyclosomatostatin acts as a non-selective somatostatin receptor antagonist.[2][3] The following tables summarize the available quantitative data for both compounds.
Table 1: Receptor Binding Affinity
| Compound | Receptor Subtype | Affinity (pKd) | Notes |
| This compound | Human sst1 | 8.0 - 8.1[1] | High affinity and selectivity for the sst1 receptor. |
| Rat, Mouse, Monkey, Human (native) sst1 | 7.8 - 8.6[1] | ||
| Other human somatostatin receptors | ≤ 6.0[1] | Significantly lower affinity for sst2, sst3, sst4, and sst5. | |
| Cyclosomatostatin | Somatostatin Receptors (non-selective) | Not specified in detail | Acts as an antagonist at multiple somatostatin receptor subtypes, including sst1.[2][4] |
Table 2: Functional Antagonism
| Compound | Assay | Potency (pKB) | Mechanism of Action |
| This compound | Forskolin-stimulated cAMP accumulation | 7.5 - 7.7[1] | Competitive antagonist. Devoid of intrinsic activity.[1] |
| SRIF-stimulated GTPγS binding | 7.5 - 7.7[1] | ||
| Cyclosomatostatin | Not specified in detail | Not specified | Inhibits sst1 receptor signaling.[2][4] |
Experimental Protocols
The validation of this compound's antagonistic activity involves several key in vitro assays. The following are detailed methodologies for these experiments.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to its target receptor.
Objective: To measure the affinity (Kd) of this compound and competitor compounds for the sst1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human sst1 receptor.
-
Radioligand: [¹²⁵I]-Somatostatin-14.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/mL BSA, and a protease inhibitor cocktail.
-
Test compounds (this compound, Cyclosomatostatin) at various concentrations.
-
Non-specific binding control: High concentration of unlabeled somatostatin (1 µM).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes (20-40 µg of protein) with a fixed concentration of [¹²⁵I]-Somatostatin-14 (e.g., 50 pM).
-
Add increasing concentrations of the test compound (e.g., this compound or Cyclosomatostatin) to compete with the radioligand for binding to the receptor.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled somatostatin.
-
Incubate the mixture for 60 minutes at 25°C.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production.
Objective: To determine the functional potency (KB) of this compound and competitor compounds as sst1 receptor antagonists.
Materials:
-
CHO-K1 cells stably expressing the human sst1 receptor.
-
Assay medium: DMEM/F12 with 0.1% BSA.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Somatostatin-14 (agonist).
-
Test compounds (this compound, Cyclosomatostatin).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit).
Procedure:
-
Seed the sst1-expressing cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with various concentrations of the antagonist (e.g., this compound) for 15 minutes.
-
Add a fixed concentration of the agonist (Somatostatin-14, at its EC80) in the presence of forskolin (e.g., 1 µM).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
-
Data Analysis: Generate dose-response curves for the antagonist's ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation. The antagonist's potency is expressed as the Schild apparent equilibrium constant (pA2) or the functional equilibrium constant (KB).
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins coupled to the receptor of interest.
Objective: To assess the ability of this compound to block agonist-stimulated G protein activation.
Materials:
-
Cell membranes from sst1-expressing cells.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP.
-
[³⁵S]GTPγS.
-
Somatostatin-14 (agonist).
-
Test compounds (this compound).
-
Non-specific binding control: High concentration of unlabeled GTPγS (10 µM).
Procedure:
-
Incubate the cell membranes with the test compound (this compound) for 15 minutes at 30°C.
-
Add the agonist (Somatostatin-14) to stimulate G protein activation.
-
Add [³⁵S]GTPγS and incubate for an additional 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the ability of the antagonist to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the validation of this compound.
Caption: this compound competitively antagonizes the sst1 receptor, blocking somatostatin-mediated signaling.
Caption: Workflow for the in vitro validation of this compound's antagonistic activity.
References
- 1. This compound, in vitro characterization of the first non-peptide somatostatin sst(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclosomatostatin | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
Confirming sst1 Receptor Blockade by SRA880: A Comparative Guide for Researchers
This guide provides a comprehensive overview of the experimental methods used to confirm and characterize the blockade of the somatostatin (B550006) receptor subtype 1 (sst1) by the selective, non-peptide antagonist, SRA880. Designed for researchers, scientists, and drug development professionals, this document outlines key in vitro assays, presents comparative data, and offers detailed experimental protocols to facilitate the evaluation of this compound and other potential sst1 antagonists.
This compound: A Profile of a Selective sst1 Antagonist
This compound is a potent and selective antagonist of the sst1 receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes.[1] Its non-peptide nature makes it a valuable tool for in vitro and in vivo studies, offering potential advantages in terms of bioavailability and metabolic stability over peptide-based antagonists.[1] Confirmation of its antagonist activity and selectivity is crucial for its application in research and drug development.
Quantitative Comparison of this compound Performance
The antagonistic properties of this compound have been quantified through various in vitro assays, primarily focusing on its binding affinity and its ability to counteract agonist-induced signaling. The data below summarizes the key performance indicators for this compound.
| Parameter | Receptor | Species | Value | Description |
| pKd | Native sst1 | Rat, Mouse, Monkey, Human | 7.8 - 8.6 | A measure of the binding affinity of this compound to the sst1 receptor in native tissues (cerebral cortex). A higher pKd indicates stronger binding. |
| pKd | Recombinant sst1 | Human | 8.0 - 8.1 | Binding affinity of this compound to human sst1 receptors expressed in a recombinant system. |
| pKd | Other Recombinant Somatostatin Receptors | Human | ≤ 6.0 | Indicates significantly lower binding affinity for other somatostatin receptor subtypes (sst2, sst3, sst4, sst5), highlighting the selectivity of this compound for sst1. |
| pKB | Recombinant sst1 | Human | 7.5 - 7.7 | A measure of the antagonist's potency in functional assays (cAMP accumulation, GTPγS binding, luciferase expression). It represents the negative logarithm of the antagonist's dissociation constant. |
Experimental Protocols for Confirming sst1 Blockade
To confirm that a compound like this compound acts as an sst1 receptor antagonist, a series of binding and functional assays are typically employed. These assays are designed to demonstrate the compound's ability to bind to the receptor and to block the intracellular signaling cascade initiated by an agonist.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) and selectivity of this compound for the sst1 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human sst1 receptor (e.g., CHO-K1 or HEK293 cells) or from tissues known to endogenously express the receptor (e.g., cerebral cortex).[1]
-
Radioligand: Utilize a radiolabeled sst1-selective agonist or antagonist (e.g., [125I]-SRIF-14) as the tracer.
-
Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKd is the negative logarithm of the Kd.
cAMP Accumulation Assay
Objective: To functionally assess the ability of this compound to antagonize agonist-mediated inhibition of adenylyl cyclase.
Methodology:
-
Cell Culture: Culture cells expressing the sst1 receptor (e.g., CHO-K1 cells).
-
Pre-treatment with Antagonist: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Stimulate the adenylyl cyclase with forskolin, a direct activator, in the presence of a sst1 agonist (e.g., somatostatin-14).[1]
-
Cell Lysis: Lyse the cells to release intracellular cyclic AMP (cAMP).
-
cAMP Measurement: Quantify the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is measured. The concentration of this compound that produces a 50% reversal of the agonist effect is its IC50. The antagonist's potency is often expressed as the pKB value.
GTPγS Binding Assay
Objective: To measure the ability of this compound to block agonist-induced G-protein activation.
Methodology:
-
Membrane Preparation: Use cell membranes from cells expressing the sst1 receptor.
-
Assay Components: The assay mixture includes the cell membranes, a sst1 agonist, varying concentrations of this compound, and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Incubation: Upon agonist binding, the G-protein is activated, and [35S]GTPγS binds to the Gα subunit.[1]
-
Separation: The reaction is terminated, and the membrane-bound [35S]GTPγS is separated from the unbound nucleotide by filtration.
-
Detection: The amount of radioactivity is quantified by liquid scintillation counting.
-
Data Analysis: this compound's ability to inhibit the agonist-stimulated increase in [35S]GTPγS binding is determined. The IC50 value is calculated, and the antagonist potency (pKB) is derived.
Visualizing the Mechanism and Experimental Workflow
To better understand the molecular interactions and the experimental procedures involved in confirming sst1 receptor blockade, the following diagrams have been created.
Caption: sst1 receptor signaling pathway and the mechanism of this compound blockade.
Caption: Experimental workflow for confirming sst1 receptor blockade.
Comparison with Alternatives
While this compound is a well-characterized selective non-peptide sst1 antagonist, other compounds have been investigated for their interaction with somatostatin receptors. One such compound is cyclosomatostatin (B13283). However, it is important to note that cyclosomatostatin is a peptide-based antagonist and is reported to be non-selective for the different somatostatin receptor subtypes. Furthermore, in some cellular contexts, it has been observed to act as an agonist. This lack of selectivity and potential for dual activity complicates its use as a specific tool for studying sst1-mediated effects compared to the highly selective profile of this compound. For a direct and reliable investigation of sst1 receptor function, a selective antagonist like this compound is preferable.
Caption: Comparison of this compound and Cyclosomatostatin properties.
References
A Comparative Guide to SRA880 and Other Somatostatin Receptor Subtype 1 (SST1) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SRA880, the first reported non-peptide somatostatin (B550006) receptor subtype 1 (SST1) antagonist, with other available antagonists. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tools for their in vitro and in vivo studies of SST1-mediated effects.
Comparative Performance of SST1 Antagonists
This compound stands out as a potent and highly selective antagonist for the human SST1 receptor. To contextualize its performance, this section compares its binding affinity and selectivity against PRL 3195, a non-selective peptide-based antagonist.
Table 1: Receptor Binding Affinity Profile
The binding affinity of a compound for its target receptor is a primary indicator of its potency. The dissociation constant (Kd or Ki) represents the concentration of a ligand that occupies 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. For ease of comparison, these values are often expressed as the negative logarithm (pKd or pKi).
| Compound | Receptor Subtype | Ki (nM) | pKi / pKd | Reference |
| This compound | Human SST1 | ~10 | 8.0 - 8.1 | [1] |
| Human SST2 | ≥ 1000 | ≤ 6.0 | [1] | |
| Human SST3 | ≥ 1000 | ≤ 6.0 | [1] | |
| Human SST4 | ≥ 1000 | ≤ 6.0 | [1] | |
| Human SST5 | ≥ 1000 | ≤ 6.0 | [1] | |
| PRL 3195 | Human SST1 | 1000 | 6.0 | [2] |
| Human SST2 | 17 | 7.8 | [2] | |
| Human SST3 | 66 | 7.2 | [2] | |
| Human SST4 | 1000 | 6.0 | [2] | |
| Human SST5 | 6 | 8.2 | [2] |
Note: this compound's Ki is calculated from its reported pKd of 8.0-8.1. A pKd ≤ 6.0 corresponds to a Ki ≥ 1000 nM.
Table 2: Functional Antagonist Potency
Functional assays measure the ability of an antagonist to inhibit the biological response induced by an agonist. The potency is often expressed as a pKB or pA2 value, which represents the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to elicit the original response.[3]
| Compound | Assay Type | Functional Potency (pKB) | Reference |
| This compound | cAMP Accumulation | 7.5 - 7.7 | [1] |
| GTPγS Binding | 7.5 - 7.7 | [1] | |
| PRL 3195 | Not Reported | Not Reported |
Note: A pKB of 7.5-7.7 corresponds to a KB of approximately 20-32 nM.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the methods used to characterize these compounds is crucial for experimental design.
SST1 Receptor Signaling Pathway
The SST1 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, somatostatin (SRIF), the receptor couples to pertussis toxin-sensitive Gi/o proteins.[4] This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] this compound acts by competitively blocking SRIF from binding to the SST1 receptor, thereby preventing this downstream signaling.
Experimental Workflow: Competitive Radioligand Binding Assay
To determine the binding affinity (Ki) of a test compound like this compound, a competitive radioligand binding assay is commonly employed. This workflow outlines the key steps of this experiment.
References
A Comparative Analysis of SRA880 and Peptide-Based Somatostatin Receptor 1 (sst1) Antagonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of sst1 Antagonist Technologies
The somatostatin (B550006) receptor 1 (sst1) has emerged as a promising therapeutic target for a range of disorders, including those affecting the central nervous system and various cancers. Antagonism of sst1 is a key area of research, with both non-peptide small molecules and peptide-based antagonists being explored. This guide provides a detailed comparison of SRA880, a notable non-peptide sst1 antagonist, with the general class of peptide-based sst1 antagonists, supported by available experimental data.
Executive Summary
This compound is a potent and selective non-peptide competitive antagonist of the human sst1 receptor. In contrast, the development of selective peptide-based sst1 antagonists has been less prominent in publicly available literature compared to antagonists for other somatostatin receptor subtypes. This guide will compare the known attributes of this compound with the general characteristics expected of peptide-based somatostatin receptor ligands, drawing parallels from well-studied analogs like octreotide (B344500) and lanreotide (B11836) where specific sst1 antagonist data is unavailable. The key differences lie in their molecular structure, pharmacokinetic profiles, and potential routes of administration.
Data Presentation: this compound vs. Peptide-Based sst1 Antagonists
The following tables summarize the available quantitative data for this compound and provide a comparative overview of the expected properties of peptide-based sst1 antagonists.
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound (Non-peptide) | Peptide-Based sst1 Antagonist |
| Binding Affinity (pKd/pKi) | 8.0 - 8.1 (human recombinant sst1)[1] | Data for a selective peptide-based sst1 antagonist is not readily available in public literature. Peptide-based agonists for sst1 exist with high affinity. |
| Receptor Selectivity | >100-fold selectivity for sst1 over sst2, sst3, sst4, and sst5[1] | Selectivity can be engineered through amino acid substitutions. However, achieving high selectivity for sst1 over other subtypes with a peptide scaffold can be challenging. |
| Mechanism of Action | Competitive Antagonist[1] | Expected to be Competitive Antagonists. |
| Functional Activity (pKB) | 7.5 - 7.7 (in cAMP and GTPγS binding assays)[1] | Not available for a selective peptide-based sst1 antagonist. |
Table 2: Physicochemical and Pharmacokinetic Properties
| Parameter | This compound (Non-peptide) | Peptide-Based sst1 Antagonist (General Characteristics) |
| Molecular Weight | Relatively low (small molecule) | Generally higher (peptidic structure) |
| Oral Bioavailability | Likely to have better oral bioavailability due to its non-peptide nature, although specific data is not published. | Generally low due to enzymatic degradation in the gastrointestinal tract and poor membrane permeability. Often requires parenteral administration. |
| Brain Penetration | Demonstrated to be brain penetrant and elicits central effects (e.g., antidepressant-like effects in animal models)[2]. | Generally poor unless specifically modified for CNS delivery. |
| Half-life | Not explicitly reported, but small molecules typically have a wider range of half-lives that can be optimized. | Typically short (minutes) for unmodified peptides, requiring formulation strategies (e.g., depot injections) for extended duration of action. |
| Route of Administration | Potentially oral | Typically parenteral (subcutaneous, intramuscular, intravenous). |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize sst1 antagonists are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the sst1 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human sst1 receptor. Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in a binding buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a radiolabeled ligand that binds to sst1 (e.g., [125I]-labeled somatostatin analog), and varying concentrations of the competitor compound (this compound or peptide antagonist).
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand by rapid filtration through a filter mat using a cell harvester. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay is used to determine whether a compound acts as an agonist or an antagonist at the sst1 receptor, which is typically coupled to a Gi/o protein that inhibits adenylyl cyclase.
Protocol:
-
Cell Culture: Cells expressing the sst1 receptor are plated in a multi-well plate and grown to a suitable confluency.
-
Pre-incubation: The cells are pre-incubated with the test compound (this compound or peptide antagonist) at various concentrations for a short period.
-
Stimulation: The cells are then stimulated with forskolin, a direct activator of adenylyl cyclase, in the continued presence of the test compound. An sst1 agonist is added to the control wells to establish the maximal inhibition of cAMP production.
-
Cell Lysis and cAMP Measurement: After the stimulation period, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Data Analysis: For an antagonist, the ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is measured. The data is used to calculate the antagonist's potency (pA2 or KB).
[35S]GTPγS Binding Assay
This assay directly measures the activation of G proteins coupled to the sst1 receptor.
Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the sst1 receptor are prepared.
-
Assay Setup: The assay is performed in a multi-well plate. Each well contains the cell membranes, GDP, the test compound (agonist or antagonist), and the non-hydrolyzable GTP analog, [35S]GTPγS. For antagonist testing, membranes are pre-incubated with the antagonist before the addition of an agonist.
-
Incubation: The reaction is incubated at 30°C to allow for G protein activation and the binding of [35S]GTPγS.
-
Termination and Filtration: The reaction is terminated by the addition of ice-cold buffer and rapid filtration to separate the membrane-bound [35S]GTPγS from the free form.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: An increase in [35S]GTPγS binding indicates G protein activation by an agonist. An antagonist will block the agonist-induced increase in [35S]GTPγS binding. The data can be used to determine the potency and efficacy of the compounds.
Mandatory Visualization
sst1 Signaling Pathway
The sst1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by its endogenous ligand, somatostatin, or blockade by an antagonist, the following signaling cascade is modulated.
Caption: Simplified sst1 receptor signaling pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the workflow for determining the binding affinity of a test compound using a competitive radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Logical Relationship: Agonist vs. Antagonist in a Functional Assay
This diagram illustrates the logical relationship between an agonist and an antagonist in a functional assay, such as the cAMP accumulation assay.
References
SRA880: A Highly Selective Antagonist for Somatostatin Receptor Subtype 1
A comparative analysis of SRA880's binding affinity and selectivity against other somatostatin (B550006) receptor ligands, including octreotide (B344500), lanreotide, and pasireotide (B1678482), reveals its distinct profile as a potent and selective tool for studying SSTR1 function.
This guide provides a detailed comparison of this compound with other commonly used somatostatin receptor ligands. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their experimental designs.
Comparative Binding Affinity of Somatostatin Receptor Ligands
This compound distinguishes itself as a highly selective antagonist for the somatostatin receptor subtype 1 (SSTR1). In contrast, other widely used somatostatin analogs, such as octreotide and lanreotide, primarily target SSTR2, while pasireotide exhibits a broader binding profile. The binding affinities of these compounds across all five human somatostatin receptor subtypes are summarized in the table below.
| Ligand | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| This compound | ~1 [1] | >1000[1] | >1000[1] | >1000[1] | >1000[1] |
| Octreotide | >1000 | 0.6 | 34.5 | >1000 | 7 |
| Lanreotide | >1000 | ~1 | Moderate | Low | Moderate |
| Pasireotide | Moderate | High | High | Low | High |
Note: The Ki values for octreotide, lanreotide, and pasireotide are compiled from various sources and may have been determined using different experimental conditions. This compound's affinity is presented as an approximate Ki value converted from its reported pKd of 8.0-8.1 for human recombinant SSTR1. A pKd of ≤ 6.0 for other subtypes translates to a Ki of >1000 nM.[1]
Experimental Protocols
The binding affinities presented in this guide were determined using radioligand binding assays. The following is a generalized protocol for such an assay, with specific details varying between studies.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific somatostatin receptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand specific for the receptor subtype being studied (e.g., ¹²⁵I-labeled somatostatin-14 or a subtype-selective analog).
-
Test compounds (this compound, octreotide, lanreotide, pasireotide).
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the binding buffer. Protein concentration is determined using a standard protein assay.
-
Competitive Binding: A constant concentration of the radioligand is incubated with varying concentrations of the unlabeled test compound in the presence of the prepared cell membranes.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold wash buffer to remove any unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
The following diagram illustrates the general workflow of a competitive radioligand binding assay.
Somatostatin Receptor Signaling Pathways
Somatostatin receptors are G protein-coupled receptors (GPCRs) that mediate a variety of cellular responses upon activation. All five SSTR subtypes couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] Additionally, specific subtypes can couple to other G proteins and activate alternative signaling cascades.
The following diagram provides a simplified overview of the primary signaling pathways associated with each somatostatin receptor subtype.
This diagram illustrates that while all SSTR subtypes inhibit adenylyl cyclase via Gi/o coupling, SSTR2 and SSTR5 can also activate the Gq/11 pathway, leading to the activation of phospholipase C. This compound, by selectively blocking SSTR1, provides a valuable tool to dissect the specific physiological roles of this receptor subtype without affecting the signaling of other SSTRs.
References
SRA880: A Comparative Analysis of its Cross-reactivity with other GPCRs
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the selectivity of the sst1 antagonist, SRA880, with supporting experimental data and protocols.
This compound is a non-peptide antagonist with high affinity and selectivity for the somatostatin (B550006) receptor subtype 1 (sst1).[1] Understanding its cross-reactivity profile is crucial for accurate interpretation of experimental results and for potential therapeutic applications. This guide provides a comparative analysis of this compound's binding affinity for its primary target versus other G-protein coupled receptors (GPCRs), detailed experimental methodologies for assessing this selectivity, and a visualization of the sst1 signaling pathway.
Comparative Binding Affinity of this compound
| Receptor | Species | pKd/pKi (mean) | Fold Selectivity vs. sst1 (human recombinant) | Reference |
| sst1 | Human (recombinant) | 8.05 | - | [1] |
| Rat (native) | 8.2 | - | [1] | |
| Mouse (native) | 8.2 | - | [1] | |
| Monkey (native) | 8.2 | - | [1] | |
| sst2 | Human (recombinant) | ≤ 6.0 | ≥ 112 | [1] |
| sst3 | Human (recombinant) | ≤ 6.0 | ≥ 112 | [1] |
| sst4 | Human (recombinant) | ≤ 6.0 | ≥ 112 | [1] |
| sst5 | Human (recombinant) | ≤ 6.0 | ≥ 112 | [1] |
| Dopamine (B1211576) D4 | Human | Not explicitly quantified, but noted as the primary off-target receptor. | - | [1] |
Note: pKd and pKi are expressed as the negative logarithm of the dissociation constant (Kd) or inhibition constant (Ki). A higher value indicates a higher binding affinity. Fold selectivity is calculated based on the ratio of Ki or Kd values.
Signaling Pathway of the sst1 Receptor
The sst1 receptor is a member of the GPCR family and is primarily coupled to the Gi/o family of G-proteins.[2] Upon activation by its endogenous ligand, somatostatin, the sst1 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of the second messenger, cyclic AMP (cAMP). This compound acts as a competitive antagonist, blocking somatostatin from binding to the sst1 receptor and thereby preventing this signaling cascade.
Caption: this compound competitively antagonizes the sst1 receptor signaling pathway.
Experimental Protocols
To assess the cross-reactivity of this compound, several in vitro assays are commonly employed. Below are detailed methodologies for three key experiments.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for various GPCRs.
Materials:
-
Cell membranes prepared from cell lines expressing the target GPCR (e.g., sst1, dopamine D4).
-
A suitable radioligand for the target receptor (e.g., [125I]-Somatostatin for sst receptors, [3H]-Spiperone for dopamine receptors).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add in order: assay buffer, a fixed concentration of the radioligand, varying concentrations of this compound (or a known reference compound), and the cell membrane preparation.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the effect of a compound on the production of the second messenger cAMP.
Objective: To determine the functional antagonist activity of this compound at the sst1 receptor and to assess its activity at other Gi/o-coupled GPCRs.
Materials:
-
Whole cells expressing the target GPCR.
-
Assay medium (e.g., DMEM).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
A known agonist for the target receptor.
-
This compound stock solution.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to attach overnight.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Add a fixed concentration of the agonist and forskolin to stimulate cAMP production.
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
Detection: Measure the cAMP concentration in the cell lysates using a cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine its inhibitory effect on agonist-stimulated cAMP production.
GTPγS Binding Assay
This assay measures the activation of G-proteins, an early event in GPCR signaling.
Objective: To characterize the antagonist properties of this compound at the sst1 receptor and its potential to activate or inhibit other GPCRs.
Materials:
-
Cell membranes expressing the target GPCR.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
A known agonist for the target receptor.
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
96-well filter plates or SPA beads.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, GDP, varying concentrations of this compound, and a fixed concentration of the agonist.
-
Initiation: Initiate the reaction by adding [35S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for G-protein activation and [35S]GTPγS binding.
-
Termination and Detection:
-
Filtration Assay: Terminate the reaction by rapid filtration and wash the filters. Measure the bound radioactivity.
-
SPA: Add scintillation proximity assay (SPA) beads that bind to the membranes. The proximity of the bound [35S]GTPγS to the beads will generate a signal that can be measured directly.
-
-
Data Analysis: Determine the effect of this compound on agonist-stimulated [35S]GTPγS binding to assess its antagonist activity.
References
SRA880: A Comparative Analysis Against First-Generation Somatostatin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SRA880, a selective somatostatin (B550006) receptor subtype 1 (sst1) antagonist, with first-generation somatostatin antagonists, which primarily target sst2 and sst3. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive resource for researchers in neurobiology, oncology, and endocrinology.
Executive Summary
This compound represents a distinct class of somatostatin receptor antagonists due to its high selectivity for the sst1 receptor.[1] This contrasts with first-generation antagonists, which are predominantly selective for sst2 (e.g., sst2-ANT, BASS) or sst3 (e.g., sst3-ODN-8).[2] This difference in receptor subtype selectivity dictates their potential therapeutic applications. While first-generation antagonists have been primarily investigated for their utility in cancer imaging and therapy by targeting tumors that overexpress sst2 or sst3, this compound has shown promise in preclinical models for neurological disorders, such as depression.[3]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and representative first-generation somatostatin antagonists.
Table 1: Receptor Binding Affinity
Binding affinity is a critical measure of a drug's potency and selectivity. The data below is presented as pKd (the negative logarithm of the dissociation constant, Kd) or IC50 (the half-maximal inhibitory concentration), where a higher pKd value and a lower IC50 value indicate higher binding affinity.
| Compound | sst1 Affinity | sst2 Affinity | sst3 Affinity | sst4 Affinity | sst5 Affinity | Reference |
| This compound | pKd = 8.0-8.1 (human recombinant) | pKd ≤ 6.0 | pKd ≤ 6.0 | pKd ≤ 6.0 | pKd ≤ 6.0 | [1] |
| sst2-ANT | Low Affinity | High Affinity (IC50 = 15.1 nM against SRIF-14) | Low Affinity | Low Affinity | Low Affinity | [4] |
| BASS | Low Affinity | High Affinity | Low Affinity | Low Affinity | Low Affinity | [2][5] |
| sst3-ODN-8 | >10,000 nM (IC50) | >10,000 nM (IC50) | 6.7 ± 2.6 nM (IC50) | >10,000 nM (IC50) | >10,000 nM (IC50) | [6] |
Note: Direct comparative studies using identical assay conditions are limited. The data presented is compiled from various sources and should be interpreted with caution.
Table 2: In Vitro Functional Activity
Functional assays determine whether a ligand acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).
| Compound | Receptor | Functional Assay | Result | Reference |
| This compound | sst1 | Forskolin-stimulated cAMP accumulation | Antagonist (pKB = 7.5-7.7) | [1] |
| sst1 | SRIF-stimulated GTPγS binding | Antagonist | [1] | |
| sst2-ANT | sst2 | Rat in vitro antagonist bioassay | Competitive antagonist | [4] |
| sst3-ODN-8 | sst3 | Forskolin-stimulated cAMP production | Potent antagonist (pKB = 9.07) | [6][7] |
| sst3 | Somatostatin-28-induced stimulation of PLC activity | Reverses stimulation (pKi = 9.22) | [6][7] |
Table 3: In Vivo Efficacy and Pharmacokinetics
This table summarizes the available data on the in vivo effects and pharmacokinetic properties of this compound and first-generation antagonists.
| Compound | In Vivo Model | Observed Efficacy | Pharmacokinetic Profile | Reference |
| This compound | Mouse models of depression | Antidepressant-like effects | Bioavailable and brain penetrant | [3] |
| sst2-ANT (radiolabeled) | Mice with sst2-expressing tumors | High tumor uptake for imaging | Data not available for the non-radiolabeled compound. | [8] |
| BASS (radiolabeled) | Patients with neuroendocrine tumors | Favorable biodistribution for imaging with higher tumor uptake compared to agonist | Data not available for the non-radiolabeled compound. | [5][9][10] |
| sst3-ODN-8 (radiolabeled) | Mice with sst3-expressing tumors | Strong and sustained tumor accumulation for imaging | Data not available for the non-radiolabeled compound. | [11] |
Note: Pharmacokinetic data for the specific first-generation antagonists sst2-ANT, BASS, and sst3-ODN-8 is limited in the public domain. The in vivo data for these compounds is primarily from studies using radiolabeled versions for imaging and radiotherapy.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and validation of the presented data.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of a compound for a specific receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the somatostatin receptor.
Materials:
-
Cell membranes expressing the somatostatin receptor subtype of interest.
-
Radioligand (e.g., [125I]-SRIF-14 for sst1, [125I]-Tyr3-Octreotide for sst2).
-
Test compound (this compound or first-generation antagonist).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/mL BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound in the binding buffer. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled somatostatin).
-
Termination: After incubation (e.g., 60 minutes at 25°C), terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay is used to determine if a compound acts as an agonist or antagonist by measuring its effect on the intracellular second messenger cyclic AMP (cAMP).
Objective: To assess the ability of a test compound to inhibit or reverse the somatostatin-mediated inhibition of adenylyl cyclase.
Materials:
-
Intact cells expressing the somatostatin receptor subtype of interest.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Somatostatin or a selective agonist.
-
Test compound (this compound or first-generation antagonist).
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with the test compound for a specified period.
-
Stimulation: Stimulate the cells with forskolin in the presence or absence of somatostatin (or a selective agonist) and the test compound.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: To determine antagonist activity, plot the forskolin-stimulated cAMP levels against the concentration of the agonist in the presence and absence of the antagonist. A rightward shift in the agonist dose-response curve indicates competitive antagonism. Calculate the pKB value.
GTPγS Binding Assay
This assay measures the activation of G proteins coupled to the receptor and is another method to distinguish between agonists and antagonists.
Objective: To determine the effect of a test compound on the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.
Materials:
-
Cell membranes expressing the somatostatin receptor subtype of interest.
-
[35S]GTPγS.
-
GDP.
-
Somatostatin or a selective agonist.
-
Test compound (this compound or first-generation antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of [35S]GTPγS, GDP, and varying concentrations of the agonist in the presence or absence of the test compound.
-
Termination: After incubation, terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Counting: Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: To assess antagonist activity, measure the inhibition of agonist-stimulated [35S]GTPγS binding by the test compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Somatostatin Receptor 1 (sst1) Signaling Pathway
References
- 1. This compound, in vitro characterization of the first non-peptide somatostatin sst(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Somatostatin receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Potent antagonists of somatostatin: synthesis and biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. SST3-selective potent peptidic somatostatin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SST3-selective potent peptidic somatostatin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radiolabeled somatostatin receptor antagonists are preferable to agonists for in vivo peptide receptor targeting of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. First clinical evidence that imaging with somatostatin receptor antagonists is feasible - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
SRA880 Demonstrates Synergistic Antidepressant Effects in Preclinical Models
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of the in vivo efficacy of SRA880, a selective somatostatin (B550006) sst(1) receptor antagonist. This guide details the compound's performance, particularly its synergistic effects when co-administered with the tricyclic antidepressant imipramine (B1671792), and provides supporting data from preclinical animal models.
This compound, a non-peptide competitive antagonist for the sst(1) receptor, has shown promise in enhancing the therapeutic effects of standard antidepressants. The proposed mechanism centers on the blockade of the sst(1) receptor's inhibitory feedback on somatostatin (SRIF) release. By inhibiting this negative feedback loop, this compound is believed to potentiate the antidepressant-induced increase in SRIF, which then acts on other somatostatin receptor subtypes (likely sst(2) and sst(3)) to produce a more robust antidepressant-like effect.[1]
Comparative Efficacy in Validated Animal Models of Depression
To evaluate the in vivo efficacy of this compound, preclinical studies have employed well-established rodent models of depression, including the Forced Swim Test (FST) and the Chronic Unpredictable Mild Stress (CUMS) model. These models are widely used to screen for and confirm the efficacy of antidepressant compounds.[2][3][4][5][6][7]
Forced Swim Test (FST)
The FST is a behavioral despair model where the duration of immobility of a rodent when placed in an inescapable cylinder of water is measured. A reduction in immobility time is indicative of an antidepressant-like effect.[7][8] In studies involving this compound, the compound is typically evaluated for its ability to reduce immobility time, both alone and in combination with imipramine.
Chronic Unpredictable Mild Stress (CUMS)
The CUMS model is a more etiologically relevant model of depression, inducing a state of anhedonia (a core symptom of depression) and other depressive-like behaviors through prolonged exposure to a series of mild, unpredictable stressors.[2][3][5][6] The efficacy of antidepressant treatment in this model is often assessed by measuring the reversal of these stress-induced behavioral deficits.
While specific quantitative data from a head-to-head comparative study of this compound with other sst(1) antagonists or a broad range of antidepressants in these models is not yet publicly available in comprehensive tables, the existing research strongly supports the synergistic potential of this compound when used as an adjunct to traditional antidepressant therapy. The primary comparator in the context of this compound's synergistic effects is the tricyclic antidepressant, imipramine.[1][9][10]
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of findings.
Forced Swim Test (FST) Protocol
The FST protocol involves placing mice individually into a glass cylinder (typically 25 cm high, 10 cm in diameter) filled with water (25°C) to a depth of 10 cm.[8] The total duration of the test is usually 6 minutes. The duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water, is recorded during the final 4 minutes of the test.[8] Test compounds, such as this compound and imipramine, are administered at specified time points before the test.[8][11][12]
Chronic Unpredictable Mild Stress (CUMS) Protocol
The CUMS protocol involves subjecting mice to a varied series of mild stressors over a prolonged period (e.g., 4-8 weeks).[2][4][5] Stressors may include cage tilting, wet bedding, social isolation, and alterations in the light/dark cycle.[2][3] Following the stress period, depressive-like behaviors are assessed using tests such as the sucrose (B13894) preference test (to measure anhedonia) and the FST. The efficacy of a treatment is determined by its ability to reverse the stress-induced behavioral changes.[2]
Signaling Pathways and Experimental Workflow
The interplay between this compound, imipramine, and the somatostatin system can be visualized through the following signaling pathway and experimental workflow diagrams.
Caption: Proposed mechanism of this compound's synergistic antidepressant effect.
Caption: General workflow for in vivo efficacy testing of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Chronic Unpredictable Stress Protocol to Induce Stress-Related Responses in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | An Efficient Chronic Unpredictable Stress Protocol to Induce Stress-Related Responses in C57BL/6 Mice [frontiersin.org]
- 6. cris.openu.ac.il [cris.openu.ac.il]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jcdr.net [jcdr.net]
- 9. Antidepressant imipramine diminishes stress-induced inflammation in the periphery and central nervous system and related anxiety- and depressive- like behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imipramine exerts antidepressant-like effects in chronic stress models of depression by promoting CRTC1 expression in the mPFC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence-based severity assessment of the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ethopharmacology of imipramine in the forced-swimming test: gender differences - PubMed [pubmed.ncbi.nlm.nih.gov]
SRA880: A Comparative Guide to Somatostatin Receptor Antagonist Validation in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of somatostatin (B550006) receptor antagonists, with a focus on the selective sst(1) receptor antagonist, SRA880. While direct anti-cancer efficacy data for this compound is emerging, this document outlines the established methodologies and comparative data from other well-characterized somatostatin analogues to provide a framework for its evaluation.
Introduction to this compound and Somatostatin Receptors in Cancer
This compound is a pioneering selective, non-peptide antagonist of the somatostatin sst(1) receptor.[1] Somatostatin and its analogues have long been recognized for their therapeutic potential in oncology, primarily through their interaction with five distinct G-protein coupled somatostatin receptors (SSTR1-5).[2][3] These receptors are often overexpressed in various tumors and can mediate anti-proliferative and pro-apoptotic effects.[2][4]
The activation of SSTR1 has been specifically linked to the induction of cell cycle arrest, suggesting that a selective antagonist like this compound could have significant therapeutic implications.[5] This guide will explore the validation of somatostatin receptor targeting agents in relevant preclinical models, providing a comparative context for the ongoing and future assessment of this compound.
Comparative In Vitro Efficacy of Somatostatin Analogues
The anti-proliferative effects of somatostatin analogues are typically first assessed in a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.
Below is a comparative summary of the in vitro activity of Pasireotide (B1678482), a multi-receptor somatostatin analogue, and Octreotide, which primarily targets SSTR2.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pasireotide | H69 | Small Cell Lung Cancer | 35.4 | [6] |
| Octreotide | H69 | Small Cell Lung Cancer | Ineffective | [6] |
This table will be expanded as more data on this compound and other selective antagonists becomes available.
In Vivo Validation in Animal Models
Animal models, particularly xenograft models using human cancer cell lines, are crucial for evaluating the in vivo efficacy of novel anti-cancer agents. Key parameters measured include tumor growth inhibition (TGI) and overall survival.
A study on thyroid cancer xenograft models demonstrated that Pasireotide in combination with the mTOR inhibitor everolimus (B549166) resulted in greater tumor growth inhibition than either agent alone in a TPC-1 xenograft model.[7][8] This highlights the potential for combination therapies involving somatostatin receptor antagonists.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo xenograft study.
Signaling Pathways
Somatostatin receptors mediate their anti-proliferative effects through various intracellular signaling pathways. Activation of SSTR1, the target of this compound, is known to induce cell cycle arrest. This is often mediated by the upregulation of cyclin-dependent kinase inhibitors.
Simplified SSTR1 Signaling Pathway
Caption: this compound's antagonistic action on the SSTR1 pathway.
Detailed Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or comparator compounds for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-ERK, total ERK, cyclins) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
-
Cell Preparation: Harvest cancer cells and resuspend them in a mixture of media and Matrigel.
-
Tumor Implantation: Subcutaneously inject 1-5 million cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound and comparator drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and mouse body weight twice weekly.
-
Endpoint and Analysis: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study. Calculate the tumor growth inhibition and perform statistical analysis.
Conclusion and Future Directions
This compound, as a selective sst(1) receptor antagonist, holds promise as a novel therapeutic agent in oncology. The validation framework presented in this guide, based on the evaluation of other somatostatin analogues, provides a clear path for its preclinical development. Further studies are warranted to elucidate the anti-cancer efficacy of this compound in a broad range of cancer cell lines and animal models, both as a monotherapy and in combination with other targeted agents. The data generated from these studies will be critical in determining its potential for clinical translation.
References
- 1. dovepress.com [dovepress.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Somatostatin and analogues in the treatment of cancer. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Somatostatin receptor‐1 induces cell cycle arrest and inhibits tumor growth in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Evaluation of Response to Octreotide and Chemotherapy in High-Grade Malignant Neuroendocrine Tumors and Promising In Vitro Preclinical Results with Pasireotide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of preclinical efficacy of everolimus and pasireotide in thyroid cancer cell lines and xenograft models | PLOS One [journals.plos.org]
- 8. Evaluation of preclinical efficacy of everolimus and pasireotide in thyroid cancer cell lines and xenograft models | PLOS One [journals.plos.org]
Guiding Negative Control Experiments for SRA880 Studies: A Comparative Approach
For researchers, scientists, and drug development professionals investigating the selective sst(1) receptor antagonist SRA880, rigorous experimental design with appropriate negative controls is paramount to validate findings and accurately interpret results. This guide provides a comparative overview of negative control strategies for this compound studies, supported by experimental data and detailed protocols.
This compound is a potent and selective non-peptide antagonist of the somatostatin (B550006) receptor subtype 1 (sst(1)). Its primary mechanism of action involves blocking the inhibitory effect of somatostatin on its target cells, leading to an increase in the release of somatostatin which can then act on other receptor subtypes, such as sst(2) and sst(3). This makes this compound a valuable tool for dissecting the physiological roles of the sst(1) receptor. To ensure the specificity of its effects, a well-designed set of negative controls is essential.
Comparison of Negative Control Strategies for this compound
The choice of negative controls depends on the experimental system, whether it be in vitro or in vivo. This section compares key negative control approaches for this compound research.
| Control Strategy | Description | Advantages | Disadvantages | Applicability |
| Vehicle Control | The vehicle used to dissolve this compound is administered to a control group. | Simple to implement; controls for effects of the solvent. | Does not control for off-target effects of the this compound molecule itself. | In vitro & In vivo |
| sst(1) Receptor Knockout (KO) Animals | Genetically engineered animals lacking the sst(1) receptor are used. | Gold standard for in vivo target validation; definitively demonstrates the involvement of the sst(1) receptor. | Expensive; potential for developmental compensation; may not be available for all species. | In vivo |
| Inactive Enantiomer/Analog | A structurally similar but biologically inactive version of this compound is used. | Controls for off-target effects related to the chemical scaffold of this compound. | May be difficult to synthesize or obtain; must be thoroughly validated for lack of activity. | In vitro & In vivo |
| Alternative sst Receptor Antagonists | Antagonists targeting other somatostatin receptor subtypes (e.g., sst(2) antagonists like JR11) or non-selective antagonists (e.g., cyclosomatostatin) are used. | Helps to demonstrate the specificity of this compound for the sst(1) receptor. | Does not control for off-target effects of this compound unrelated to somatostatin receptors. | In vitro & In vivo |
Experimental Protocols and Data
To illustrate the application of these negative controls, the following sections provide detailed protocols for key experiments used in this compound research.
In Vitro: cAMP Accumulation Assay
This assay is used to determine the functional antagonism of this compound at the sst(1) receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase and thus reduces intracellular cyclic AMP (cAMP) levels.
Experimental Protocol:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human sst(1) receptor.
-
Cell Plating: Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Compound Preparation: Prepare serial dilutions of this compound and a negative control (e.g., vehicle or an inactive analog).
-
Assay Procedure:
-
Pre-incubate cells with the phosphodiesterase inhibitor IBMX (0.1 mM) for 15 minutes to prevent cAMP degradation.
-
Add this compound or negative control to the wells and incubate for 15 minutes.
-
Stimulate the cells with the adenylyl cyclase activator forskolin (B1673556) (10 µM) and the sst(1) receptor agonist somatostatin-14 (SRIF-14) at its EC50 concentration.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).[1][2][3]
-
-
Data Analysis: Calculate the percent inhibition of the SRIF-14-induced decrease in forskolin-stimulated cAMP levels.
Expected Results (Table):
| Treatment | cAMP Level (relative to Forskolin alone) | Interpretation |
| Forskolin | 100% | Baseline adenylyl cyclase activation |
| Forskolin + SRIF-14 | ~20% | sst(1) receptor-mediated inhibition of adenylyl cyclase |
| Forskolin + SRIF-14 + this compound | ~80-100% | This compound antagonizes the inhibitory effect of SRIF-14 |
| Forskolin + SRIF-14 + Vehicle | ~20% | Vehicle has no effect on sst(1) receptor signaling |
| Forskolin + SRIF-14 + Inactive Analog | ~20% | Inactive analog does not antagonize the sst(1) receptor |
In Vivo: Forced Swim Test for Antidepressant-like Effects
This compound has been shown to exhibit antidepressant-like effects in animal models. The forced swim test is a common behavioral assay to assess this activity. The use of sst(1) receptor knockout mice is the most robust negative control for this type of study.[4][5]
Experimental Protocol:
-
Animals: Use adult male sst(1) receptor knockout (KO) mice and their wild-type (WT) littermates.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle to both WT and KO mice 30 minutes before the test.
-
Forced Swim Test:
-
Place each mouse in a glass cylinder filled with water (25°C) for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the absence of active, escape-oriented behaviors.
-
-
Data Analysis: Compare the immobility time between the different treatment groups using statistical analysis (e.g., ANOVA).
Expected Results (Table):
| Genotype | Treatment | Immobility Time (seconds) | Interpretation |
| Wild-Type (WT) | Vehicle | ~150 | Baseline depressive-like behavior |
| Wild-Type (WT) | This compound | ~80 | This compound exhibits antidepressant-like effects |
| sst(1) KO | Vehicle | ~150 | No baseline difference in depressive-like behavior in KO mice |
| sst(1) KO | This compound | ~145 | The antidepressant-like effect of this compound is absent in sst(1) KO mice, confirming its on-target action |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Caption: this compound blocks the sst(1) receptor, leading to increased SRIF release and enhanced signaling through other sst receptors.
Caption: Workflow for an in vivo study using sst(1) knockout mice as a negative control for this compound.
Conclusion
The robust validation of this compound's effects relies on the careful selection and implementation of negative controls. For in vitro studies, vehicle controls and inactive analogs are crucial. For in vivo investigations, the use of sst(1) receptor knockout animals provides the most definitive evidence for on-target activity. By employing the comparative approaches and detailed protocols outlined in this guide, researchers can generate high-quality, reproducible data that will advance our understanding of sst(1) receptor biology and the therapeutic potential of this compound.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. abcam.com [abcam.com]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Involvement of sst2 somatostatin receptor in locomotor, exploratory activity and emotional reactivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the In Vivo Specificity of SRA880: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of SRA880, the first non-peptide, selective antagonist for the somatostatin (B550006) sst(1) receptor. Due to the limited availability of direct in vivo comparative studies for this compound, this document presents a comprehensive overview of its known in vitro profile and outlines a series of proposed in vivo experiments to thoroughly assess its specificity. The guide also introduces a representative comparator, cyclosomatostatin (B13283), to illustrate the key parameters for evaluating sst(1) receptor antagonists.
Introduction to this compound and the sst(1) Receptor
The somatostatin receptor subtype 1 (sst(1)) is a G-protein coupled receptor involved in various physiological processes, including the regulation of hormone secretion and neuronal excitability. Its role as a presynaptic autoreceptor, inhibiting the release of somatostatin and other neurotransmitters, makes it a compelling target for therapeutic intervention in conditions such as depression and anxiety. This compound has emerged as a valuable tool for investigating the in vivo functions of the sst(1) receptor due to its high selectivity and antagonistic properties.[1]
In Vitro Specificity Profile: this compound
This compound has been extensively characterized in vitro, demonstrating high affinity and selectivity for the sst(1) receptor across multiple species.[1] However, a notable exception is its affinity for the human dopamine (B1211576) D4 receptor.[1]
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (pKd/pK(B)) | Species |
| sst(1) | 7.8 - 8.6 | Rat, Mouse, Monkey, Human |
| sst(2) | < 6.0 | Human |
| sst(3) | < 6.0 | Human |
| sst(4) | < 6.0 | Human |
| sst(5) | < 6.0 | Human |
| Dopamine D4 | Comparable to sst(1) | Human |
| Other Neurotransmitter Receptors | < 6.0 | Human |
Data compiled from in vitro radioligand binding and second messenger/transduction studies.[1]
A Representative Comparator: Cyclosomatostatin
To provide a framework for comparison, we introduce cyclosomatostatin, a non-selective somatostatin receptor antagonist. While not a direct competitor in terms of selectivity, it serves as a useful benchmark for assessing the broader effects of somatostatin receptor blockade.
Table 2: In Vitro Receptor Binding Profile of a Representative Comparator (Cyclosomatostatin)
| Receptor Subtype | Binding Affinity | Notes |
| sst(1) | Antagonist | Non-selective |
| sst(2) | Antagonist | Non-selective |
| sst(3) | Antagonist | Non-selective |
| sst(4) | Antagonist | Non-selective |
| sst(5) | Antagonist | Non-selective |
Proposed In Vivo Assessment of this compound Specificity
To comprehensively evaluate the in vivo specificity of this compound, a series of experiments are proposed. These protocols are based on established methodologies for in vivo receptor occupancy and functional assessment.
Experimental Workflow for In Vivo Specificity Assessment
Caption: Experimental workflow for assessing the in vivo specificity of this compound.
Detailed Experimental Protocols
A. In Vivo sst(1) and Dopamine D4 Receptor Occupancy Study
-
Objective: To determine the in vivo occupancy of sst(1) and dopamine D4 receptors by this compound at various doses.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Administer this compound at a range of doses (e.g., 1, 3, 10, 30 mg/kg, i.p.) or vehicle.
-
At a predetermined time point post-administration (based on pharmacokinetic data), administer a radiolabeled ligand selective for either the sst(1) receptor (e.g., [125I]-Tyr11-SRIF-14) or the dopamine D4 receptor (e.g., [3H]-spiperone).
-
After a suitable incubation period, sacrifice the animals and rapidly dissect the brain regions of interest (e.g., cortex, striatum, hippocampus for sst(1); striatum and frontal cortex for D4).
-
Measure the amount of radioligand binding in the tissue samples using a gamma counter or liquid scintillation.
-
Calculate the percentage of receptor occupancy by comparing the binding in this compound-treated animals to that in vehicle-treated animals.
-
-
Data Analysis: Plot receptor occupancy as a function of this compound dose to determine the ED50 for occupancy at each receptor.
B. Assessment of Functional In Vivo Effects
-
Objective: To evaluate the functional consequences of sst(1) and potential D4 receptor blockade by this compound.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Behavioral Assays:
-
Forced Swim Test (FST): To assess potential antidepressant-like effects. Administer this compound (or vehicle/comparator) prior to the test and measure the duration of immobility.
-
Open Field Test (OFT): To evaluate general locomotor activity and anxiety-like behavior. Measure parameters such as total distance traveled, time spent in the center, and rearing frequency.
-
-
Neurochemical Analysis (Microdialysis):
-
Implant microdialysis probes into specific brain regions (e.g., prefrontal cortex, nucleus accumbens).
-
Administer this compound and collect dialysate samples to measure extracellular levels of neurotransmitters such as somatostatin, dopamine, and serotonin (B10506) using HPLC.
-
Hypothetical In Vivo Data Comparison
The following table presents a hypothetical but realistic comparison of in vivo data for this compound and a selective sst(1) antagonist comparator. This illustrates the expected outcomes from the proposed experiments.
Table 3: Hypothetical In Vivo Performance Comparison
| Parameter | This compound | Selective sst(1) Antagonist Comparator |
| sst(1) Receptor Occupancy (ED50) | ~5 mg/kg | ~7 mg/kg |
| Dopamine D4 Receptor Occupancy (ED50) | ~15 mg/kg | >100 mg/kg (negligible) |
| Forced Swim Test (Immobility Time) | Significant decrease at 10 mg/kg | Significant decrease at 15 mg/kg |
| Open Field Test (Locomotor Activity) | No significant change at therapeutic doses | No significant change |
| Somatostatin Release (PFC) | Increase at doses >5 mg/kg | Increase at doses >7 mg/kg |
| Dopamine Release (Striatum) | Potential modest increase at high doses (>20 mg/kg) | No significant change |
Signaling Pathways
A. This compound Mechanism of Action at the sst(1) Autoreceptor
Caption: this compound competitively antagonizes the sst(1) autoreceptor, blocking the negative feedback loop of somatostatin (SRIF) and enhancing its release.
B. Potential Off-Target Effect at the Dopamine D4 Receptor
Caption: At higher concentrations, this compound may exhibit off-target antagonism at the dopamine D4 receptor, potentially interfering with dopaminergic signaling.
Conclusion
This compound is a potent and selective sst(1) receptor antagonist with significant potential as a research tool and therapeutic agent. While its in vitro profile is well-defined, further in vivo studies are crucial to fully characterize its specificity, particularly concerning its interaction with the dopamine D4 receptor. The experimental framework outlined in this guide provides a roadmap for a thorough in vivo assessment of this compound, enabling a direct comparison with alternative compounds and facilitating a comprehensive understanding of its pharmacological effects. This will ultimately support the confident progression of this compound and other sst(1)-targeted compounds in drug development pipelines.
References
A Comparative Guide to the Reproducibility of SRA880 Experimental Results
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of the experimental data for SRA880, a selective somatostatin (B550006) sst(1) receptor antagonist, and other alternatives, supported by detailed experimental protocols and visual workflows to ensure clarity and reproducibility.
Executive Summary
This compound is the first non-peptide, selective antagonist for the somatostatin sst(1) receptor.[1] It exhibits high affinity for the sst(1) receptor across multiple species and acts as a competitive antagonist.[1] This guide compares the in vitro performance of this compound with a potent class of alternative sst(1) antagonists, the ergoline (B1233604) derivatives, and details the experimental methodologies for key assays. Furthermore, it outlines the in vivo experimental workflow for investigating the synergistic antidepressant effects of this compound when co-administered with imipramine (B1671792).
Data Presentation: In Vitro Comparison of sst(1) Receptor Antagonists
The following tables summarize the quantitative data on the binding affinity and functional antagonism of this compound and a representative ergoline derivative.
Table 1: Radioligand Binding Affinity
| Compound | Receptor | Species | pKd (affinity constant) |
| This compound | Native sst(1) | Rat, Mouse, Monkey, Human Cerebral Cortex | 7.8 - 8.6[1] |
| This compound | Recombinant Human sst(1) | Human | 8.0 - 8.1[1] |
| Ergoline Derivative | Recombinant Human sst(1) | Human | > 9[2] |
Table 2: Functional Antagonist Activity
| Compound | Assay | pKB (antagonist equilibrium constant) |
| This compound | SRIF-induced inhibition of forskolin-stimulated cAMP accumulation | 7.5 - 7.7[1] |
| This compound | SRIF-stimulated GTPγS binding | 7.5 - 7.7[1] |
| This compound | SRIF-stimulated luciferase gene expression | 7.5 - 7.7[1] |
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
References
Safety Operating Guide
Navigating the Safe Disposal of SRA880: A Comprehensive Guide for Laboratory Professionals
For immediate safety, treat SRA880 as a hazardous chemical waste. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach based on the hazardous properties of its structural components is essential. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of personnel and environmental protection.
Understanding the Hazards: An Evidence-Based Assessment
While a dedicated Safety Data Sheet for this compound is not currently available, an analysis of its core chemical structures—a quinoline (B57606) derivative and a nitrophenylpiperazine moiety—provides critical insights into its potential hazards. Quinoline is recognized as a toxic substance, a suspected carcinogen and mutagen, and poses a threat to aquatic ecosystems. Similarly, nitrophenylpiperazine compounds are known to cause skin and eye irritation. Therefore, it is imperative to handle this compound with the assumption that it may exhibit similar toxicological and irritant properties.
| Structural Component | Known Hazards | Primary Safety Concerns |
| Quinoline | Toxic if swallowed or in contact with skin, Suspected of causing genetic defects, May cause cancer, Toxic to aquatic life with long-lasting effects.[1][2][3][4] | High Toxicity, Carcinogenicity, Mutagenicity, Environmental Hazard |
| 1-(4-nitrophenyl)piperazine | Causes skin irritation, Causes serious eye irritation.[5][6] | Skin and Eye Irritation |
Experimental Protocol for Proper Disposal of this compound
This protocol outlines a step-by-step procedure for the safe disposal of this compound waste, including pure compound, contaminated solutions, and consumables.
1. Personal Protective Equipment (PPE): Before handling any this compound waste, all personnel must wear appropriate PPE to minimize exposure risk. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat. For larger quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection: A NIOSH/MSHA-approved respirator should be used if there is a risk of generating aerosols or dust.
2. Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (gloves, etc.), and other solid materials in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material such as high-density polyethylene (B3416737) (HDPE).
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
3. Waste Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Waste"
-
The primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
The date of accumulation
-
The name and contact information of the generating laboratory or principal investigator
4. Storage: Store all this compound waste containers in a designated, secure, and well-ventilated satellite accumulation area. The storage area should be away from incompatible materials and general laboratory traffic.
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with a complete inventory of the waste.
-
Never dispose of this compound waste down the drain or in the regular trash.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific guidelines for hazardous waste management.
References
Personal protective equipment for handling SRA880
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Due to the unknown toxicological properties of SRA880, a comprehensive PPE strategy is required to minimize exposure through inhalation, skin contact, and eye contact.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations* |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Thicker, chemical-resistant gloves (e.g., butyl rubber) |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a face shield |
| Body Protection | Laboratory coat | Chemical-resistant apron or gown over a lab coat |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | A NIOSH-approved respirator with an appropriate cartridge is recommended if there is a risk of aerosolization or if handling larger quantities. |
*Higher risk operations include weighing and transferring powder, preparing stock solutions, and any procedure with the potential for aerosol generation.
Operational Plan: Handling and Storage
Safe handling and storage are critical to preventing accidental exposure and maintaining the integrity of the compound.
| Procedure | Step-by-Step Guidance |
| Receiving and Unpacking | - Inspect the package for any damage or leaks before opening. - Open in a designated area, preferably within a chemical fume hood. - Verify the container label matches the order information. |
| Weighing and Aliquoting | - Perform all manipulations of solid this compound within a certified chemical fume hood or a powder containment hood to avoid inhalation of fine particles. - Use anti-static weighing dishes and tools. - Prepare aliquots to minimize the need for repeated weighing from the primary container. |
| Solution Preparation | - Prepare solutions in a well-ventilated area, preferably a chemical fume hood. - Add the solvent to the pre-weighed this compound slowly to avoid splashing. - Ensure the container is appropriate for the solvent used and is clearly labeled with the compound name, concentration, solvent, and date of preparation. |
| Storage | - Store this compound in a tightly sealed, clearly labeled container. - Follow the supplier's recommendations for storage temperature (if provided). In the absence of specific instructions, store in a cool, dry, and dark place. - Store away from incompatible materials. |
| Spill Management | - In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). - For larger spills, evacuate the area and follow your institution's emergency procedures. - Decontaminate the area with an appropriate solvent and cleaning agent. - All spill cleanup materials should be disposed of as hazardous waste. |
Disposal Plan
As a novel research compound with unknown environmental and health effects, this compound and any materials contaminated with it must be treated as hazardous waste.[1]
| Waste Stream | Disposal Procedure |
| Solid this compound | - Collect in a clearly labeled, sealed container designated for hazardous chemical waste. - Do not mix with other waste streams unless compatible. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated hazardous waste container immediately after use. - Avoid generating aerosols when disposing of contaminated items. |
| Liquid Waste (e.g., unused solutions) | - Collect in a sealed, labeled, and chemically compatible container. - Do not dispose of down the drain. |
| Decontamination | - All disposable materials used for decontamination of equipment and surfaces should be disposed of as hazardous waste. |
Note: Always consult and adhere to your institution's specific hazardous waste management guidelines.
Experimental Workflow
The following diagram illustrates a standard workflow for handling this compound, from initial receipt to final disposal, emphasizing safety at each step.
Caption: Workflow for safe handling of this compound from receipt to disposal.
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal exposure and environmental impact, thereby fostering a secure and responsible research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
